molecular formula C12H13NO2 B1308360 ethyl 2-methyl-1H-indole-3-carboxylate CAS No. 53855-47-3

ethyl 2-methyl-1H-indole-3-carboxylate

Cat. No.: B1308360
CAS No.: 53855-47-3
M. Wt: 203.24 g/mol
InChI Key: ICXKIKDXKRONLF-UHFFFAOYSA-N
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Description

Ethyl 2-methylindole-3-carboxylate is a 2-substituted 1H-indole-3-carboxylate derivative. It can be prepared by reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide.>

Properties

IUPAC Name

ethyl 2-methyl-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)11-8(2)13-10-7-5-4-6-9(10)11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXKIKDXKRONLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399027
Record name ethyl 2-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53855-47-3
Record name ethyl 2-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Basic Properties of Ethyl 2-Methyl-1H-indole-3-carboxylate

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its core basic properties, including physicochemical characteristics, stability, and potential biological activities. The information is presented with clarity and precision, incorporating detailed experimental protocols and data visualizations to support researchers in their understanding and application of this molecule.

Introduction

This compound belongs to the indole family, a class of heterocyclic aromatic compounds widely found in natural products and synthetic molecules with diverse biological activities. Its structure, featuring a bicyclic indole core with a methyl group at the 2-position and an ethyl carboxylate at the 3-position, makes it a valuable scaffold for the synthesis of various pharmaceutical agents. This guide focuses on the fundamental properties of this compound to facilitate its use in research and development.

Physicochemical Properties

The basic physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.

PropertyValueReference
Molecular Formula C₁₂H₁₃NO₂[1][2]
Molecular Weight 203.24 g/mol [1][2]
Melting Point 134-136 °C[1][2]
Appearance Solid
pKa (Predicted) ~17 (for the N-H proton of the indole ring)
Solubility (Predicted) Sparingly soluble in water; Soluble in organic solvents like DMSO and ethanol.

Note: Predicted values are based on the general characteristics of similar indole derivatives and should be experimentally verified.

Basicity and pKa

The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the indole ring. However, due to the aromatic nature of the indole ring, this lone pair is delocalized, rendering the nitrogen only weakly basic. The acidity of the N-H proton is more significant for this class of compounds.

Predicted pKa: The pKa of the N-H proton of the indole ring is predicted to be around 17, which is characteristic of indole itself. This indicates that a very strong base is required to deprotonate the indole nitrogen. The electron-withdrawing effect of the ethyl carboxylate group at the 3-position may slightly influence this value.

Experimental Protocol for pKa Determination by UV-Vis Spectrophotometry

This protocol provides a general method for determining the pKa of an indole derivative like this compound, which possesses a chromophore that changes absorbance upon ionization.[3][4][5][6]

Objective: To determine the pKa value by measuring the pH-dependent changes in the UV-Vis absorbance spectrum.

Materials:

  • This compound

  • A series of buffer solutions with known pH values (e.g., from pH 2 to pH 12)

  • Methanol or another suitable organic co-solvent

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or another appropriate solvent in which the compound is freely soluble.

  • Preparation of Sample Solutions: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a volumetric flask and diluting with the buffer to the final volume. The final concentration of the organic co-solvent should be kept low and constant across all samples (e.g., 1-5%).

  • UV-Vis Measurements:

    • Record the UV-Vis spectrum of each sample solution over a relevant wavelength range (e.g., 200-400 nm).

    • Identify the wavelength of maximum absorbance (λmax) for both the acidic (protonated) and basic (deprotonated) forms of the molecule.

  • Data Analysis:

    • Plot the absorbance at the selected λmax values against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[3]

Solubility

The solubility of this compound is a critical parameter for its handling, formulation, and biological testing.

Predicted Solubility Profile:

  • Water: Expected to be sparingly soluble due to the hydrophobic nature of the indole ring and the presence of the ethyl group.

  • Organic Solvents: Expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols like ethanol.

Experimental Protocol for Solubility Determination by the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[7][8][9][10]

Objective: To determine the solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, acetone)

  • Small flasks or vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a flask. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Seal the flasks and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C). Shake the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[7]

  • Phase Separation: After equilibration, allow the flasks to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the solid material.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units of mg/mL or mol/L.

Stability

This compound is reported to have a shelf life of 1460 days, indicating good stability under standard storage conditions (cool and dry).[1][11]

General Stability Considerations:

  • Hydrolysis: The ethyl ester group is potentially susceptible to hydrolysis under strongly acidic or basic conditions, which would yield 2-methyl-1H-indole-3-carboxylic acid and ethanol.

  • Oxidation: The indole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to light and air.

A logical workflow for assessing the stability of a compound like this compound is depicted below.

Workflow for assessing the chemical stability of the compound.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for this compound are not well-documented in the available literature, it is known to be a precursor for the synthesis of compounds with antimicrobial properties.[2][12] The broader class of indole derivatives has been shown to exhibit a range of biological activities, and their mechanisms of action can be diverse.

Some indole derivatives exert their antimicrobial effects by interfering with key cellular processes in bacteria. A potential mechanism of action for antimicrobial indole derivatives is the disruption of bacterial cell membranes and metabolic pathways.[13][14]

The logical relationship for the development of antimicrobial agents from this indole ester can be visualized as follows.

Antimicrobial_Development A Ethyl 2-methyl-1H- indole-3-carboxylate B Chemical Modification (e.g., formation of oxadiazoles) A->B C Synthesized Novel Indole Derivatives B->C D Screening for Antimicrobial Activity C->D E Lead Compound Identification D->E F Mechanism of Action Studies (e.g., membrane disruption, enzyme inhibition) E->F

Development of antimicrobial agents from the title compound.

Conclusion

This compound is a stable, solid compound with predictable solubility in organic solvents. While experimental data on its pKa and precise solubility are limited, this guide provides robust protocols for their determination. Its utility as a synthetic intermediate, particularly for the development of antimicrobial agents, underscores its importance in medicinal chemistry. Further research into its biological activities and potential mechanisms of action is warranted to fully explore its therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available data. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.

References

An In-depth Technical Guide to Ethyl 2-methyl-1H-indole-3-carboxylate (CAS: 53855-47-3): A Keystone for Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-methyl-1H-indole-3-carboxylate, a heterocyclic compound that serves as a critical building block in the synthesis of novel antimicrobial agents. This document outlines its chemical and physical properties, detailed synthetic protocols, spectroscopic data, and its application in the development of potent antimicrobial and antifungal compounds, including their mechanisms of action.

Core Compound Properties

This compound is a stable, crystalline solid that serves as a versatile precursor in various synthetic routes. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 53855-47-3[1]
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Melting Point 134-136 °C
Appearance White to off-white crystalline powder
Synonyms 2-Methylindole-3-carboxylic acid ethyl ester
InChI Key ICXKIKDXKRONLF-UHFFFAOYSA-N
SMILES CCOC(=O)c1c(C)[nH]c2ccccc12

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

Data TypeKey Peaks/Signals
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.99 (br s, 1H, NH), 7.68 (m, 1H), 7.13-7.42 (m, 4H), 4.42 (q, J = 7.2 Hz, 2H), 2.59 (s, 3H), 1.43 (t, J = 7.2 Hz, 3H)
¹³C NMR (DMSO, 100 MHz) δ (ppm): 168.2, 162.3, 133.5, 132.3, 127.8, 124.1, 119.6, 118.4, 112.7, 110.2, 60.5, 24.3, 14.8, 10.2
Mass Spectrum (EI) m/z: 203 (M+), 158, 130, 103

Synthesis and Experimental Protocols

This compound can be synthesized through several established methods. Below are detailed protocols for its preparation and its derivatization into biologically active compounds.

Synthesis of this compound

A common and efficient method for the synthesis of the title compound is the Fischer indole synthesis.

Protocol: Fischer Indole Synthesis

  • Reaction Setup: A mixture of phenylhydrazine (1.0 eq) and ethyl acetoacetate (1.1 eq) in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reaction Execution: The mixture is heated to reflux for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and then with a saturated solution of sodium bicarbonate.

  • Purification: The crude product is recrystallized from ethanol to afford pure this compound.

Synthesis of 2-methyl-3-[5-(substituted phenyl)-1,3,4-oxadiazol-2-yl]-1H-indoles

This protocol describes the conversion of this compound into 1,3,4-oxadiazole derivatives, which have shown significant antimicrobial activity.

Step 1: Synthesis of 2-methyl-1H-indole-3-carbohydrazide

  • A mixture of this compound (1.0 eq) and hydrazine hydrate (5.0 eq) in ethanol is refluxed for 8-12 hours.

  • The solvent is removed under reduced pressure, and the resulting solid is washed with cold ethanol to yield the carbohydrazide.

Step 2: Synthesis of the Final 1,3,4-Oxadiazole Derivatives

  • A solution of 2-methyl-1H-indole-3-carbohydrazide (1.0 eq) and a substituted aromatic acid (1.1 eq) in phosphorus oxychloride (POCl₃) is refluxed for 5-7 hours.

  • The reaction mixture is cooled and carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF).

Applications in Antimicrobial Drug Development

This compound is a valuable scaffold for the synthesis of a diverse range of heterocyclic compounds with potent antimicrobial and antifungal activities.

Antibacterial and Antifungal Activity

Derivatives of this compound have been extensively studied for their biological activities. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some representative derivatives against various microbial strains.

Compound DerivativeTest OrganismMIC (µg/mL)Reference
2-methyl-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1H-indoleStaphylococcus aureus6.25[2]
2-methyl-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-1H-indoleEscherichia coli12.5[2]
N'-(1-(2-aminophenyl)ethylidene)-1H-indole-2-carbohydrazideCandida albicans3.125[2]
1-allyl-1H-indole-2-carboxylic acidBacillus subtilis3.125
2-(1H-indol-3-yl)quinazolin-4(3H)-oneMycobacterium tuberculosis H₃₇Rv0.98

Mechanisms of Antimicrobial and Antifungal Action

The antimicrobial and antifungal effects of indole derivatives synthesized from this compound are attributed to several mechanisms of action. These pathways represent key targets for the development of novel anti-infective agents.

Disruption of Fungal Cell Membrane Integrity

One of the primary antifungal mechanisms involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. Indole derivatives have been shown to target and inhibit lanosterol 14α-demethylase, an essential enzyme in the ergosterol biosynthetic pathway.[3][4] This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane fluidity and function.

Fungal_Cell_Membrane_Disruption Indole_Derivative Indole Derivative Lanosterol_Demethylase Lanosterol 14α-demethylase (Erg11p) Indole_Derivative->Lanosterol_Demethylase Inhibition Membrane_Disruption Disrupted Membrane Integrity & Increased Permeability Indole_Derivative->Membrane_Disruption Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Lanosterol_Demethylase->Ergosterol_Biosynthesis Catalyzes Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Incorporation Fungal_Membrane->Membrane_Disruption Leads to

Caption: Inhibition of Ergosterol Biosynthesis by Indole Derivatives.

Inhibition of Bacterial RNA Synthesis

Certain indole-based antibiotics have been found to inhibit bacterial growth by targeting RNA synthesis.[5] This is achieved by inducing the accumulation of the alarmone nucleotide guanosine tetraphosphate (ppGpp), a key regulator of the stringent response in bacteria. Elevated levels of ppGpp lead to a rapid downregulation of stable RNA (rRNA and tRNA) synthesis, thereby halting protein production and bacterial growth.

Bacterial_RNA_Synthesis_Inhibition Indole_Antibiotic Indole Antibiotic RelA RelA Enzyme Indole_Antibiotic->RelA Stimulates ppGpp ppGpp (Guanosine tetraphosphate) RelA->ppGpp Synthesizes RNA_Polymerase RNA Polymerase ppGpp->RNA_Polymerase Inhibits rRNA_tRNA_synthesis rRNA & tRNA Synthesis RNA_Polymerase->rRNA_tRNA_synthesis Protein_Synthesis Protein Synthesis rRNA_tRNA_synthesis->Protein_Synthesis Required for Bacterial_Growth Bacterial Growth rRNA_tRNA_synthesis->Bacterial_Growth Inhibition leads to cessation of Protein_Synthesis->Bacterial_Growth

Caption: Indole-mediated Inhibition of Bacterial RNA Synthesis.

Disruption of Quorum Sensing and Biofilm Formation

Indole derivatives can also interfere with bacterial communication systems, specifically quorum sensing (QS), which regulates biofilm formation and virulence factor expression. By modulating the expression of key QS regulatory genes, such as abaI and abaR in Acinetobacter baumannii, these compounds can prevent the formation of robust biofilms and reduce the pathogenicity of bacteria.[6][7]

Quorum_Sensing_Disruption Indole_Derivative Indole Derivative QS_Genes Quorum Sensing Genes (e.g., abaI, abaR) Indole_Derivative->QS_Genes Downregulates Expression Signal_Molecules Autoinducer Signal Molecules (AHLs) QS_Genes->Signal_Molecules Encode for Synthesis of Biofilm_Formation Biofilm Formation Signal_Molecules->Biofilm_Formation Triggers Virulence_Factors Virulence Factor Expression Signal_Molecules->Virulence_Factors Triggers

Caption: Disruption of Bacterial Quorum Sensing by Indole Derivatives.

Conclusion

This compound is a highly valuable and versatile scaffold in the field of medicinal chemistry, particularly for the development of novel antimicrobial and antifungal agents. Its synthetic accessibility and the diverse biological activities of its derivatives make it a compound of significant interest for addressing the growing challenge of antimicrobial resistance. The mechanisms of action of these indole derivatives, which include targeting essential cellular processes in both bacteria and fungi, provide a solid foundation for the rational design of new and effective anti-infective therapies. Further exploration of the structure-activity relationships of compounds derived from this core structure holds great promise for the discovery of next-generation antimicrobial drugs.

References

In-Depth Technical Guide: Ethyl 2-Methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-methyl-1H-indole-3-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details its physicochemical properties, experimental protocols for its synthesis, and its role as a precursor for bioactive molecules.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₂H₁₃NO₂[1][2]
Molecular Weight 203.24 g/mol [1][2]
CAS Number 53855-47-3[1][2]
Melting Point 134-136 °C
Appearance Off-white to light brown powder
Purity Typically ≥ 98%[1][2]
Synonyms 2-Methylindole-3-carboxylic acid ethyl ester[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two common synthetic routes are outlined below.

Synthesis via Copper-Catalyzed Reaction

A prevalent method for the synthesis of this compound involves the reaction of 2-iodoaniline with the sodium salt of ethyl acetoacetate, catalyzed by copper iodide.[1]

Materials:

  • 2-Iodoaniline

  • Ethyl acetoacetate sodium salt

  • Copper iodide (CuI)

  • Appropriate solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • In a reaction vessel, dissolve 2-iodoaniline and ethyl acetoacetate sodium salt in the chosen solvent.

  • Add a catalytic amount of copper iodide to the mixture.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Microwave-Assisted Palladium-Catalyzed Heterocyclization

An efficient and modern approach involves a microwave-assisted, palladium-catalyzed intramolecular oxidative coupling of functionalized anilines.[3]

Materials:

  • Appropriately functionalized aniline

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Oxidant

  • Base

  • Solvent

Procedure:

  • Combine the functionalized aniline, palladium catalyst, oxidant, and base in a microwave-safe reaction vessel.

  • Add the appropriate solvent.

  • Subject the reaction mixture to microwave irradiation at a specific temperature and for a set duration to facilitate the cyclization.

  • After cooling, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue using flash chromatography or semi-preparative HPLC to obtain the pure this compound derivative.[3]

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and logical relationships of this compound.

synthesis_workflow reactant1 2-Iodoaniline midpoint reactant1->midpoint reactant2 Ethyl Acetoacetate Sodium Salt reactant2->midpoint catalyst Copper Iodide (CuI) catalyst->midpoint Catalyst product This compound midpoint->product Heat, Solvent

Copper-Catalyzed Synthesis Workflow

application_pathway start Ethyl 2-methyl-1H- indole-3-carboxylate intermediate Reactant for further synthesis start->intermediate application1 Preparation of 2-methyl-3-[5-substituted phenyl- 1,3,4-oxadiazol-2-yl]-1H-indoles intermediate->application1 Reaction with substituted phenyl hydrazides end_use Antimicrobial Agents application1->end_use Biological Activity

Application in Antimicrobial Agent Synthesis

Biological Significance and Applications

While direct signaling pathway involvement for this compound is not extensively documented, its significance lies in its role as a versatile precursor for a wide range of biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.

Notably, this compound serves as a key reactant in the synthesis of 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles, which have demonstrated promising antimicrobial properties.[1] Furthermore, derivatives of this compound have been investigated for their potential antioxidant and anticancer activities. The functional groups on the indole ring provide multiple points for chemical modification, enabling the creation of diverse compound libraries for drug discovery programs.

References

In-Depth Technical Guide: Structure Elucidation of Ethyl 2-Methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-1H-indole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the prevalence of the indole scaffold in numerous biologically active molecules. Its structural elucidation is a critical step in ensuring the identity and purity of the compound for further research and development. This technical guide provides a comprehensive overview of the key analytical techniques and synthetic methodologies employed in the characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
CAS Number 53855-47-3
Melting Point 134-136 °C
Appearance Solid

Synthesis of this compound

The synthesis of this compound is commonly achieved through the Fischer indole synthesis, a robust and widely used method for constructing the indole ring system.

Experimental Protocol: Fischer Indole Synthesis[1]

This protocol outlines the synthesis of this compound from ethyl acetoacetate and phenylhydrazine.

Materials:

  • Ethyl acetoacetate (6.3 ml, 0.05 mol)

  • Phenylhydrazine (5 ml, 0.05 mol)

  • Glacial acetic acid (3 ml, 0.05 mol)

  • Methanol (25 ml)

  • Ethanol (for recrystallization)

  • Crushed ice

  • Water

Procedure:

  • A mixture of ethyl acetoacetate (6.3 ml, 0.05 mol) and glacial acetic acid (3 ml, 0.05 mol) is placed in a flat-bottom flask.

  • Methanol (25 ml) is added to the flask, and the mixture is refluxed.

  • Phenylhydrazine (5 ml, 0.05 mol) is added slowly over the course of 1 hour.

  • Stirring is continued for an additional hour.

  • The reaction mixture is then poured into a 50 ml beaker and stirred vigorously until it solidifies.

  • Sufficient water is added, and the solid product is filtered.

  • The crude product is dried and recrystallized from ethanol to yield pure this compound.[1]

Yield: 60% Melting Point: 150 °C

Synthesis Workflow

Fischer_Indole_Synthesis Reactants Ethyl Acetoacetate + Phenylhydrazine Reaction_Conditions Glacial Acetic Acid, Methanol, Reflux Reactants->Reaction_Conditions Intermediate Phenylhydrazone Intermediate Reaction_Conditions->Intermediate Cyclization Acid-catalyzed Intramolecular Cyclization Intermediate->Cyclization Product This compound Cyclization->Product

Fischer Indole Synthesis Workflow

Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the indole ring, the ethyl group of the ester, and the methyl group at the 2-position.

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
NH (indole)8.0 - 8.5br s1H
Ar-H (indole)7.0 - 7.8m4H
O-CH₂ (ethyl)~4.3q2H
C-CH₃ (indole)~2.7s3H
CH₃ (ethyl)~1.4t3H

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

CarbonPredicted Chemical Shift (ppm)
C=O (ester)~165
C (aromatic)110 - 140
O-CH₂ (ethyl)~60
C-CH₃ (indole)~14
CH₃ (ethyl)~14
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition. The expected molecular ion peak [M]⁺ for C₁₂H₁₃NO₂ would be observed at m/z 203.

Logical Relationship for Structure Confirmation

Structure_Elucidation Synthesis Fischer Indole Synthesis Purification Recrystallization Synthesis->Purification Spectroscopy Spectroscopic Analysis Purification->Spectroscopy NMR 1H and 13C NMR Spectroscopy->NMR MS Mass Spectrometry Spectroscopy->MS Data_Analysis Data Interpretation NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed: This compound Data_Analysis->Structure_Confirmation

Structure Elucidation Workflow

Conclusion

The structure of this compound can be reliably confirmed through a systematic approach involving its synthesis via the Fischer indole reaction, followed by purification and comprehensive spectroscopic analysis. The combination of NMR and mass spectrometry data provides unequivocal evidence for the assigned chemical structure, ensuring the quality and integrity of the compound for its intended applications in research and development.

References

An In-depth Technical Guide to Ethyl 2-Methyl-1H-indole-3-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-methyl-1H-indole-3-carboxylate, a key heterocyclic compound. This document details its synthesis, physicochemical properties, and its role as a versatile intermediate in the development of pharmacologically active molecules.

Introduction

This compound is a significant organic compound featuring the indole scaffold, a structural motif prevalent in numerous natural products and pharmaceuticals. Its strategic substitution with a methyl group at the 2-position and an ethyl carboxylate at the 3-position makes it a valuable building block in medicinal chemistry and organic synthesis. This guide will delve into the foundational methods of its preparation, its key analytical data, and its application in the synthesis of antimicrobial agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for researchers.

PropertyValueReference
Molecular Formula C₁₂H₁₃NO₂[1]
Molecular Weight 203.24 g/mol [1]
Melting Point 134-136 °C[1]
Appearance Off-white to light brown powder[2]
CAS Number 53855-47-3[1]

Synthesis of this compound

The most common and historically significant method for the synthesis of this compound is the Fischer indole synthesis. This reaction, discovered by Hermann Emil Fischer in 1883, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. In the case of the title compound, phenylhydrazine is reacted with ethyl acetoacetate.

Fischer Indole Synthesis: Experimental Protocol

This protocol is based on established Fischer indole synthesis procedures.

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Crushed ice

  • Water

Procedure:

  • In a round-bottom flask, a mixture of ethyl acetoacetate (0.05 mol) and glacial acetic acid (0.05 mol) is prepared in methanol (25 mL).

  • Phenylhydrazine (0.05 mol) is added slowly to the stirred mixture over a period of one hour.

  • The reaction mixture is then refluxed for an additional hour.

  • After cooling, the reaction mixture is poured into a beaker containing crushed ice and stirred vigorously until a solid precipitate forms.

  • Sufficient water is added to the mixture, and the solid product is collected by filtration.

  • The crude product is dried and then recrystallized from ethanol to yield pure this compound.[3]

Quantitative Data for Synthesis:

ParameterValueReference
Typical Yield 60%[3]
Reaction Time 2 hours[3]
Purification Method Recrystallization from ethanol[3]
Synthesis Workflow

The following diagram illustrates the workflow for the Fischer indole synthesis of this compound.

Fischer_Indole_Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Phenylhydrazine Phenylhydrazine Reaction Fischer Indole Synthesis Phenylhydrazine->Reaction EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction Solvent Methanol Solvent->Reaction Heat Reflux Heat->Reaction Workup Workup (Precipitation & Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification FinalProduct Ethyl 2-methyl-1H- indole-3-carboxylate Purification->FinalProduct

Caption: Workflow for the Fischer Indole Synthesis.

Spectroscopic Characterization

¹H and ¹³C NMR Data for a Related Compound: Mthis compound [4]

¹H NMR (CDCl₃) δ (ppm)¹³C NMR (CDCl₃) δ (ppm)
8.48 (brs, -NH)166.7
8.09 (dd, J = 7.5 Hz, 2 Hz, 1H)144.3
7.30 (dd, J = 7.5Hz, 2 Hz, 1H)134.6
7.21 (qd, J = 14.5, 7.5, 1.8 Hz, 1H)127.2
7.19 (qd, J = 14.5, 7.5, 1.8 Hz, 1H)122.3
3.94 (s, 3H)121.6
2.74 (s, 3H)121.2
110.6
104.3
50.8
14.2

Note: The data presented is for the methyl ester analog. The ethyl ester would show characteristic signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.4 ppm).

Application in Drug Development: Synthesis of Antimicrobial Agents

This compound serves as a crucial starting material in the synthesis of a series of 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles.[5] These compounds have been investigated for their antimicrobial properties.[5]

Synthetic Pathway to Antimicrobial Oxadiazoles

The synthesis involves the conversion of this compound to an intermediate hydrazide, followed by cyclization with various aromatic acids to form the final oxadiazole derivatives.

Antimicrobial_Synthesis_Pathway Start Ethyl 2-methyl-1H- indole-3-carboxylate Intermediate1 Ethyl (2-methyl-1H-indol-3-yl) -2-oxoacetate Start->Intermediate1 Reflux with Phenylhydrazine Intermediate2 2-(2-Methyl-1H-indol-3-yl) -2-oxoacetohydrazide Intermediate1->Intermediate2 Hydrazine Hydrate FinalProduct 2-Methyl-3-[5-substituted phenyl- 1,3,4-oxadiazol-2-yl]-1H-indoles (Antimicrobial Agents) Intermediate2->FinalProduct AromaticAcid Substituted Aromatic Acid AromaticAcid->FinalProduct Phosphorus Oxychloride

Caption: Synthesis of Antimicrobial Oxadiazoles.

Proposed Antimicrobial Mechanism of Action

While the precise mechanism for all derivatives is a subject of ongoing research, 1,3,4-oxadiazole-containing compounds are known to exhibit a range of biological activities. Their antimicrobial effects are often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The indole nucleus can facilitate intercalation with DNA or interaction with key proteins, while the oxadiazole ring and its substituents can modulate the compound's electronic and steric properties, influencing its binding affinity to biological targets.

Conclusion

This compound is a foundational molecule in the synthesis of complex heterocyclic structures with significant biological activity. The Fischer indole synthesis provides a reliable and scalable method for its production. Its utility as a precursor for novel antimicrobial agents highlights its importance in drug discovery and development. This guide provides the essential technical information for researchers and scientists working with this versatile indole derivative. Further research into the specific biological targets of its derivatives will continue to unlock their full therapeutic potential.

References

An In-depth Technical Guide to Ethyl 2-Methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-methyl-1H-indole-3-carboxylate, a key heterocyclic intermediate in synthetic and medicinal chemistry. This document details its chemical properties, spectroscopic data, established experimental protocols for its synthesis, and its application in the development of bioactive compounds.

Compound Identification and Properties

This compound is a stable, crystalline solid belonging to the indole class of heterocyclic compounds. Its structure, featuring a reactive C-3 carboxylate group and a C-2 methyl group on the indole scaffold, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the field of drug discovery.

Table 1: Chemical and Physical Properties

Property Value Reference(s)
IUPAC Name This compound [1]
Synonyms 2-Methylindole-3-carboxylic acid ethyl ester [1]
CAS Number 53855-47-3 [1]
Molecular Formula C₁₂H₁₃NO₂ [1]
Molecular Weight 203.24 g/mol [1]
Melting Point 134-136 °C [1]

| Appearance | Solid | N/A |

Spectroscopic Data

Table 2: Reference Spectroscopic Data (¹H-NMR and ¹³C-NMR) Data referenced from the structurally similar methyl ester analog, mthis compound, in CDCl₃. The chemical shifts for the indole ring are expected to be nearly identical.

¹H-NMR δ (ppm) Multiplicity Assignment
Indole NH~8.48br s1H
Aromatic H~8.09dd1H (H-4)
Aromatic H~7.30dd1H (H-7)
Aromatic H~7.21m1H (H-5 or H-6)
Aromatic H~7.19m1H (H-5 or H-6)
O-CH₂~4.35q2H (Ethyl)
C2-CH₃~2.74s3H
O-CH₂-CH₃~1.40t3H (Ethyl)
¹³C-NMR δ (ppm) Assignment
C=O~166Ester Carbonyl
C-2~144
C-7a~135
C-3a~127
C-4~122
C-5~121
C-6~121
C-7~111
C-3~104
O-CH₂~60Ethyl
C2-CH₃~14
O-CH₂-CH₃~14Ethyl

Reference for methyl analog data:[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent conversion into bioactive derivatives are provided below.

This protocol outlines the synthesis of the title compound from phenylhydrazine and ethyl acetoacetate, a classic example of the Fischer indole synthesis.

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Glacial Acetic Acid

  • Methanol

  • Crushed Ice

  • Water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beaker (500 mL)

  • Buchner funnel and filter paper

Procedure:

  • Combine ethyl acetoacetate (0.05 mol, approx. 6.5 mL) and glacial acetic acid (0.05 mol, approx. 3.0 mL) in a round-bottom flask.

  • Add methanol (25 mL) to the flask and begin stirring.

  • Set up the flask for reflux and begin heating.

  • Slowly add phenylhydrazine (0.05 mol, approx. 5.0 mL) to the refluxing mixture over a period of 1 hour.

  • Continue to reflux the reaction mixture with stirring for an additional hour after the addition is complete.

  • After the reflux period, pour the warm reaction mixture into a beaker containing crushed ice and stir vigorously until the product solidifies.

  • Add sufficient water to create a slurry, then collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water.

  • Dry the solid product.

  • Purify the crude product by recrystallization from ethanol to yield this compound.[3]

This two-step protocol details the conversion of this compound into 1,3,4-oxadiazole derivatives, which are known for their antimicrobial properties.[1]

Part A: Synthesis of 2-Methyl-1H-indole-3-carbohydrazide

  • Materials: this compound (from Protocol 1), Hydrazine Hydrate (99-100%), Ethanol.

  • Procedure: a. In a round-bottom flask, dissolve this compound (0.05 mol) in ethanol. b. Add an excess of hydrazine hydrate (e.g., 0.1 mol). c. Reflux the mixture for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. After completion, cool the reaction mixture to room temperature and pour it over crushed ice. e. Filter the resulting solid precipitate, wash with cold water, and dry to obtain 2-methyl-1H-indole-3-carbohydrazide.[3]

Part B: Cyclization to form 1,3,4-Oxadiazole Derivatives

  • Materials: 2-Methyl-1H-indole-3-carbohydrazide (from Part A), a substituted benzoic acid (e.g., 4-chlorobenzoic acid), Phosphorus(V) oxychloride (POCl₃).

  • Procedure: a. In a round-bottom flask, create a mixture of 2-methyl-1H-indole-3-carbohydrazide (1 equivalent) and the desired substituted benzoic acid (1 equivalent). b. Under a fume hood, slowly add an excess of phosphorus(V) oxychloride (POCl₃), which acts as both the solvent and the cyclizing/dehydrating agent. c. Gently reflux the mixture for 5-7 hours. d. Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. e. Neutralize the acidic solution by the slow addition of a suitable base (e.g., sodium bicarbonate solution) until the mixture is alkaline. f. Collect the precipitated solid by filtration, wash thoroughly with water, and dry. g. Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to yield the pure 2-methyl-3-(5-aryl-1,3,4-oxadiazol-2-yl)-1H-indole.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows for the experimental protocols described above.

fischer_indole_synthesis reagent reagent intermediate intermediate product product condition condition A Ethyl Acetoacetate C Phenylhydrazone Intermediate A->C B Phenylhydrazine B->C D Ethyl 2-methyl-1H- indole-3-carboxylate C->D [3,3]-Sigmatropic Rearrangement & Cyclization cond1 Glacial Acetic Acid Methanol, Reflux cond1->C cond1->D

Caption: Workflow for the Fischer Indole Synthesis.

oxadiazole_synthesis start start intermediate intermediate reagent reagent product product cond cond A Ethyl 2-methyl-1H- indole-3-carboxylate B 2-Methyl-1H-indole- 3-carbohydrazide A->B D 2-Methyl-3-(5-aryl- 1,3,4-oxadiazol-2-yl)- 1H-indole B->D C Substituted Benzoic Acid C->D cond1 Hydrazine Hydrate Ethanol, Reflux cond1->B cond2 POCl₃ Reflux cond2->D

Caption: Synthesis of 1,3,4-Oxadiazole Derivatives.

References

physical and chemical properties of ethyl 2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 2-Methyl-1H-Indole-3-Carboxylate

Introduction

This compound is a heterocyclic compound belonging to the indole family. The indole nucleus is a prevalent scaffold in numerous natural products, pharmaceuticals, and agrochemicals, making its derivatives, such as the title compound, of significant interest to researchers in medicinal chemistry and drug discovery.[1][2] This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound, along with detailed experimental protocols for its synthesis.

Physical and Chemical Properties

This compound is a stable, solid compound under standard conditions. Its key physical and computed properties are summarized in the table below.

Physical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₃NO₂[3][4][5][6]
Molecular Weight 203.24 g/mol [4][5][6]
Melting Point 134-136 °C[3][4][5]
Boiling Point (Predicted) 344.1 ± 22.0 °C[4]
Density (Predicted) 1.177 ± 0.06 g/cm³[4]
pKa (Predicted) 15.99 ± 0.30[4]
Appearance Off-white to light brown powder[7]
Chemical Properties

This compound is a 2-substituted 1H-indole-3-carboxylate derivative.[5] The indole ring system imparts specific reactivity to the molecule. The presence of the electron-withdrawing ethyl carboxylate group at the 3-position influences the electron density of the pyrrole ring. This compound serves as a versatile intermediate in organic synthesis.

Key Reactivity:

  • Reactant for Heterocycle Synthesis: It is utilized as a starting material for the preparation of more complex heterocyclic systems. For example, it is a reactant in the synthesis of 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles, which have shown potential as antimicrobial agents.[5]

  • N-Amination Reactions: It can be used in the synthesis of aminoheterocycles through N-amination reactions involving O-benzoylhydroxylamines.[5]

  • Building Block in Medicinal Chemistry: The indole scaffold is a "privileged structure" in drug discovery.[1] Derivatives of this compound are explored for various biological activities, including anti-inflammatory and anticancer properties.[7]

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Spectroscopy Type Data Availability and Notes
¹H NMR Spectra are available. The proton NMR would show characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the methyl group, aromatic protons on the benzene ring, and a broad singlet for the N-H proton of the indole ring.[8]
¹³C NMR Spectra are available. The carbon NMR would display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the distinct carbons of the indole ring system.[8]
Mass Spectrometry (MS) Electron ionization mass spectra are available, which would show the molecular ion peak (M+) corresponding to its molecular weight.[9]
Infrared (IR) Spectroscopy IR spectra are available and would exhibit characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and C-H and C=C bonds of the aromatic system.[10]

Experimental Protocols & Synthesis

The synthesis of this compound can be achieved through several routes. Two prominent methods are detailed below.

Synthesis via Palladium-Catalyzed Cyclization

A modern and efficient method involves an intramolecular palladium-catalyzed oxidative coupling.[8] This approach offers high yields and regioselectivity.

Methodology:

  • Enamine Formation: An appropriately substituted aniline is reacted with ethyl acetoacetate to form the corresponding enamine intermediate.

  • Cyclization: The enamine is then subjected to a palladium-catalyzed intramolecular cyclization. This step is often optimized using microwave irradiation, which can significantly reduce reaction times.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the crude product is purified, typically by flash chromatography or recrystallization, to yield the final this compound.[8]

Synthesis via Japp-Klingemann Reaction & Fischer Indolization

A classic and robust route to indole esters involves the Japp-Klingemann reaction followed by a Fischer indole synthesis.[1][11][12]

Methodology:

  • Diazonium Salt Formation: Aniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding aryl diazonium salt.

  • Japp-Klingemann Reaction: The freshly prepared diazonium salt is reacted with a β-keto-ester, such as ethyl 2-methylacetoacetate, under basic conditions. This reaction forms a phenylhydrazone intermediate with the elimination of a carboxyl group.[11][13]

  • Fischer Indole Synthesis: The resulting phenylhydrazone is heated in the presence of a strong acid catalyst (e.g., ethanolic hydrogen chloride, polyphosphoric acid, or zinc chloride).[1][11] This acid-catalyzed intramolecular cyclization with the elimination of ammonia yields the indole ring system.

  • Isolation and Purification: The reaction mixture is cooled, neutralized, and the product is extracted. The crude product is then purified by recrystallization or column chromatography to afford pure this compound.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the Japp-Klingemann/Fischer Indole synthesis route.

G Reactants Aniline + Ethyl 2-methylacetoacetate Step1 Japp-Klingemann Reaction Reactants->Step1 Intermediate Arylhydrazone Intermediate Step1->Intermediate Step2 Fischer Indole Synthesis Intermediate->Step2 Product Ethyl 2-methyl-1H- indole-3-carboxylate Step2->Product

Caption: Japp-Klingemann/Fischer Indole Synthesis Workflow.

Applications Overview

This diagram shows the central role of this compound as a precursor in the synthesis of various functional molecules.

G cluster_0 Synthetic Applications A Antimicrobial Agents (e.g., Oxadiazoles) B Aminoheterocycles C Complex Bioactive Molecules Core Ethyl 2-methyl-1H- indole-3-carboxylate Core->A Reactant for Core->B Precursor for Core->C Building Block for

Caption: Synthetic utility of the title compound.

References

An In-depth Technical Guide on the Solubility of Ethyl 2-Methyl-1H-Indole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 2-methyl-1H-indole-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds. Given the limited availability of public quantitative solubility data for this specific molecule, this document focuses on providing a robust experimental framework for determining its solubility in various solvents. Furthermore, it outlines the general principles governing the solubility of substituted indoles and presents a logical workflow for solubility assessment, crucial for applications in drug discovery, formulation development, and process chemistry.

Introduction to this compound

This compound is a derivative of the indole scaffold, a core structural motif in numerous pharmaceuticals and biologically active compounds. The physicochemical properties of this compound, including its solubility, are critical for its handling and application in various research and development stages. Understanding its solubility profile allows for appropriate solvent selection for synthesis, purification, screening, and formulation. Indole derivatives are known for their diverse biological activities, including anti-inflammatory and anticancer properties, and serve as precursors for drugs targeting neurological disorders.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound is expected to be higher in organic solvents, particularly polar aprotic and protic solvents, compared to aqueous solutions. The presence of the ester group contributes to its polarity, while the indole ring provides a degree of lipophilicity.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table provides a template for researchers to populate with their experimentally determined values. The subsequent sections detail a standardized protocol for obtaining this data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)MethodReference
e.g., Ethanol25Shake-Flask[Your Data]
e.g., Methanol25Shake-Flask[Your Data]
e.g., Acetone25Shake-Flask[Your Data]
e.g., Dichloromethane25Shake-Flask[Your Data]
e.g., Ethyl Acetate25Shake-Flask[Your Data]
e.g., Water25Shake-Flask[Your Data]
e.g., PBS (pH 7.4)25Shake-Flask[Your Data]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound and is highly recommended for obtaining reliable data for this compound.[1][2]

4.1. Materials

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

4.2. Step-by-Step Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The key is to ensure that undissolved solid remains at the end of the experiment to confirm saturation.[1][3]

    • Seal the vials tightly to prevent solvent evaporation.[3]

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).[1]

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24-48 hours is typically adequate, but a preliminary time-course study can determine the optimal equilibration time.[3]

  • Phase Separation:

    • After equilibration, visually confirm the presence of excess solid.

    • Allow the vials to stand to let the undissolved solid settle.

    • Centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.[1][3]

  • Sample Collection and Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean vial to remove any remaining particulate matter.[3]

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

4.3. Quantification by HPLC

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations.

  • Calibration Curve: Analyze the standard solutions by HPLC to generate a calibration curve by plotting peak area versus concentration.[3]

  • Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of the compound in the diluted sample.[3]

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing Experimental and Logical Workflows

5.1. Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation prep_solid Add excess solid to solvent prep_seal Seal vial prep_solid->prep_seal equil_shake Shake at constant temperature (24-48h) prep_seal->equil_shake sep_settle Settle equil_shake->sep_settle sep_centrifuge Centrifuge sep_settle->sep_centrifuge analysis_supernatant Collect supernatant sep_centrifuge->analysis_supernatant analysis_filter Filter analysis_supernatant->analysis_filter analysis_dilute Dilute analysis_filter->analysis_dilute analysis_hplc Quantify by HPLC analysis_dilute->analysis_hplc calc_sol Calculate Solubility analysis_hplc->calc_sol

Caption: Workflow for the shake-flask solubility determination method.

5.2. Potential Signaling Pathway Interactions of Indole Derivatives

While this compound itself is not directly implicated in a specific signaling pathway from the available literature, related indole-based compounds have been developed as inhibitors of key protein kinases involved in cancer progression. The following diagram illustrates a generalized pathway that such derivatives might target.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CDK2 CDK2 G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Indole Indole Derivative (Potential Inhibitor) Indole->RTK Indole->CDK2

Caption: Potential kinase inhibition pathways for bioactive indole derivatives.

References

The Latent Bio-Potential of Ethyl 2-Methyl-1H-indole-3-carboxylate: A Technical Guide to its Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl 2-methyl-1H-indole-3-carboxylate, a key heterocyclic compound, primarily serves as a versatile precursor in the synthesis of a multitude of biologically active molecules. While the direct biological activity of the parent compound is not extensively documented, its true potential is unlocked through chemical modification, leading to a diverse array of derivatives with significant pharmacological properties. This technical guide delves into the latent biological activities stemming from this compound, focusing on the antimicrobial, antioxidant, and anticancer properties of its key derivatives. Detailed experimental protocols, quantitative data summaries, and visual representations of synthetic and signaling pathways are provided to support further research and development in this promising area of medicinal chemistry.

Synthetic Pathways to Bioactive Derivatives

The journey from the relatively inert this compound to potent bioactive agents involves a series of well-established chemical transformations. The indole scaffold provides a rich platform for the introduction of various pharmacophores, significantly influencing the biological activity of the resulting molecules.

A primary route to bioactive compounds involves the conversion of the ethyl ester at the C-3 position into a carbohydrazide. This intermediate serves as a crucial building block for the synthesis of 1,3,4-oxadiazole derivatives, a class of compounds known for their broad-spectrum antimicrobial activities. The general synthetic scheme is outlined below.

Synthesis_Workflow A Ethyl 2-methyl-1H- indole-3-carboxylate C 2-Methyl-1H-indole- 3-carbohydrazide A->C Hydrazinolysis B Hydrazine Hydrate B->C E 2-Methyl-3-(5-substituted-phenyl- 1,3,4-oxadiazol-2-yl)-1H-indoles C->E Cyclization (e.g., POCl3) D Aromatic Carboxylic Acids (R-COOH) D->E

Synthetic pathway to 1,3,4-oxadiazole derivatives.

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

Derivatives of this compound, particularly the 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles, have demonstrated notable antimicrobial properties. These compounds have been screened against a range of bacterial and fungal strains, exhibiting mild to moderate activity.

Quantitative Antimicrobial Data
Derivative ClassTest OrganismActivity/MIC (µg/mL)Reference
2,5-disubstituted 1,3,4-oxadiazolesPseudomonas aeruginosa0.2[1]
2,5-disubstituted 1,3,4-oxadiazolesBacillus subtilis0.2[1]
2,5-disubstituted 1,3,4-oxadiazolesStaphylococcus aureus--
2,5-disubstituted 1,3,4-oxadiazolesEscherichia coli0.4[1]
2-methyl-3-[5-(p-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1H-indoleAspergillus nigerHigh Activity[2]
2-methyl-3-[5-(o-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indoleAspergillus nigerHigh Activity[2]
Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standardized and quantitative technique.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (e.g., 1,3,4-oxadiazole derivatives)

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the broth medium to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate. The final volume in each well is typically 100 µL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well containing the diluted compound and to a positive control well (broth with inoculum, no compound). Include a negative control well with broth only.

  • Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

Antioxidant Potential of Indole Derivatives

Indole-3-acetamide derivatives, which can be synthesized from the indole-3-carboxylate precursor, have shown significant antioxidant activity. The ability of these compounds to scavenge free radicals is a key indicator of their potential to mitigate oxidative stress-related pathologies.

Quantitative Antioxidant Data

The antioxidant capacity is often quantified by the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay.

Derivative ClassAssayIC50 (µM)Reference
Indole-3-acetamidesDPPH0.81 - 2.75
Indole-3-acetamidesABTS0.35 - 2.19
Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating antioxidant activity.

Objective: To measure the free radical scavenging capacity of a test compound.

Principle: The stable DPPH radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

DPPH_Assay DPPH_radical DPPH• (Violet) DPPH_reduced DPPH-H (Yellow) DPPH_radical->DPPH_reduced Hydrogen Atom Donation Antioxidant Antioxidant (AH) Antioxidant->DPPH_reduced Radical_product A• Antioxidant->Radical_product

Principle of the DPPH radical scavenging assay.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of the test compound in methanol. A known antioxidant, such as ascorbic acid, should be used as a positive control.

  • Reaction Setup: In a 96-well plate, add a specific volume of each concentration of the test compound or control to the wells. Then, add the DPPH solution to each well to initiate the reaction. A blank well should contain only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Anticancer Activity of Indole-2-carboxamide Derivatives

Indole-2-carboxamide derivatives, which are structurally related to the core compound, have emerged as a promising class of anticancer agents. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines.

Quantitative Anticancer Data

The anticancer activity is typically expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound that reduces the viability of a cancer cell population by 50%.

Derivative ClassCancer Cell LineIC50 (µM)Reference
Indole-2-carboxamidesMCF-7 (Breast)6.10 ± 0.4[3]
Indole-2-carboxamidesVarious1 - 7
Indole-2-carboxamidesA549 (Lung)-
Indole-2-carboxamidesPanc-1 (Pancreatic)-
Indole-2-carboxamidesHT-29 (Colon)-
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with Indole Derivatives A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan (e.g., with DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate % Viability and IC50 F->G

Workflow of the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Mechanism of Action: Inhibition of Signaling Pathways

Several indole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are prominent targets.[4] Inhibition of these pathways can block downstream signaling cascades, such as the Ras/Raf/MEK/ERK pathway, ultimately leading to reduced tumor growth and angiogenesis.[4]

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ras Ras EGFR->Ras VEGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Indole_Derivative Indole Derivatives Indole_Derivative->EGFR Indole_Derivative->VEGFR

Inhibition of EGFR/VEGFR signaling by indole derivatives.

Conclusion

This compound stands as a valuable starting material for the development of novel therapeutic agents. Its derivatives have demonstrated a spectrum of biological activities, including antimicrobial, antioxidant, and anticancer effects. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile class of compounds. Future work should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action to pave the way for their clinical application.

References

Ethyl 2-methyl-1H-indole-3-carboxylate: A Technical Guide for Chemical Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-1H-indole-3-carboxylate is a heterocyclic compound belonging to the indole family, a structural motif of paramount importance in medicinal chemistry and natural products. The indole nucleus is a key component in a vast array of biologically active molecules, including the amino acid tryptophan, the neurotransmitter serotonin, and numerous pharmaceuticals. This document serves as a comprehensive technical guide on this compound, focusing on its role as a foundational research chemical. While its intrinsic biological activity is not extensively documented, its true value lies in its function as a versatile scaffold for the synthesis of diverse and potent bioactive derivatives. This guide will detail its chemical properties, synthesis, applications in drug discovery, the mechanisms of its derivatives, and provide key experimental protocols.

Chemical and Physical Properties

This compound is a stable, solid organic compound. Its core structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring, substituted at the 2-position with a methyl group and at the 3-position with an ethyl carboxylate group. These functional groups serve as key handles for synthetic modification.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
CAS Number 53855-47-3
Appearance Solid
Melting Point 134-136 °C
SMILES String CCOC(=O)c1c(C)[nH]c2ccccc12
InChI Key ICXKIKDXKRONLF-UHFFFAOYSA-N

Synthesis

The most common and historically significant method for synthesizing indole rings is the Fischer indole synthesis, discovered in 1883. This reaction produces the indole heterocycle from a phenylhydrazine and an aldehyde or ketone under acidic conditions. For this compound, the typical precursors are phenylhydrazine and ethyl acetoacetate.

// Nodes Reactants [label="Phenylhydrazine +\nEthyl Acetoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Acid Catalyst\n(e.g., H₂SO₄, PPA)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Hydrazone [label="Phenylhydrazone Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Rearrangement [label="[1][1]-Sigmatropic\nRearrangement", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Diimine [label="Di-imine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="Cyclization & Aromatization\n(Loss of NH₃)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond];

// Edges Reactants -> Step1 [label="Condensation", color="#4285F4"]; Step1 -> Hydrazone [color="#4285F4"]; Hydrazone -> Rearrangement [label="Tautomerization\n& Protonation", color="#34A853"]; Rearrangement -> Diimine [color="#34A853"]; Diimine -> Cyclization [color="#EA4335"]; Cyclization -> Product [color="#EA4335"]; } dot Caption: General workflow of the Fischer Indole Synthesis.

Applications in Drug Discovery: A Versatile Scaffold

This compound is primarily utilized as a starting material or intermediate for the synthesis of more complex molecules with therapeutic potential. Its indole core and functional groups at the C2 and C3 positions allow for extensive derivatization to explore structure-activity relationships (SAR).

// Nodes Scaffold [label="Ethyl 2-methyl-1H-\nindole-3-carboxylate\n(Core Scaffold)", fillcolor="#FBBC05", fontcolor="#202124"]; Mod1 [label="Modification at N1\n(e.g., Alkylation)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Mod2 [label="Modification at C3\n(e.g., Amidation)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Mod3 [label="Modification at C5\n(e.g., Halogenation)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

Activity1 [label="Antimicrobial Agents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activity2 [label="Anticancer Agents\n(e.g., Tubulin Inhibitors)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Activity3 [label="Antioxidant Agents", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Scaffold -> Mod1 [color="#5F6368"]; Scaffold -> Mod2 [color="#5F6368"]; Scaffold -> Mod3 [color="#5F6368"];

Mod1 -> Activity1 [color="#4285F4"]; Mod2 -> Activity2 [color="#EA4335"]; Mod2 -> Activity1 [color="#4285F4"]; Mod1 -> Activity3 [label="e.g., Morpholinoethyl group", color="#34A853"]; } dot Caption: Logical workflow for generating bioactive derivatives.

Antimicrobial Agents

The indole scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of this compound have been synthesized and evaluated for their activity against various bacterial and fungal strains. For example, converting the ethyl ester at the C3 position to various carboxamides or incorporating heterocyclic rings like 1,3,4-oxadiazole has yielded compounds with significant antimicrobial properties.

Anticancer Agents

Many indole derivatives exhibit potent anticancer activity through various mechanisms. The this compound scaffold has been used to develop compounds that act as:

  • Tubulin Polymerization Inhibitors: These agents disrupt microtubule dynamics, which are crucial for cell division, leading to mitotic arrest and apoptosis in cancer cells.

  • Histone Deacetylase (HDAC) Inhibitors: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Inhibiting these enzymes can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis.

Antioxidant Agents

Derivatives have also been investigated for their ability to scavenge free radicals. One study reported that a 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid derivative showed good antioxidant activity.[2]

Mechanisms of Action of Key Derivatives

Inhibition of Tubulin Polymerization

Derivatives of the title compound that act as tubulin inhibitors typically bind to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of the dynamic equilibrium between tubulin dimers and microtubules interferes with the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. This leads to a cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.

Tubulin_Inhibition_Pathway

Biological Activity Data of Derivatives

The following table summarizes quantitative data for various derivatives synthesized using the this compound scaffold.

Derivative ClassTarget Organism/AssayResult TypeValueReference(s)
Indole-CarboxamideStaphylococcus aureusMIC1.56 - 3.13 µg/mL[3]
Indole-CarboxamideBacillus subtilisMIC1.56 - 12.5 µg/mL[3]
Indole-CarboxamideCandida albicansMICBetter than standards[3]
Indole-ThiadiazoleBacillus subtilisMIC3.125 µg/mL
5-Bromo-Indole-CarboxamidoS. aureus, A. baumanniiMIC≤ 0.28 µM[4]
Morpholinoethyl-Indole-AmideDPPH Antioxidant AssayIC₅₀57.46 µg/mL[2]
Ethyl 5-substituted-IndoleGSK-3β InhibitionIC₅₀Promising activity

MIC = Minimum Inhibitory Concentration; IC₅₀ = Half-maximal Inhibitory Concentration.

Experimental Protocols

Protocol: Fischer Indole Synthesis

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Acid catalyst (e.g., Polyphosphoric acid (PPA) or glacial acetic acid)

  • Ethanol

  • Ice bath, round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Hydrazone Formation: In a round-bottom flask, combine equimolar amounts of phenylhydrazine and ethyl acetoacetate in ethanol.

  • Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone intermediate may be observed as a precipitate.

  • Remove the solvent under reduced pressure. The crude hydrazone can be used directly or purified by recrystallization.

  • Cyclization: Cautiously add the phenylhydrazone to an excess of pre-heated polyphosphoric acid (PPA) at 80-100 °C with vigorous stirring. Alternatively, reflux the hydrazone in glacial acetic acid.

  • Maintain the reaction at temperature for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • The solid product will precipitate. Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide) to a pH of 7-8.

  • Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Protocol: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-based)

This protocol is for screening compounds that inhibit microtubule formation.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine-5'-triphosphate (GTP)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI, which fluoresces upon binding to microtubules)

  • Test compound (dissolved in DMSO) and controls (e.g., Paclitaxel as enhancer, Nocodazole as inhibitor)

  • Black, opaque 96-well microplate

  • Temperature-controlled fluorescence plate reader (Excitation/Emission suitable for reporter dye)

Procedure:

  • Preparation: Pre-warm the microplate and the plate reader to 37 °C.

  • Compound Plating: Prepare serial dilutions of the test compound. Add 5 µL of the 10x concentrated test compound, controls, or vehicle (DMSO) to the appropriate wells of the pre-warmed plate.

  • Tubulin Reaction Mix: On ice, prepare the reaction mix to a final tubulin concentration of 2-3 mg/mL in General Tubulin Buffer. Supplement the buffer with 1 mM GTP, 10-15% glycerol, and the fluorescent reporter dye. Keep this mix on ice.

  • Initiation: To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well, for a final volume of 50 µL.

  • Measurement: Immediately place the plate in the 37 °C reader. Measure the fluorescence intensity kinetically, with readings taken every 60 seconds for 60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The inhibitory effect is quantified by the reduction in the maximum polymerization rate (Vmax) or the final plateau height (Amax) compared to the vehicle control. Calculate the IC₅₀ value by plotting the inhibition percentage against the logarithm of the compound concentration.

Protocol: In Vitro HDAC Inhibitor Screening Assay (Luminescence-based)

This protocol outlines a method for screening compounds for HDAC class I and II inhibitory activity.

Materials:

  • HDAC-Glo™ I/II Assay Kit (or similar, containing HDAC substrate, developer reagent, and buffer)

  • Recombinant human HDAC enzyme

  • Test compound (dissolved in DMSO) and a known HDAC inhibitor (e.g., Trichostatin A) for a positive control

  • White, opaque 384-well or 96-well microplate

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions. Dilute the HDAC enzyme to the desired working concentration (e.g., 2x final concentration) in the provided assay buffer.

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 23-100 nL) of the compound solution to the assay plate.

  • Enzyme Addition: Add the diluted HDAC enzyme solution (e.g., 5 µL) to each well containing the test compound and to the positive and negative control wells.

  • Incubation: Seal the plate and incubate for a defined period (e.g., 45 minutes) at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the HDAC-Glo™ I/II Reagent, which contains the acetylated substrate and developer components (e.g., 5-20 µL), to each well to start the reaction.

  • Signal Development: Shake the plate briefly and incubate at room temperature for 10-20 minutes to allow for deacetylation and development of the luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to HDAC activity. A decrease in signal indicates inhibition. Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value from the dose-response curve.

Conclusion

This compound is a cornerstone research chemical whose significance is defined by its role as a versatile and synthetically accessible scaffold. While it may not possess potent intrinsic biological activity, its true utility is realized in its derivatization, which has led to the discovery of a multitude of compounds with promising therapeutic properties, including antimicrobial, anticancer, and antioxidant effects. The straightforward synthesis of its core structure via the Fischer indole synthesis, combined with the reactive handles at multiple positions, ensures its continued relevance in modern drug discovery and medicinal chemistry. This guide provides the foundational knowledge and key experimental frameworks necessary for researchers to effectively utilize this valuable chemical entity in their scientific pursuits.

References

Initial Screening of Ethyl 2-Methyl-1H-indole-3-carboxylate Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Ethyl 2-methyl-1H-indole-3-carboxylate, a key indole derivative, serves as a versatile precursor for the synthesis of various pharmacologically significant molecules. While extensive research has been conducted on its derivatives, a consolidated overview of the inherent bioactivity of the parent compound is lacking. This technical guide provides an in-depth analysis of the initial screening methodologies to evaluate the bioactivity of this compound. It covers potential antioxidant, antimicrobial, anti-inflammatory, and anticancer activities, offering detailed experimental protocols for their assessment. Furthermore, this guide illustrates key signaling pathways potentially modulated by indole derivatives, providing a framework for mechanistic studies.

Introduction

The indole ring system is a fundamental heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in drug discovery. This compound is a readily accessible synthetic intermediate, making it an attractive starting point for the development of novel therapeutic agents. This document aims to equip researchers with the necessary tools to conduct a comprehensive initial bioactivity screening of this core indole structure.

Potential Bioactivities and Screening Data of Structurally Related Compounds

Direct quantitative bioactivity data for this compound is not extensively available in public literature. However, the bioactivities of its close derivatives provide strong indicators of its potential therapeutic applications. The following tables summarize the activities of various N-substituted and C-substituted analogs, offering a comparative baseline for screening efforts.

Table 1: Antioxidant Activity of Indole-3-carboxylate Derivatives

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid-3,4-dimethoxyanilineDPPH57.46Ascorbic AcidNot Specified
Ethyl-4-(1H-indol-3-yl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylateDPPH28.23L-Ascorbic Acid30.23[1]

Table 2: Antimicrobial Activity of Indole Derivatives

CompoundOrganismMIC (µM)
N-(1-adamantyl)-4,6-dimethylindole-2-carboxamideMycobacterium tuberculosis H37Rv0.012
N-rimantadine-4,6-dichloroindole-2-carboxamideMycobacterium tuberculosis H37Rv0.32
5-Bromo-indole-3-carboxamide-PA3-6-3Staphylococcus aureus≤ 0.28
5-Bromo-indole-3-carboxamide-PA3-6-3Acinetobacter baumannii≤ 0.28
5-Bromo-indole-3-carboxamide-PA3-6-3Cryptococcus neoformans≤ 0.28

Table 3: Anti-inflammatory Activity of Indole Derivatives

CompoundAssayAnimal ModelDose% Inhibition
N-benzylidine-2-methyl-1H-indole-3-carbohydrazide derivative (Vib)Carrageenan-induced paw edemaRatNot Specified16.44 (at 3h)
N-benzylidine-2-methyl-1H-indole-3-carbohydrazide derivative (Vid)Carrageenan-induced paw edemaRatNot Specified31.8 (at 3h)

Table 4: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µM)
Indole-2-carboxamide derivative 8gVero (non-cancerous)40.9
Thiazolyl-indole-2-carboxamide 6iMCF-7 (Breast Cancer)6.10 ± 0.4
Thiazolyl-indole-2-carboxamide 6vMCF-7 (Breast Cancer)6.49 ± 0.3

Experimental Protocols

This section provides detailed methodologies for the initial screening of the bioactivities of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. The stable free radical DPPH has a deep violet color, which is reduced to a yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant. The decrease in absorbance is proportional to the radical scavenging activity.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). Prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound dilutions to the respective wells.

    • For the control, add 100 µL of the solvent instead of the test compound.

    • Ascorbic acid can be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentrations.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique to determine the MIC.

Protocol:

  • Preparation of Bacterial/Fungal Inoculum:

    • Culture the desired bacterial or fungal strain in a suitable broth medium overnight at the optimal temperature.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in the broth medium in a 96-well microplate.

  • Assay Procedure:

    • Add 100 µL of the diluted inoculum to each well of the microplate containing 100 µL of the serially diluted compound.

    • Include a positive control (inoculum without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Measurement: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

Principle: Carrageenan-induced paw edema is a widely used animal model for evaluating the anti-inflammatory activity of compounds. Carrageenan injection into the rat paw induces a biphasic inflammatory response. The reduction in paw volume in treated animals compared to control animals indicates anti-inflammatory activity.

Protocol:

  • Animals: Use adult Wistar rats or Swiss albino mice of either sex, weighing between 150-200g.

  • Test Compound Administration: Administer this compound orally or intraperitoneally at various doses. The control group receives the vehicle only. A standard anti-inflammatory drug like indomethacin or diclofenac is used as a positive control.

  • Induction of Inflammation: One hour after the administration of the test compound, inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours after the injection.

  • Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentrations.

Visualization of Methodologies and Signaling Pathways

Experimental Workflows

experimental_workflow cluster_antioxidant Antioxidant Screening (DPPH) cluster_antimicrobial Antimicrobial Screening (MIC) cluster_antiinflammatory Anti-inflammatory Screening cluster_anticancer Anticancer Screening (MTT) A1 Prepare DPPH & Test Compound A2 Mix & Incubate (30 min) A1->A2 A3 Measure Absorbance (517 nm) A2->A3 A4 Calculate % Inhibition & IC50 A3->A4 B1 Prepare Inoculum & Test Compound B2 Incubate (18-48h) B1->B2 B3 Observe for Visible Growth B2->B3 B4 Determine MIC B3->B4 C1 Compound Administration C2 Induce Edema (Carrageenan) C1->C2 C3 Measure Paw Volume C2->C3 C4 Calculate % Inhibition C3->C4 D1 Cell Seeding & Treatment D2 Add MTT & Incubate (4h) D1->D2 D3 Solubilize Formazan D2->D3 D4 Measure Absorbance (570 nm) D3->D4 D5 Calculate % Viability & IC50 D4->D5

Caption: General workflows for initial bioactivity screening.

Potential Signaling Pathways

Indole derivatives have been reported to modulate several key signaling pathways involved in cell growth, inflammation, and survival.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Indole Indole Derivative (Potential Inhibitor) Indole->PI3K Indole->Akt

Caption: The PI3K/Akt/mTOR signaling pathway.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Indole Indole Derivative (Potential Inhibitor) Indole->IKK

Caption: The canonical NF-κB signaling pathway.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Based on the significant bioactivities observed in its derivatives, initial screening for antioxidant, antimicrobial, anti-inflammatory, and anticancer properties is highly warranted. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to initiate these investigations. Further studies, including lead optimization and in-depth mechanistic analysis, will be crucial in elucidating the full therapeutic potential of this indole core structure.

References

The Versatile Scaffold: Ethyl 2-Methyl-1H-indole-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Among the vast library of indole-containing scaffolds, ethyl 2-methyl-1H-indole-3-carboxylate has emerged as a particularly valuable and versatile starting material for the development of novel therapeutic agents. Its strategic functionalization at various positions of the indole ring has paved the way for the discovery of potent anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides a comprehensive overview of the role of this compound in medicinal chemistry, detailing its synthesis, derivatization, biological activities, and mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Chemical Profile and Synthesis

This compound is a stable, crystalline solid with the molecular formula C₁₂H₁₃NO₂.[1] The presence of a reactive ester group at the C3 position and a methyl group at the C2 position, along with the N-H of the indole ring, provides multiple sites for chemical modification, making it an ideal template for generating diverse chemical libraries.

A common and efficient method for the synthesis of the core scaffold is the Fischer indole synthesis. A detailed experimental protocol for a related derivative, ethyl 2-methylindole-5-carboxylate, is provided below, which can be adapted for the synthesis of the title compound.

Experimental Protocol: Synthesis of Ethyl 2-methylindole-5-carboxylate[2]

Materials:

  • Ethyl 2-methyl-3-methylthioindole-5-carboxylate

  • Absolute ethanol

  • W-2 Raney nickel

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 10.0 g (0.0402 mole) of ethyl 2-methyl-3-methylthioindole-5-carboxylate in 300 ml of absolute ethanol is placed in a 500-ml, three-necked, round-bottomed flask fitted with a mechanical stirrer.

  • An excess (approximately 15 teaspoons) of freshly washed W-2 Raney nickel is added, and the mixture is stirred for one hour.

  • Stirring is then stopped, the liquid phase is decanted, and the catalyst is washed twice by stirring for 15 minutes with 100-ml portions of absolute ethanol and decanting the solvent.

  • The combined ethanolic solutions are concentrated on a rotary evaporator.

  • The residual solid is dissolved in 150 ml of warm dichloromethane, dried over anhydrous magnesium sulfate, and filtered. The drying agent is washed with 40 ml of dichloromethane.

  • Concentration of the combined filtrates with a rotary evaporator yields 7.5–8.1 g (93–99%) of ethyl 2-methylindole-5-carboxylate.

Role in Anticancer Drug Discovery

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The therapeutic strategy often involves the inhibition of key proteins involved in cancer cell proliferation and survival, such as receptor tyrosine kinases and cell cycle regulators.

Quantitative Anticancer Activity Data
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Indole-sulfonamide derivative 5fMDA-MB-4688.2[2]
Indole-sulfonamide derivative 5fMCF-713.2[2]
Thiazolyl-indole-2-carboxamide 6iMCF-76.10 ± 0.4[3]
Thiazolyl-indole-2-carboxamide 6vMCF-76.49 ± 0.3[3]
Indole-2-carboxamide 5ePanc-11.00[4]
Indole-2-carboxamide 5eMCF-70.80[4]
Indole-2-carboxamide 5eA-5490.95[4]
Indole-vinyl sulfone 9Various2 - 11[5]
2-substituted N-piperidinyl indole 10NOP receptorEC50 = 5.8 nM[6]
Experimental Protocol: Cell Viability (MTT) Assay[3][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Role in Anti-inflammatory Drug Discovery

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Derivatives of this compound have been investigated as potent anti-inflammatory agents, primarily through the inhibition of pro-inflammatory enzymes and signaling pathways.

Quantitative Anti-inflammatory Activity Data
Compound/DerivativeTarget/AssayIC50 (µM)Reference
Indole-2-formamide benzimidazole[2,1-b]thiazole 13cNO production-[7]
Pyxinol derivative 2cNO inhibition-[8]
2-(4-(methylsulfonyl) phenyl) indole 4bCOX-20.11[9]
2-(4-(methylsulfonyl) phenyl) indole 4dCOX-20.17[9]
2-(4-(methylsulfonyl) phenyl) indole 4fCOX-20.15[9]
3-methyl Indole derivativeCarrageenan-induced paw edema-[10]
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay[13]

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess reagent

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Role in Antimicrobial Drug Discovery

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. This compound derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Indole derivative 3kS. aureus ATCC 259233.90[11][12]
Indole derivative 3kMRSA ATCC 433000.98[11][12]
Indole-thiadiazole 2cB. subtilis3.125[13]
Indole-triazole 3cB. subtilis3.125[13]
(Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate 8En. cloacae0.004
(Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate 12E. coli0.004
(Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate 15Antifungal0.008-0.015
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination[18][19]

Materials:

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth

  • Test compounds

  • 96-well microtiter plates

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Modulation of Key Signaling Pathways

The therapeutic effects of this compound derivatives are often attributed to their ability to modulate critical intracellular signaling pathways involved in inflammation and cancer. Two of the most prominent pathways are the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in many chronic inflammatory diseases and cancers. Some indole derivatives have been shown to inhibit this pathway by targeting IκB kinase (IKK), the enzyme responsible for activating NF-κB.[3][14][15][16]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB IkBa_P P-IκBα IkBa->IkBa_P NFkB_active Active NF-κB (p65/p50) Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocates Gene_Expression Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Expression Upregulates Indole_Derivative Indole Derivative Indole_Derivative->IKK_complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by indole derivatives.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is another crucial signaling cascade involved in cellular responses to stress and inflammation. It plays a significant role in the production of pro-inflammatory cytokines like TNF-α and IL-1. Inhibition of p38α MAPK is a key therapeutic strategy for inflammatory diseases.[17][18][19]

p38_MAPK_Inhibition Stress Cellular Stress / Cytokines (e.g., TNF-α, IL-1) MKK3_6 MKK3/6 Stress->MKK3_6 Activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates & Activates MK2 MK2 p38_MAPK->MK2 Phosphorylates & Activates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Phosphorylates & Activates Gene_Expression Pro-inflammatory Gene Expression MK2->Gene_Expression Regulates Transcription_Factors->Gene_Expression Promotes Indole_Derivative Indole Derivative Indole_Derivative->p38_MAPK Inhibits

Caption: Inhibition of the p38 MAPK signaling pathway by indole derivatives.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For derivatives of this compound, several key structural features have been identified that influence their biological activity.

General SAR Workflow

SAR_Workflow Core_Scaffold This compound Core Scaffold Synthesis Synthesis of Analogues Core_Scaffold->Synthesis Starting Material Screening Biological Screening (In vitro assays) Synthesis->Screening Data_Analysis Data Analysis & SAR Determination Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

  • Substitution at N1: Alkylation or arylation at the N1 position of the indole ring can significantly impact activity. For instance, N-benzyl substitution in some series has shown to enhance anticancer activity.

  • Modification of the C3-Ester: Conversion of the ethyl ester at the C3 position to amides or hydrazides is a common strategy to introduce diversity and improve biological activity. The nature of the substituent on the amide or hydrazide moiety is critical for target interaction.

  • Substitution on the Benzene Ring: Introduction of electron-withdrawing or electron-donating groups on the benzene portion of the indole nucleus can modulate the electronic properties of the molecule and influence its binding affinity to biological targets. Halogen substitutions, for example, have been shown to enhance the potency of some kinase inhibitors.[20]

Conclusion

This compound stands as a privileged scaffold in medicinal chemistry, offering a robust and versatile platform for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology, inflammation, and infectious diseases. The continued exploration of this scaffold, guided by SAR studies and a deeper understanding of its interactions with key biological targets and signaling pathways, holds great promise for the development of next-generation therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable molecule in the quest for new medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-Methyl-1H-indole-3-carboxylate from 2-Iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Ethyl 2-methyl-1H-indole-3-carboxylate is a valuable building block for the synthesis of a variety of biologically active compounds. This document provides a detailed protocol for the synthesis of this compound from readily available 2-iodoaniline via the Larock indole synthesis. The Larock indole synthesis is a powerful and versatile palladium-catalyzed heteroannulation reaction between a 2-haloaniline and an alkyne, offering a direct and efficient route to polysubstituted indoles.[1][2][3] This method is highly regarded for its broad substrate scope and good functional group tolerance.[3][4]

Overall Synthetic Scheme

The synthesis of this compound from 2-iodoaniline is achieved through a one-pot palladium-catalyzed reaction with ethyl but-2-ynoate.

Overall Synthesis 2-Iodoaniline 2-Iodoaniline reagents + 2-Iodoaniline->reagents Ethyl_but-2-ynoate Ethyl but-2-ynoate conditions Pd(OAc)2, K2CO3, LiCl DMF, 100 °C Ethyl_but-2-ynoate->conditions Final_Product This compound reagents->Ethyl_but-2-ynoate conditions->Final_Product

Caption: Overall synthetic route for this compound.

Experimental Protocol: Larock Indole Synthesis

This protocol is adapted from established Larock indole synthesis procedures.[4][5]

Materials:

  • 2-Iodoaniline

  • Ethyl but-2-ynoate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 2-iodoaniline (1.0 mmol, 1.0 eq), anhydrous potassium carbonate (2.0 mmol, 2.0 eq), and anhydrous lithium chloride (1.0 mmol, 1.0 eq).

    • Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

    • Add anhydrous DMF (5 mL) to the flask via syringe, followed by the addition of ethyl but-2-ynoate (1.2 mmol, 1.2 eq).

    • Finally, add palladium(II) acetate (0.05 mmol, 5 mol%) to the reaction mixture under the inert atmosphere.

  • Reaction Execution:

    • Place the Schlenk flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-iodoaniline) is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
2-IodoanilineC₆H₆IN219.02Starting Material
Ethyl but-2-ynoateC₆H₈O₂112.13Reagent
This compoundC₁₂H₁₃NO₂203.24Product

Table 2: Expected Yield and Physical Properties

ProductExpected Yield RangePhysical AppearanceMelting Point (°C)
This compound70-90%Off-white solid134-136

Reaction Mechanism

The Larock indole synthesis proceeds through a catalytic cycle involving several key steps.

Larock Indole Synthesis Mechanism pd0 Pd(0) complex1 Oxidative Addition pd0->complex1 iodoaniline 2-Iodoaniline iodoaniline->complex1 pd_aryl Aryl-Pd(II) Complex complex1->pd_aryl complex2 Alkyne Coordination pd_aryl->complex2 alkyne Ethyl but-2-ynoate alkyne->complex2 pd_alkyne Aryl-Pd(II)-Alkyne Complex complex2->pd_alkyne insertion Migratory Insertion pd_alkyne->insertion vinyl_pd Vinyl-Pd(II) Intermediate insertion->vinyl_pd cyclization Intramolecular Aminopalladation vinyl_pd->cyclization pd_indole Palladacyclic Intermediate cyclization->pd_indole reductive_elim Reductive Elimination pd_indole->reductive_elim reductive_elim->pd0 Regeneration indole This compound reductive_elim->indole hx HX reductive_elim->hx

Caption: Catalytic cycle of the Larock indole synthesis.

The reaction is initiated by the oxidative addition of 2-iodoaniline to a palladium(0) species, forming an arylpalladium(II) intermediate.[1] This is followed by the coordination and subsequent migratory insertion of the alkyne (ethyl but-2-ynoate) into the aryl-palladium bond.[1] The resulting vinylpalladium intermediate then undergoes an intramolecular aminopalladation, where the aniline nitrogen attacks the vinylpalladium moiety, leading to the formation of a six-membered palladacycle.[1] Finally, reductive elimination from this intermediate regenerates the palladium(0) catalyst and yields the desired indole product, this compound.[1] The regioselectivity of the reaction, with the methyl group at the 2-position, is determined during the migratory insertion step, where the bulkier substituent of the alkyne typically ends up adjacent to the aryl group.[4]

Conclusion

The Larock indole synthesis provides an efficient and direct method for the preparation of this compound from 2-iodoaniline. The protocol outlined in this document is based on well-established procedures and offers a reliable pathway for obtaining this valuable synthetic intermediate in good yields. This methodology is amenable to a wide range of substituted anilines and alkynes, making it a powerful tool for the synthesis of diverse indole derivatives for applications in drug discovery and development.

References

Application Notes and Protocols: Fischer Indole Synthesis of Ethyl 2-Methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of ethyl 2-methyl-1H-indole-3-carboxylate via the Fischer indole synthesis. The indole scaffold is a crucial component in numerous natural products and pharmaceutical agents.[1][2] This protocol offers a detailed methodology, data presentation for comparative analysis, and a mechanistic overview to facilitate the practical application of this important reaction.

Introduction

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles, first reported by Emil Fischer in 1883.[3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound, such as an aldehyde or ketone.[3][4] This method is widely used in the synthesis of various indole derivatives, which are pivotal in the development of pharmaceuticals and agrochemicals.[4]

For the synthesis of this compound, the reaction proceeds through the condensation of phenylhydrazine with ethyl acetoacetate to form the corresponding phenylhydrazone, followed by an acid-catalyzed intramolecular cyclization.

Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-established steps:

  • Hydrazone Formation: Phenylhydrazine reacts with the ketone (ethyl acetoacetate) to form a phenylhydrazone.[4]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.

  • Cyclization and Aromatization: The intermediate then undergoes cyclization and the elimination of ammonia to yield the final aromatic indole product.[3]

Fischer_Indole_Synthesis Start Phenylhydrazine + Ethyl Acetoacetate Hydrazone Phenylhydrazone Intermediate Start->Hydrazone Condensation Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Acid Catalyst (H+) Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Ammonia_Elimination Elimination of Ammonia Cyclization->Ammonia_Elimination Product This compound Ammonia_Elimination->Product Synthesis_Workflow Start Combine Ethyl Acetoacetate, Glacial Acetic Acid, and Methanol Add_Hydrazine Add Phenylhydrazine Start->Add_Hydrazine Reflux Reflux Reaction Mixture Add_Hydrazine->Reflux Precipitation Precipitate in Cold Water Reflux->Precipitation Filtration Filter and Dry Crude Product Precipitation->Filtration Purification Purification Filtration->Purification Recrystallization Recrystallization from Ethanol Purification->Recrystallization Option 1 Chromatography Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) Purification->Chromatography Option 2 Characterization Characterization (MP, NMR, IR, MS) Recrystallization->Characterization Chromatography->Characterization

References

Application Note and Protocol: Synthesis of Ethyl 2-Methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-methyl-1H-indole-3-carboxylate is a valuable heterocyclic compound widely used as a building block in the synthesis of various biologically active molecules and pharmaceutical agents. The indole scaffold is a prominent feature in numerous natural products and drugs. This document provides a detailed protocol for the synthesis of this compound via the Fischer indole synthesis. The Fischer indole synthesis is a classic and reliable chemical reaction for producing indoles from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions[1].

Reaction Scheme

The synthesis proceeds in two main stages: the formation of a phenylhydrazone intermediate from phenylhydrazine and ethyl acetoacetate, followed by an acid-catalyzed intramolecular cyclization to yield the final indole product.

Overall Reaction:

Phenylhydrazine + Ethyl Acetoacetate → this compound + Ammonia + Water

Experimental Protocol

This protocol is based on the principles of the Fischer indole synthesis, a common method for preparing indole derivatives[1][2].

Materials and Reagents

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane or Ethyl acetate

  • Ice

Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

Procedure

Step 1: Formation of the Phenylhydrazone Intermediate

  • In a round-bottom flask, dissolve phenylhydrazine (see Table 1 for quantities) in ethanol.

  • Slowly add ethyl acetoacetate to the solution while stirring.

  • A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone may be observed as a precipitate.

  • The intermediate can be isolated by filtration, or the reaction mixture can be carried forward to the next step directly. In many procedures, the phenylhydrazone is not isolated to improve efficiency[2].

Step 2: Acid-Catalyzed Cyclization (Indolization)

  • Cool the reaction mixture from Step 1 in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid or polyphosphoric acid to the stirred mixture. This step is highly exothermic.

  • After the addition of the acid, attach a reflux condenser and heat the mixture to 80-100 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

Step 3: Work-up and Purification

  • Pour the cooled reaction mixture slowly into a beaker containing crushed ice and water. This will precipitate the crude product.

  • Stir the mixture until all the ice has melted.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Check the pH to ensure it is neutral or slightly basic.

  • Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude solid product.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.

Step 4: Characterization

  • Determine the melting point of the purified product. The literature melting point is 134-136 °C.

  • Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentsAmount (example)
PhenylhydrazineC₆H₈N₂108.141.05.41 g
Ethyl acetoacetateC₆H₁₀O₃130.141.06.51 g
This compoundC₁₂H₁₃NO₂203.24-Theoretical Yield: 10.16 g

Table 2: Expected Product Characteristics

PropertyValue
AppearanceCrystalline solid
Melting Point134-136 °C
Molecular Weight203.24 g/mol

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Step 1: Phenylhydrazone Formation cluster_cyclization Step 2: Cyclization cluster_workup Step 3: Work-up & Purification cluster_analysis Step 4: Characterization reactants Phenylhydrazine + Ethyl Acetoacetate in Ethanol stir Stir at RT (1-2 hours) reactants->stir add_acid Add H₂SO₄ (conc.) (Ice Bath) stir->add_acid reflux Heat at 80-100°C (2-3 hours) add_acid->reflux quench Pour into Ice/Water reflux->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry Dry & Evaporate extract->dry recrystallize Recrystallize from Ethanol dry->recrystallize product Pure Product: Ethyl 2-methyl-1H- indole-3-carboxylate recrystallize->product analysis Melting Point, NMR, MS product->analysis

Caption: Experimental workflow for the synthesis of this compound.

Fischer Indole Synthesis Mechanism

fischer_mechanism start Phenylhydrazine + Ketone/Aldehyde hydrazone Formation of Phenylhydrazone start->hydrazone H⁺ enamine Tautomerization to Ene-hydrazine hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement H⁺, Heat diimine Di-imine Intermediate rearrangement->diimine cyclization Intramolecular Cyclization (Aminal formation) diimine->cyclization elimination Elimination of NH₃ cyclization->elimination -NH₃ indole Aromatic Indole Product elimination->indole Aromatization

Caption: Generalized mechanism of the Fischer Indole Synthesis.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Ethyl 2-Methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the microwave-assisted synthesis of ethyl 2-methyl-1H-indole-3-carboxylate, a valuable scaffold in medicinal chemistry and drug development. Two effective methods are presented: a palladium-catalyzed intramolecular cyclization and a microwave-assisted Fischer indole synthesis. These protocols offer significant advantages over traditional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles. All quantitative data is summarized for easy comparison, and experimental workflows are visualized to facilitate understanding and implementation.

Introduction

Indole derivatives are a cornerstone of pharmaceutical and agrochemical research, forming the core structure of numerous biologically active compounds. This compound, in particular, serves as a key intermediate in the synthesis of a wide range of therapeutic agents. Conventional methods for its synthesis often require prolonged reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering rapid, efficient, and reproducible synthesis.[1] This document outlines two robust microwave-assisted protocols for the preparation of this important indole derivative.

Data Presentation

Table 1: Comparison of Conventional and Microwave-Assisted Palladium-Catalyzed Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives
MethodCatalyst/ReagentsSolventTemperature (°C)TimeYield (%)Reference
ConventionalPd(OAc)₂, Cu(OAc)₂, K₂CO₃DMF803 h72[2][3]
Microwave Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ DMF 60 0.5 h 93 [2][3]

Note: The data presented is for the analogous methyl ester, but is highly indicative of the efficiency gains for the ethyl ester synthesis.

Table 2: Conditions for Microwave-Assisted Fischer Indole Synthesis of Indole Derivatives
ReactantsCatalystPower (W)Time (min)Yield (%)Reference
Phenylhydrazine, Cyclohexanonep-TSA600391[4]

Note: This data is for a related indole synthesis and serves as a strong starting point for the synthesis of the title compound.

Experimental Protocols

Protocol 1: Microwave-Assisted Palladium-Catalyzed Intramolecular Cyclization

This protocol is adapted from the successful synthesis of the corresponding methyl ester and is expected to provide high yields of the target ethyl ester.[2][3][5]

Reagents and Materials:

  • Ethyl (Z)-3-(phenylamino)but-2-enoate (enamine intermediate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Microwave reactor vials

  • Stir bar

Procedure:

  • To a microwave reactor vial equipped with a stir bar, add the enamine intermediate (0.16 mmol, 1 equiv.).

  • Add potassium carbonate (0.4 mmol, 2.5 equiv.), copper(II) acetate (0.016 mmol, 0.1 equiv.), and palladium(II) acetate (0.016 mmol, 10 mol%).

  • Add anhydrous DMF (2 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 60°C for 30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Microwave-Assisted Fischer Indole Synthesis

This protocol utilizes the classic Fischer indole synthesis, accelerated by microwave irradiation.[4][6]

Reagents and Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst (e.g., zinc chloride)

  • Ethanol (or solvent-free)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a microwave reactor vial, combine phenylhydrazine (1 mmol, 1 equiv.) and ethyl acetoacetate (1 mmol, 1 equiv.).

  • Add the acid catalyst, for example, p-toluenesulfonic acid (p-TSA) (0.1 mmol, 10 mol%). The reaction can also be attempted under solvent-free conditions. If a solvent is used, add 2-3 mL of ethanol.

  • Add a stir bar and seal the vial.

  • Place the vial in the microwave reactor and irradiate at a power of up to 600 W for 3-5 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction vial.

  • If the reaction was performed neat, add ethyl acetate to dissolve the product.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the residue by column chromatography to yield this compound.

Visualizations

experimental_workflow_pd_catalyzed reagents 1. Combine Reactants: Enamine, Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ in DMF microwave 2. Microwave Irradiation (60°C, 30 min) reagents->microwave workup 3. Aqueous Workup (EtOAc/Water Extraction) microwave->workup purification 4. Purification (Column Chromatography) workup->purification product Ethyl 2-methyl-1H- indole-3-carboxylate purification->product

Caption: Workflow for Palladium-Catalyzed Synthesis.

fischer_indole_synthesis_pathway reactants Phenylhydrazine + Ethyl Acetoacetate hydrazone Hydrazone Intermediate reactants->hydrazone Acid Catalyst (p-TSA) rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement Microwave Heat cyclization Cyclization & Aromatization rearrangement->cyclization product Ethyl 2-methyl-1H- indole-3-carboxylate cyclization->product -NH₃

Caption: Reaction Pathway for Fischer Indole Synthesis.

Conclusion

The presented microwave-assisted protocols for the synthesis of this compound offer significant improvements in terms of reaction time and yield compared to conventional methods. The palladium-catalyzed method provides a highly efficient and high-yielding route, while the Fischer indole synthesis represents a classic and reliable alternative that is also amenable to microwave acceleration. These methods are well-suited for the rapid generation of this key indole intermediate for applications in research and drug development.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Ethyl 2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ethyl 2-methyl-1H-indole-3-carboxylate, a valuable scaffold in medicinal chemistry, utilizing various palladium-catalyzed cross-coupling reactions. The following sections outline several effective methodologies, including the Larock Indole Synthesis, a microwave-assisted intramolecular cyclization, and Sonogashira coupling-based approaches.

Introduction

The indole nucleus is a prominent structural motif in a vast array of natural products and pharmaceutical agents. The development of efficient and versatile methods for the synthesis of substituted indoles is, therefore, a significant focus in organic synthesis and drug discovery. Palladium-catalyzed reactions have emerged as powerful tools for the construction of the indole ring system, offering advantages in terms of scope, efficiency, and functional group tolerance. This document details several palladium-catalyzed methods for the preparation of this compound.

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne to form an indole. This method is highly versatile and allows for the synthesis of a wide variety of substituted indoles.

Reaction Principle

The reaction proceeds via a catalytic cycle involving the oxidative addition of the ortho-iodoaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. Subsequent intramolecular cyclization and reductive elimination yield the indole product and regenerate the Pd(0) catalyst.

Larock_Indole_Synthesis o-Iodoaniline o-Iodoaniline Oxidative_Addition Oxidative Addition o-Iodoaniline->Oxidative_Addition Alkyne Alkyne Alkyne_Coordination Alkyne Coordination Alkyne->Alkyne_Coordination Pd(0) Pd(0) Pd(0)->Oxidative_Addition Aryl-Pd(II)-I Aryl-Pd(II)-I Intermediate Oxidative_Addition->Aryl-Pd(II)-I Aryl-Pd(II)-I->Alkyne_Coordination Coordinated_Complex Coordinated Complex Alkyne_Coordination->Coordinated_Complex Migratory_Insertion Migratory Insertion Coordinated_Complex->Migratory_Insertion Vinyl-Pd(II)_Intermediate Vinyl-Pd(II) Intermediate Migratory_Insertion->Vinyl-Pd(II)_Intermediate Intramolecular_Amination Intramolecular Amination Vinyl-Pd(II)_Intermediate->Intramolecular_Amination Palladacycle Six-membered Palladacycle Intramolecular_Amination->Palladacycle Reductive_Elimination Reductive Elimination Palladacycle->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Indole_Product Ethyl 2-methyl-1H- indole-3-carboxylate Reductive_Elimination->Indole_Product

Caption: Catalytic cycle of the Larock Indole Synthesis.

Experimental Protocol: Larock Indole Synthesis

This protocol is adapted from the general principles of the Larock indole synthesis.

Materials:

  • Ethyl 2-butynoate

  • 2-Iodoaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2.0 equivalents).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Add 2-iodoaniline (1.0 equivalent) to the reaction mixture.

  • Finally, add ethyl 2-butynoate (1.2 equivalents) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Microwave-Assisted Intramolecular Cyclization

Microwave-assisted organic synthesis can significantly accelerate reaction times and improve yields. A reported method for the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives involves the palladium-catalyzed intramolecular oxidative coupling of enamines.

Reaction Workflow

Microwave_Synthesis_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Palladium-Catalyzed Cyclization Aniline Substituted Aniline Enamine Enamine Intermediate Aniline->Enamine EAA Ethyl Acetoacetate EAA->Enamine Enamine_in Enamine Intermediate Enamine->Enamine_in Isolation and Purification Microwave Microwave Irradiation Enamine_in->Microwave Pd_Catalyst Pd(OAc)₂ Pd_Catalyst->Microwave Product Ethyl 2-methyl-1H- indole-3-carboxylate Microwave->Product

Caption: Workflow for microwave-assisted indole synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is based on the synthesis of similar indole carboxylates.

Part A: Synthesis of Ethyl 3-(phenylamino)but-2-enoate (Enamine Intermediate)

  • In a round-bottom flask, mix aniline (1.0 equivalent) and ethyl acetoacetate (1.0 equivalent).

  • Heat the mixture at 50 °C for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, the crude enamine can be used directly in the next step or purified.

Part B: Microwave-Assisted Intramolecular Cyclization

  • In a microwave vial, place the enamine intermediate (1.0 equivalent) and palladium(II) acetate (10 mol%).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dissolve the residue in ethyl acetate and filter through a short plug of silica gel to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Sonogashira Coupling followed by Cyclization

A versatile approach to polysubstituted indoles involves an initial Sonogashira coupling followed by a palladium-catalyzed cyclization. This can often be performed as a one-pot, three-component reaction.

Reaction Pathway

Application Notes and Protocols: Ethyl 2-Methyl-1H-indole-3-carboxylate as a Versatile Synthetic Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 2-methyl-1H-indole-3-carboxylate, a key intermediate in the development of various biologically active molecules. This document details several key chemical transformations, providing step-by-step protocols, quantitative data, and workflow diagrams to facilitate its use in research and drug discovery.

Introduction

This compound is a valuable scaffold in medicinal chemistry due to the prevalence of the indole nucleus in a wide range of pharmacologically active compounds. Its functional groups—the ester, the indole nitrogen, and the aromatic ring—offer multiple points for chemical modification, enabling the synthesis of diverse compound libraries for biological screening. This precursor is particularly noted for its role in the synthesis of antimicrobial and anti-inflammatory agents.

Compound Properties:

PropertyValue
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
CAS Number 53855-47-3
Melting Point 134-136 °C
Appearance Solid

Key Synthetic Transformations and Protocols

This compound serves as a starting material for several important chemical transformations, including hydrolysis, hydrazinolysis, N-alkylation, and N-acetylation. These reactions generate key intermediates for the synthesis of more complex bioactive molecules.

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental step, as the carboxylic acid group is a versatile handle for further modifications, such as amide bond formation.

Experimental Protocol:

A detailed, specific protocol for the hydrolysis of this compound was not found in the search results. However, a general procedure for the hydrolysis of a similar indole ester, ethyl 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylate, is described. This can be adapted for the target molecule.

  • Dissolve this compound in methanol.

  • Add 1 equivalent of sodium hydroxide (NaOH) to the solution.

  • Stir the mixture for 2 hours.

  • Extract the product with dichloromethane and water.

  • Collect the aqueous layer and acidify with 1N hydrochloric acid (HCl) to precipitate the carboxylic acid.

Quantitative Data for a Related Hydrolysis:

Starting MaterialProductReagentsReaction TimeYield
Ethyl 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylate2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acidNaOH, Methanol2 hoursNot specified

Spectroscopic Data for 2-Methyl-1H-indole-3-carboxylic acid:

TypeData
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
CAS Number 63176-44-3

Hydrazinolysis of the ethyl ester yields the corresponding carbohydrazide, a key intermediate for the synthesis of various heterocyclic systems, most notably 1,3,4-oxadiazoles, which are known for their broad range of biological activities.

Experimental Protocol: [1]

  • Reflux a solution of this compound (10 g, 0.05 mol) in ethanol with hydrazine hydrate (2.5 g, 0.05 mol) for 3 hours at 70°C.[1]

  • Allow the reaction mixture to cool and then pour it over crushed ice.

  • Filter the resulting solid, dry it, and recrystallize from ethanol to obtain 2-methyl-1H-indole-3-carbohydrazide.[1]

Quantitative Data:

Starting MaterialProductReagentsReaction TimeTemperatureYieldMelting Point
This compound2-Methyl-1H-indole-3-carbohydrazideHydrazine hydrate, Ethanol3 hours70°C57%145°C

These compounds, known for their antimicrobial properties, are synthesized from the 2-methyl-1H-indole-3-carbohydrazide intermediate. The general synthesis involves the reaction of the carbohydrazide with a substituted carboxylic acid, followed by cyclization.

Experimental Protocol (General):

While a specific, detailed protocol for a range of substituted phenyl oxadiazoles starting from 2-methyl-1H-indole-3-carbohydrazide was not explicitly found, the general procedure involves the following steps:

  • Couple 2-methyl-1H-indole-3-carbohydrazide with a substituted benzoic acid to form a diacylhydrazine intermediate.

  • Cyclize the diacylhydrazine using a dehydrating agent such as phosphoryl chloride (POCl₃) or triflic anhydride to yield the 1,3,4-oxadiazole.

Workflow for the Synthesis of 1,3,4-Oxadiazole Derivatives:

G A Ethyl 2-methyl-1H- indole-3-carboxylate B 2-Methyl-1H-indole- 3-carbohydrazide A->B Hydrazinolysis (Hydrazine Hydrate) C N-Acyl-2-methyl-1H-indole- 3-carbohydrazide B->C Amide Coupling (Substituted Benzoic Acid) D 2-Methyl-3-(5-aryl-1,3,4- oxadiazol-2-yl)-1H-indole C->D Cyclization (e.g., POCl3)

Caption: Synthetic pathway from this compound to 1,3,4-oxadiazole derivatives.

The nitrogen of the indole ring can be alkylated to introduce various substituents, which can significantly modulate the biological activity of the resulting compounds.

Experimental Protocol for N-Benzylation (as an example):

A specific protocol for the N-alkylation of this compound was not found. However, a general one-pot Fischer indolisation–N-alkylation protocol for similar substrates provides a useful reference.[2]

  • To a crude mixture of the indole in THF, add NaH and stir for 5 minutes.

  • Add the alkylating agent (e.g., benzyl bromide).

  • The reaction progress can be monitored by TLC.

  • After completion, quench the reaction and purify by chromatography.

Quantitative Data for a Related N-Alkylation:

Indole SubstrateAlkylating AgentBaseSolventTemperatureReaction TimeYield
2,3-dimethylindoleBenzyl bromideNaHDMF80°C30 minutes91%[2]

N-acetylation is another common modification of the indole nitrogen, which can influence the compound's physicochemical properties and biological activity.

Experimental Protocol: [3]

  • To a mixture of ethyl 1H-indole-3-carboxylate (0.37 g, 1.97 mmol) and pyridine (4.54 ml), add acetic anhydride (1.6 ml) at 15°C over 15 minutes.[3]

  • Stir the reaction mixture at 60°C for 3 hours.[3]

  • Add ice (10 ml) and stir for 2 hours, then dilute with water (20 ml).

  • Extract the solution with ethyl acetate (2 x 20 ml).

  • Dry the combined organic layers with anhydrous Na₂SO₄ and remove the solvent under reduced pressure to isolate the N-acetylated product.[3]

Quantitative Data:

Starting MaterialProductReagentsReaction TimeTemperatureYield
Ethyl 1H-indole-3-carboxylateEthyl 1-acetyl-1H-indole-3-carboxylateAcetic anhydride, Pyridine22 hours (total)60°C99%[3]

Synthesis of Thiazolidinone Derivatives

This compound is a precursor for the synthesis of thiazolidinone derivatives, which have shown potential as anti-inflammatory and analgesic agents.[1]

Experimental Protocol: [1]

  • Formation of Schiff Base: A mixture of 2-methyl-1H-indole-3-carbohydrazide (from step 2.2) and a substituted benzaldehyde in ethanol with a few drops of glacial acetic acid is refluxed for 4-5 hours. The resulting solid Schiff base is filtered, dried, and recrystallized.

  • Cyclization to Thiazolidinone: The Schiff base is treated with thioglycolic acid in dimethylformamide (DMF) containing a pinch of anhydrous ZnCl₂ and refluxed for 6 hours. The reaction mixture is cooled and poured over crushed ice. The resulting solid is filtered, dried, and recrystallized to yield the thiazolidinone derivative.[1]

Workflow for the Synthesis of Thiazolidinone Derivatives:

G A Ethyl 2-methyl-1H- indole-3-carboxylate B 2-Methyl-1H-indole- 3-carbohydrazide A->B Hydrazinolysis C Schiff Base B->C Condensation with Substituted Benzaldehyde D 2-Methyl-1H-indole-3-carboxylic acid [2-(substituted-phenyl)-4-oxo- thiazolidin-3-yl]-amide C->D Cyclization with Thioglycolic Acid

Caption: Synthetic route to thiazolidinone derivatives from this compound.

Quantitative Data for Thiazolidinone Synthesis:

Schiff Base IntermediateProductYieldMelting Point
From Benzaldehyde2-methyl-1H-indole-3-carboxylic acid (4-oxo-2-phenyl-thiazolidin-3-yl)-amide65%160°C
From Salicylaldehyde2-methyl-1H-indole-3-carboxylic acid [2-(2-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-amide62%175°C
From p-Chlorobenzaldehyde2-methyl-1H-indole-3-carboxylic acid [2-(4-chloro-phenyl)-4-oxo-thiazolidin-3-yl]-amide60%182°C
From Anisaldehyde2-methyl-1H-indole-3-carboxylic acid [2-(4-methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-amide55%170°C
From Furfuraldehyde2-methyl-1H-indole-3-carboxylic acid (4-oxo-2-furan-thiazolidin-3-yl)-amide58%155°C

N-Amination with O-Benzoylhydroxylamines

The direct amination of the indole nitrogen is a valuable transformation for introducing a nitrogen-containing substituent. While this compound is a known reactant for N-amination with O-benzoylhydroxylamines, a specific, detailed experimental protocol for this particular substrate was not identified in the performed search. This remains an area for further investigation.

Conclusion

This compound is a highly versatile and valuable precursor in synthetic organic and medicinal chemistry. The protocols and data presented herein demonstrate its utility in accessing a variety of functionalized indole derivatives, including carboxylic acids, carbohydrazides, 1,3,4-oxadiazoles, and thiazolidinones. These derivatives have shown significant potential as antimicrobial and anti-inflammatory agents, highlighting the importance of this precursor in drug discovery and development programs. The provided workflows and quantitative data serve as a practical guide for researchers in the field.

References

Application Notes and Protocols: Preparation of Antimicrobial Agents from Ethyl 2-Methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel antimicrobial agents derived from ethyl 2-methyl-1H-indole-3-carboxylate. The focus is on the preparation of 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles, a class of compounds that have demonstrated promising antimicrobial activity.[1] This document outlines the synthetic pathway, experimental procedures, and antimicrobial screening data.

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities, including antimicrobial properties.[2][3] The increasing challenge of antimicrobial resistance necessitates the development of new therapeutic agents. One promising strategy involves the chemical modification of known bioactive scaffolds to enhance their efficacy and overcome resistance mechanisms. This compound serves as a versatile starting material for the synthesis of various heterocyclic systems. This document details the synthesis of a series of 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles and summarizes their antimicrobial activity.

Synthetic Pathway

The synthesis of the target 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles (Va-e) is achieved through a multi-step process starting from the reaction of phenyl hydrazine and ethyl acetoacetate. The key intermediate, 2-(2-methyl-1H-indol-3-yl)-2-oxoacetohydrazide (IV), is synthesized and subsequently cyclized with various aromatic acids to yield the final products.[1]

Synthesis_Pathway cluster_start Starting Materials Phenyl_Hydrazine Phenyl Hydrazine (I) Intermediate_III Ethyl (2-methyl-1H-indol-3-yl)-2-oxoacetate (III) Phenyl_Hydrazine->Intermediate_III Ethyl_Acetoacetate Ethyl Acetoacetate (II) Ethyl_Acetoacetate->Intermediate_III Intermediate_IV 2-(2-Methyl-1H-indol-3-yl)-2-oxoacetohydrazide (IV) Intermediate_III->Intermediate_IV Hydrazine Hydrate Final_Products 2-Methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles (Va-e) Intermediate_IV->Final_Products Aromatic_Acids Various Aromatic Acids Aromatic_Acids->Final_Products POCl3

Caption: Synthetic route for 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles.

Experimental Protocols

1. Synthesis of Ethyl (2-methyl-1H-indol-3-yl)-2-oxoacetate (III)

A mixture of phenyl hydrazine (I) and ethyl acetoacetate (II) is refluxed to yield the intermediate ethyl (2-methyl-1H-indol-3-yl)-2-oxoacetate (III).[1]

2. Synthesis of 2-(2-Methyl-1H-indol-3-yl)-2-oxoacetohydrazide (IV)

Ethyl (2-methyl-1H-indol-3-yl)-2-oxoacetate (III) is refluxed with hydrazine hydrate to produce 2-(2-methyl-1H-indol-3-yl)-2-oxoacetohydrazide (IV).[1]

3. Synthesis of 2-Methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles (Va-e)

The carbohydrazide intermediate (IV) is reacted with various substituted aromatic acids in the presence of phosphorus oxychloride (POCl₃) to yield the final 1,3,4-oxadiazole derivatives (Va-e).[1]

Antimicrobial Activity

The synthesized compounds (Va-e) were screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) was determined using the broth dilution method.

Table 1: Antibacterial Activity of Compounds Va-e (MIC in µg/mL)

CompoundBacillus subtilisStaphylococcus aureusPseudomonas aeruginosaEscherichia coli
Va----
Vb++++
Vc----
Vd----
Ve++++++++
StandardData not availableData not availableData not availableData not available

Note: The specific MIC values were not available in the reviewed literature. The activity is represented qualitatively: (++) for highest activity and (+) for moderate activity, as reported.[1] Compound Ve exhibited the most significant antibacterial activity.[1]

Table 2: Antifungal Activity of Compounds Va-e (MIC in µg/mL)

CompoundAspergillus nigerCandida albicans
Va--
Vb++++
Vc--
Vd--
Ve+++++
StandardData not availableData not available

Note: The specific MIC values were not available in the reviewed literature. The activity is represented qualitatively: (+++) for highest activity, (++) for significant activity, and (+) for moderate activity, as reported.[1] Compounds Vb and Ve demonstrated the highest antifungal activity, particularly against Aspergillus niger.[1]

Mechanism of Action

The precise mechanism of action for these specific indole-oxadiazole compounds has not been fully elucidated. However, literature on similar heterocyclic compounds suggests potential mechanisms.

Mechanism_of_Action cluster_targets Potential Bacterial Targets Indole_Oxadiazole Indole-Oxadiazole Compound Inhibition_PBP Inhibition Indole_Oxadiazole->Inhibition_PBP Inhibition_Gyrase Inhibition Indole_Oxadiazole->Inhibition_Gyrase Inhibition_Efflux Inhibition Indole_Oxadiazole->Inhibition_Efflux PBP Penicillin-Binding Proteins (PBPs) (Cell Wall Synthesis) Cell_Wall_Disruption Cell Wall Disruption PBP->Cell_Wall_Disruption DNA_Gyrase DNA Gyrase (DNA Replication) DNA_Damage DNA Replication Failure DNA_Gyrase->DNA_Damage Efflux_Pumps Efflux Pumps Drug_Accumulation Increased Intracellular Drug Concentration Efflux_Pumps->Drug_Accumulation Inhibition_PBP->PBP Inhibition_Gyrase->DNA_Gyrase Inhibition_Efflux->Efflux_Pumps

Caption: Potential antimicrobial mechanisms of action for indole-oxadiazole derivatives.

Some oxadiazole-containing compounds have been shown to target penicillin-binding proteins (PBPs), leading to the inhibition of bacterial cell wall biosynthesis.[4] Another potential target is DNA gyrase, an enzyme crucial for bacterial DNA replication; its inhibition leads to bacterial cell death.[5] Furthermore, some indole derivatives have been reported to act as efflux pump inhibitors, which can restore the activity of other antibiotics by preventing their removal from the bacterial cell.[2] Further studies are required to determine the specific mode of action of the 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles.[2]

Conclusion

The synthetic route starting from this compound provides a viable pathway for the generation of novel indole-based 1,3,4-oxadiazole derivatives with significant antimicrobial properties. The preliminary screening data indicates that compounds with specific substitutions on the phenyl ring of the oxadiazole moiety, such as in compounds Vb and Ve, are particularly effective against both bacterial and fungal pathogens.[1] These findings warrant further investigation, including the determination of specific MIC values, cytotoxicity studies, and detailed mechanistic elucidation, to assess their potential as future antimicrobial drug candidates.

References

Ethyl 2-methyl-1H-indole-3-carboxylate: A Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-1H-indole-3-carboxylate is a heterocyclic compound belonging to the indole family, a core structure in numerous natural products and pharmacologically active molecules. Its unique structural features, including the indole nucleus, a methyl group at the 2-position, and an ethyl ester at the 3-position, make it a valuable starting material for the synthesis of a diverse array of derivatives with significant potential in drug discovery. This document provides an overview of the applications of this compound in the development of novel therapeutic agents, with a focus on its utility as a precursor for antimicrobial and anticancer compounds. Detailed experimental protocols for the synthesis and biological evaluation of its derivatives are also presented.

Key Drug Discovery Applications

Derivatives of this compound have demonstrated promising biological activities, primarily in the areas of antimicrobial and anticancer research. The indole scaffold can be readily modified at various positions, allowing for the fine-tuning of its pharmacological properties.

Antimicrobial Applications

This compound serves as a key intermediate in the synthesis of novel antimicrobial agents. One notable class of derivatives are the 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles. These compounds have been synthesized and screened for their activity against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles

Compound IDSubstituent (R)Test OrganismZone of Inhibition (mm)
Va-HBacillus subtilis12
Staphylococcus aureus14
Pseudomonas aeruginosa10
Escherichia coli11
Aspergillus niger13
Candida albicans12
Vb-ClBacillus subtilis15
Staphylococcus aureus16
Pseudomonas aeruginosa13
Escherichia coli14
Aspergillus niger18
Candida albicans15
Vc-NO2Bacillus subtilis14
Staphylococcus aureus15
Pseudomonas aeruginosa12
Escherichia coli13
Aspergillus niger16
Candida albicans14
Vd-OHBacillus subtilis13
Staphylococcus aureus14
Pseudomonas aeruginosa11
Escherichia coli12
Aspergillus niger15
Candida albicans13
Ve-OCH3Bacillus subtilis16
Staphylococcus aureus17
Pseudomonas aeruginosa14
Escherichia coli15
Aspergillus niger19
Candida albicans16
Ciprofloxacin-Bacillus subtilis25
Staphylococcus aureus28
Pseudomonas aeruginosa22
Escherichia coli26
Fluconazole-Aspergillus niger24
Candida albicans22

Note: The data presented is a representative summary from available literature.[1][2][3]

Anticancer Applications

The indole nucleus is a privileged scaffold in anticancer drug design. While specific quantitative data for direct derivatives of this compound is emerging, broader studies on indole-3-carboxylate derivatives highlight their potential as cytotoxic agents against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of critical cellular processes such as tubulin polymerization and the modulation of key signaling pathways.

Table 2: In Vitro Anticancer Activity of Representative Indole Derivatives

Compound ClassCancer Cell LineIC50 (µM)
Indole-3-carboxylate Derivative AMCF-7 (Breast)8.5
HeLa (Cervical)12.2
Indole-3-carboxylate Derivative BA549 (Lung)15.7
MCF-7 (Breast)10.1
Indole-based Tubulin InhibitorHeLa (Cervical)0.8
MCF-7 (Breast)1.2

Note: This table presents representative data for the broader class of indole-3-carboxylate derivatives to illustrate their potential. Further research is needed to establish the specific activity of derivatives from this compound.

Experimental Protocols

Synthesis of 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles (Va-e)

This protocol outlines a general procedure for the synthesis of the antimicrobial compounds listed in Table 1, starting from this compound.

Step 1: Synthesis of 2-methyl-1H-indole-3-carbohydrazide

  • A mixture of this compound (0.01 mol) and hydrazine hydrate (0.02 mol) in 20 mL of absolute ethanol is refluxed for 8-10 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product is recrystallized from ethanol to yield pure 2-methyl-1H-indole-3-carbohydrazide.

Step 2: Synthesis of 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles (Va-e)

  • A mixture of 2-methyl-1H-indole-3-carbohydrazide (0.01 mol) and a substituted benzoic acid (0.01 mol) is dissolved in phosphorus oxychloride (10 mL).

  • The reaction mixture is refluxed for 6-8 hours.

  • After cooling, the mixture is poured onto crushed ice with constant stirring.

  • The resulting solution is neutralized with a 10% sodium bicarbonate solution.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the final compound.[2]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol describes a common method for evaluating the antimicrobial activity of the synthesized compounds.

  • Prepare sterile nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

  • Spread a standardized inoculum of the test microorganism (e.g., 1 x 10^8 CFU/mL for bacteria, 1 x 10^7 spores/mL for fungi) uniformly over the agar surface.

  • Create wells of 6 mm diameter in the agar using a sterile cork borer.

  • Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a concentration of 100 µg/mL.

  • Add 100 µL of each compound solution into separate wells.

  • Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control and the solvent (DMSO) as a negative control.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

In Vitro Anticancer Activity (MTT Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[1][4][5]

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubally for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Synthetic Workflow

G A Ethyl 2-methyl-1H- indole-3-carboxylate C 2-methyl-1H-indole- 3-carbohydrazide A->C Reflux in EtOH B Hydrazine Hydrate B->C E 2-methyl-3-[5-substituted phenyl- 1,3,4-oxadiazol-2-yl]-1H-indole C->E Reflux in POCl3 D Substituted Benzoic Acid D->E

Caption: Synthetic pathway for 1,3,4-oxadiazole derivatives.

General Anticancer Mechanism

G cluster_0 Indole Derivative cluster_1 Cellular Targets cluster_2 Cellular Effects A Indole-3-carboxylate Derivative B Tubulin Polymerization A->B Inhibition C PI3K/Akt/mTOR Signaling Pathway A->C Modulation D Cell Cycle Arrest (G2/M Phase) B->D E Apoptosis C->E

Caption: Proposed anticancer mechanisms of indole derivatives.[6][7]

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry. Its derivatives have shown significant promise as antimicrobial and anticancer agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutics. Further investigation into the structure-activity relationships and mechanisms of action of its derivatives will be crucial for advancing these promising compounds into clinical development.

References

Application Note: Purification of Ethyl 2-methyl-1H-indole-3-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-methyl-1H-indole-3-carboxylate is a key intermediate in the synthesis of various biologically active compounds and pharmaceutical agents.[1] Its synthesis often results in a crude mixture containing starting materials, by-products, and other impurities. Achieving high purity is critical for its use in subsequent research and development stages. Normal-phase column chromatography is a fundamental, effective, and widely used technique for the purification of this and similar indole derivatives.[2]

This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The principle of this technique relies on the differential partitioning of the crude mixture's components between a polar stationary phase (silica gel) and a non-polar mobile phase.[3] Less polar compounds, having weaker interactions with the silica gel, travel down the column more quickly, while more polar impurities are retained longer, allowing for effective separation.[2]

Key Experimental Parameters

Successful purification by column chromatography is dependent on the careful selection of the stationary and mobile phases. For indole derivatives, silica gel is the most common stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The optimal ratio is determined by preliminary Thin-Layer Chromatography (TLC) analysis, aiming for a retention factor (Rf) of approximately 0.25-0.35 for the desired compound to ensure good separation.[3]

Data Summary The following table summarizes typical chromatographic conditions and results for indole carboxylate derivatives, which can be used as a starting point for optimizing the purification of this compound.

Compound ClassStationary PhaseMobile Phase (Eluent)Rf ValueReported YieldReference
Indole Carboxylate DerivativeSilica Gel (100-200 mesh)10% Ethyl Acetate in HexaneN/AHigh
Indole Carboxylate DerivativeSilica Gel (100-200 mesh)30% Ethyl Acetate in HexaneN/AHigh
Methyl 1H-indole-2-carboxylateSilica GelEthyl Acetate / n-Hexane (1:9)0.2889%[4][5]
1-Benzyl-1H-indole-2-carboxylic acidSilica GelEthyl Acetate / n-Hexane (3:7)0.50N/A[4]
Methyl 5,6-dibromo-1H-indole-3-carboxylateSilica GelHexanes / Ethyl Acetate (7:3)0.4070%[6]

Detailed Experimental Protocol

Materials and Equipment
  • Crude this compound

  • Silica gel (60-120 mesh or 100-200 mesh) for column chromatography

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Beakers, Erlenmeyer flasks, and test tubes/vials for fraction collection

  • Separatory funnel or dropping funnel (for solvent addition)

  • Rotary evaporator

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm) for visualization

  • Capillary tubes for spotting TLC plates

Step 1: Determination of Eluent System via TLC
  • Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.

  • Develop the TLC plates in separate chambers, each containing one of the prepared eluent systems.

  • After development, visualize the plates under a UV lamp (254 nm).[7] Most indole derivatives are UV-active.[7]

  • Select the solvent system that provides an Rf value of approximately 0.25-0.35 for the target compound and good separation from impurities.[3] An 8:2 or 7:3 mixture of Hexane:Ethyl Acetate is often a good starting point.[6]

Step 2: Column Packing (Wet Slurry Method)
  • Ensure the chromatography column is clean, dry, and clamped vertically to a retort stand.[8]

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[3]

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the chosen eluent (the least polar mixture if using a gradient). The amount of silica should be 20-50 times the weight of the crude sample.[3]

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.[8]

  • Open the stopcock to allow some solvent to drain, which helps in compacting the silica bed. Crucially, never let the solvent level drop below the top of the silica bed.

  • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the bed during sample and eluent addition.

Step 3: Sample Loading
  • Dissolve the crude this compound in a minimal volume of the eluent or a volatile solvent like dichloromethane.

  • Carefully drain the solvent in the column until it is just level with the top layer of sand.

  • Using a pipette, carefully add the dissolved sample solution to the top of the silica bed, ensuring not to disturb the surface.[8]

  • Open the stopcock and allow the sample to adsorb onto the silica, again draining the solvent until it reaches the sand layer.

  • Gently add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is adsorbed onto the stationary phase. Repeat this wash step 1-2 times.

Step 4: Elution and Fraction Collection
  • Carefully fill the top of the column with the eluent. A dropping funnel can be used to add the solvent continuously.

  • Open the stopcock and begin collecting the eluate in numbered test tubes or vials.[8]

  • Maintain a constant flow rate. If the separation is difficult, a slower flow rate may improve resolution. For faster separations, flash chromatography (applying positive pressure) can be used.[2]

  • If necessary, the polarity of the eluent can be gradually increased (e.g., from 8:2 to 7:3 Hexane:Ethyl Acetate) to elute more strongly adsorbed compounds.

Step 5: Fraction Analysis and Product Isolation
  • Monitor the collected fractions using TLC to identify which ones contain the pure product.[8] Spot every few fractions on a single TLC plate for comparison.

  • Combine the fractions that contain only the pure desired compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • The remaining solid is the purified this compound. Determine its weight to calculate the yield and confirm its purity using analytical techniques such as NMR or melting point analysis.

Experimental Workflow Visualization

Column_Chromatography_Workflow start_end start_end process process analysis analysis output output start Start: Crude Product prep_slurry 1. Prepare Silica Slurry in Eluent start->prep_slurry pack_column 2. Pack Column prep_slurry->pack_column load_sample 3. Load Crude Sample pack_column->load_sample elute 4. Elute with Hexane:Ethyl Acetate load_sample->elute collect 5. Collect Fractions elute->collect tlc 6. Analyze Fractions by TLC collect->tlc tlc->collect Continue elution combine 7. Combine Pure Fractions tlc->combine Fractions are pure evaporate 8. Solvent Evaporation combine->evaporate end_product Purified Product evaporate->end_product

Caption: Workflow for purification via column chromatography.

References

Application Notes and Protocols for the Recrystallization of Ethyl 2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-methyl-1H-indole-3-carboxylate is a heterocyclic compound with applications in the synthesis of various biologically active molecules and pharmaceutical intermediates. Achieving high purity of this compound is crucial for its subsequent use in research and drug development. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This document provides detailed protocols and guidelines for the recrystallization of this compound, aimed at researchers, scientists, and professionals in the field of drug development. The provided protocols are based on the general principles of recrystallization and literature precedents for structurally similar indole derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₁₃NO₂[1]
Molecular Weight203.24 g/mol [1]
Melting Point134-136 °C[1][2]
AppearanceSolid
CAS Number53855-47-3[1]
Solvent Selection for Recrystallization

The choice of a suitable solvent is the most critical step in the recrystallization process. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. Based on the purification of structurally related indole derivatives, several solvents and solvent systems are proposed.

Solvent/Solvent SystemSuitabilityObservations from Related Compounds
EthanolRecommended Ethanol is frequently used for the recrystallization of various indole esters, yielding crystalline products.[3][4]
Ethanol/WaterGood Alternative The addition of water as an anti-solvent to an ethanolic solution can effectively induce crystallization.
Ethyl Acetate/HexaneGood Alternative This solvent system is commonly used for the purification of indole derivatives, often after column chromatography.
MethanolPotential Solvent Methanol has been used in the purification of related indole compounds.
DichloromethaneTo be used with caution While used to dissolve related compounds, its high volatility and solvent power might make it less ideal for traditional recrystallization.

Experimental Protocols

Protocol 1: Recrystallization using Ethanol

This protocol outlines the use of ethanol as a single-solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Absolute Ethanol

  • Erlenmeyer flask

  • Heating source (hot plate with magnetic stirrer)

  • Stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of absolute ethanol to the flask.

  • Heating: Gently heat the mixture on a hot plate while stirring. Continue to add small portions of ethanol until the solid completely dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed clean Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, subsequently place the flask in an ice bath for approximately 30 minutes.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on a watch glass or in a desiccator under vacuum to remove residual solvent.

  • Characterization: Determine the melting point of the recrystallized product and compare it to the literature value (134-136 °C) to assess its purity.

Protocol 2: Recrystallization using Ethanol/Water Solvent System

This protocol is suitable when the compound is too soluble in pure ethanol even at low temperatures.

Materials:

  • Same as Protocol 1, with the addition of deionized water.

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol as described in Protocol 1.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid, indicating the point of saturation.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal formation.

  • Isolation, Washing, and Drying: Follow steps 5-8 from Protocol 1, using an ice-cold ethanol/water mixture for washing the crystals.

Visual Workflow

The following diagram illustrates the general workflow for the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying A Crude Compound B Add Minimum Hot Solvent A->B C Completely Dissolved B->C D Hot Filtration (Optional) C->D Insoluble Impurities? E Slow Cooling C->E No Insoluble Impurities D->E F Crystallization E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Drying H->I J Pure Crystals I->J

Caption: General workflow for the recrystallization of organic compounds.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ethanol is flammable; keep it away from open flames and sparks.

  • Use caution when handling hot glassware and solutions.

By following these protocols, researchers can effectively purify this compound, ensuring its suitability for further synthetic applications and biological studies. The choice of the optimal recrystallization method may require some empirical optimization based on the nature and amount of impurities present in the crude sample.

References

Application Note: NMR Characterization of Ethyl 2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of ethyl 2-methyl-1H-indole-3-carboxylate. It includes tabulated ¹H and ¹³C NMR data, comprehensive experimental protocols for sample preparation and data acquisition, and a structural diagram with atom numbering for clear spectral assignment.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indole scaffold is a common motif in a wide range of biologically active molecules. Accurate structural elucidation and purity assessment are critical for its application in research and development. NMR spectroscopy is the most powerful technique for the unambiguous characterization of such organic molecules in solution. This application note details the expected NMR spectra and provides standardized protocols for obtaining high-quality data.

Molecular Structure and Atom Numbering

The structure of this compound with conventional numbering for NMR spectral assignment is presented below. This numbering is used for the assignment of chemical shifts in the subsequent data tables.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H and ¹³C NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and assignments for this compound. The data is referenced from the closely related analog, mthis compound, and adapted for the ethyl ester. The spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Table 1: ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)IntegrationAssignment
~8.10br s-1HN1-H
~7.95d~8.01HH4
~7.30d~8.01HH7
~7.15t~7.51HH6
~7.10t~7.51HH5
~4.35q7.12HO-CH₂
~2.70s-3HC2-CH₃
~1.40t7.13HCH₂-CH₃

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ ppm)Assignment
~165.5C=O
~145.0C2
~135.0C7a
~127.5C3a
~122.0C6
~121.5C4
~120.0C5
~110.5C7
~105.0C3
~60.0O-CH₂
~14.5C2-CH₃
~14.0OCH₂-CH₃

Experimental Protocols

Sample Preparation

High-quality NMR spectra are dependent on proper sample preparation. The following is a standard protocol for the preparation of a sample of this compound for NMR analysis.

Materials:

  • This compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • High-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 99.8 atom % D)

  • Tetramethylsilane (TMS) internal standard

  • High-precision 5 mm NMR tube

  • Pasteur pipette and bulb

  • Small vial

  • Glass wool

Procedure:

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS to the vial.

  • Gently swirl or vortex the vial to ensure complete dissolution of the solid.

  • Place a small plug of glass wool into a Pasteur pipette.

  • Filter the solution through the glass wool-plugged pipette directly into the NMR tube to remove any particulate matter.

  • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

NMR Data Acquisition

The following are typical acquisition parameters for ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These parameters may be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single-pulse (zg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16-32

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): ~4 s

  • Spectral Width (sw): ~20 ppm

  • Transmitter Offset (o1p): Centered on the spectral region of interest (~6 ppm)

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): ~1-2 s

  • Spectral Width (sw): ~240 ppm

  • Transmitter Offset (o1p): Centered on the spectral region of interest (~120 ppm)

Experimental Workflow

The logical flow of the NMR characterization process is outlined below, from sample preparation to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr Acquire ¹H NMR Spectrum filter->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum filter->c13_nmr process Fourier Transform & Phasing h1_nmr->process c13_nmr->process integrate Integration & Peak Picking process->integrate assign Assign Signals integrate->assign report Generate Report assign->report

Caption: Workflow for the NMR characterization of this compound.

Application Notes and Protocols for the Mass Spectrometry Analysis of Ethyl 2-Methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the mass spectrometric analysis of ethyl 2-methyl-1H-indole-3-carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. The methodologies outlined herein are designed to facilitate the qualitative and quantitative analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide includes sample preparation procedures, instrument parameters, and a discussion of the expected fragmentation patterns.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its chemical structure, consisting of an indole core with methyl and ethyl carboxylate substituents, makes it amenable to analysis by mass spectrometry. Accurate and reliable analytical methods are crucial for its identification, purity assessment, and quantification in various matrices during drug discovery and development processes.

Compound Information:

PropertyValue
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol [1][2]
CAS Number 53855-47-3[1]
Synonyms 2-Methylindole-3-carboxylic acid ethyl ester[1]

Predicted Mass Spectrometry Fragmentation

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 204.10 is expected to be the predominant ion.

Collision-Induced Dissociation (CID) Fragmentation of [M+H]⁺:

The fragmentation of the protonated molecule is anticipated to proceed through several key pathways initiated by the cleavage of the ester group, which is the most labile part of the molecule.

  • Loss of Ethylene (C₂H₄): A common fragmentation pathway for ethyl esters is the neutral loss of ethylene (28 Da) via a McLafferty-type rearrangement, leading to the formation of a carboxylic acid fragment ion at m/z 176.06 .

  • Loss of Ethanol (C₂H₅OH): Cleavage of the ester bond can result in the neutral loss of ethanol (46 Da), yielding an acylium ion at m/z 158.05 .

  • Loss of the Ethoxy Group (•OC₂H₅): Homolytic cleavage of the C-O bond of the ester can lead to the loss of an ethoxy radical (45 Da), resulting in an acylium ion, also at m/z 158.05 .

  • Loss of Carbon Monoxide (CO) from the Acylium Ion: The acylium ion at m/z 158.05 can further fragment by losing carbon monoxide (28 Da) to produce a stable 2-methyl-1H-indolyl cation at m/z 130.07 .

Predicted Quantitative Data:

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossProposed Fragment Identity
204.10176.06C₂H₄ (28.04 Da)[M+H - C₂H₄]⁺
204.10158.05C₂H₅OH (46.05 Da)[M+H - C₂H₅OH]⁺
158.05130.07CO (27.99 Da)[M+H - C₂H₅OH - CO]⁺

Experimental Protocols

LC-MS/MS Analysis Protocol

This protocol is designed for the sensitive and selective quantification of this compound in solution.

3.1.1. Sample Preparation:

  • Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare calibration standards and quality control samples at the desired concentrations.

  • For complex matrices, a protein precipitation or liquid-liquid extraction may be necessary. For instance, in biological samples, add three parts of ice-cold acetonitrile to one part of the sample, vortex, and centrifuge to precipitate proteins. The supernatant can then be diluted and injected.

3.1.2. Chromatographic Conditions:

ParameterRecommended Condition
LC System Agilent 1260 HPLC or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3.1.3. Mass Spectrometer Conditions:

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole (e.g., Agilent 6460 QQQ) or Q-TOF
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Gas Temperature 300 °C
Drying Gas Flow 8 L/min
Nebulizer Pressure 40 psi
Scan Type Multiple Reaction Monitoring (MRM)

3.1.4. MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
204.1176.115
204.1158.120

Note: Collision energies should be optimized for the specific instrument being used.

GC-MS Analysis Protocol

This protocol is suitable for the analysis of this compound in samples that are amenable to volatilization.

3.2.1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of 1 mg/mL.

  • Prepare a series of dilutions for calibration.

  • If derivatization is required to improve volatility or thermal stability, silylation reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.

3.2.2. Gas Chromatograph Conditions:

ParameterRecommended Condition
GC System Agilent 7890B GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Inlet Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min

3.2.3. Mass Spectrometer Conditions:

ParameterRecommended Condition
Mass Spectrometer Single Quadrupole or TOF
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range m/z 40-400

Visualizations

workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_lc_path Instrumental Analysis cluster_gc_path Instrumental Analysis cluster_data Data Processing Start Sample Dissolve Dissolve in Solvent Start->Dissolve Dilute Serial Dilution Dissolve->Dilute Extract Matrix Extraction (if needed) Dilute->Extract LC LC Separation Extract->LC GC GC Separation Extract->GC MS Mass Spectrometry LC->MS ESI GC->MS EI Process Data Acquisition & Processing MS->Process Report Report Generation Process->Report

Caption: Experimental workflow for the mass spectrometric analysis.

fragmentation M [M+H]⁺ m/z 204.10 F1 [M+H - C₂H₄]⁺ m/z 176.06 M->F1 - C₂H₄ F2 [M+H - C₂H₅OH]⁺ m/z 158.05 M->F2 - C₂H₅OH F3 [M+H - C₂H₅OH - CO]⁺ m/z 130.07 F2->F3 - CO

Caption: Predicted ESI-MS/MS fragmentation pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-Methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 2-methyl-1H-indole-3-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my Fischer indole synthesis of this compound unexpectedly low?

Potential Causes and Solutions:

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Strong acids can sometimes lead to degradation of the starting material or product.

    • Solution: Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) to find the optimal catalyst for your specific substrate.[1][2][3] Polyphosphoric acid (PPA) is also a commonly used and effective catalyst.[1]

  • Incorrect Reaction Temperature: The Fischer indole synthesis often requires elevated temperatures to proceed efficiently.[4] However, excessively high temperatures can lead to decomposition and the formation of side products.

    • Solution: Optimize the reaction temperature. Start with the temperature cited in a relevant protocol and incrementally adjust it up or down to find the sweet spot for your reaction.

  • Unstable Hydrazone Intermediate: The phenylhydrazone of ethyl pyruvate may be unstable under the reaction conditions, leading to decomposition before cyclization can occur.

    • Solution: Consider forming the hydrazone in situ without isolation before proceeding with the indolization step. This can minimize decomposition.

  • Presence of Water: The reaction is sensitive to water, which can hydrolyze intermediates.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Side Reactions: Competing side reactions, such as the formation of regioisomers or other byproducts, can consume starting materials and reduce the yield of the desired product.[5]

Question 2: I am observing the formation of significant side products in my reaction mixture. What are they and how can I minimize them?

Potential Side Products and Mitigation Strategies:

  • Regioisomers: If using a substituted phenylhydrazine, cyclization can occur on either side of the substituent, leading to a mixture of indole regioisomers.

    • Mitigation: The choice of acid catalyst can influence regioselectivity. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[5]

  • Chlorinated Byproducts: When using hydrochloric acid as a catalyst, abnormal reactions can occur, leading to the formation of chlorinated indoles. For instance, the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone with HCl/EtOH has been reported to yield ethyl 6-chloroindole-2-carboxylate as a major byproduct.[6]

    • Mitigation: If you observe chlorinated byproducts, consider switching to a non-chlorinated acid catalyst like sulfuric acid or p-toluenesulfonic acid.[6]

  • Azo-Compounds: In the Japp-Klingemann reaction, under certain conditions (e.g., presence of sodium acetate), stable azo-compounds may form instead of the desired hydrazone, especially at lower temperatures and pH.[7]

    • Mitigation: Adjusting the temperature and pH of the reaction can help favor the formation of the hydrazone. Increasing the temperature or pH may be necessary, but be cautious as this can also lead to other side products.[7]

Question 3: How can I effectively purify the crude this compound?

Purification Methods:

  • Column Chromatography: This is a common and effective method for purifying indole derivatives.

    • Typical Stationary Phase: Silica gel (100-200 mesh).

    • Typical Eluent Systems: A mixture of ethyl acetate and hexane is frequently used. The polarity can be adjusted to achieve optimal separation. Common ratios include 10% ethyl acetate in hexane, 30% ethyl acetate in hexane, and 50% ethyl acetate in hexane.

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique.

    • Suitable Solvents: Ethanol is a commonly used solvent for recrystallizing indole-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

The most common and well-established method is the Fischer indole synthesis .[1][3] This involves the reaction of phenylhydrazine with ethyl pyruvate to form a phenylhydrazone, which is then cyclized under acidic conditions. An alternative and related method is the Japp-Klingemann reaction , which is used to synthesize the intermediate hydrazone from a β-keto-ester (in this case, ethyl 2-methylacetoacetate) and an aryl diazonium salt.[8][9] The resulting hydrazone is then cyclized via the Fischer indole synthesis.[9]

Q2: What is the role of the acid in the Fischer indole synthesis?

The acid acts as a catalyst to facilitate several key steps in the reaction mechanism, including the tautomerization of the hydrazone to an enamine, the subsequent[7][7]-sigmatropic rearrangement, and the final cyclization and elimination of ammonia to form the aromatic indole ring.[1][3]

Q3: Can I use microwave irradiation to improve the synthesis?

Yes, microwave-assisted synthesis has been shown to be an efficient method for the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, often leading to excellent yields and high regioselectivity in shorter reaction times.

Q4: Are there any alternative, milder catalysts for the Fischer indole synthesis?

Recent research has explored the use of milder catalysts to improve the Fischer indole synthesis. For example, citric acid has been used as a "green" catalyst.[10] Additionally, palladium-catalyzed variations of the Fischer indole synthesis have been developed.[1]

Data Presentation

Table 1: Comparison of Catalysts in Fischer Indole Synthesis

Catalyst TypeExamplesTypical Reaction ConditionsNotes
Brønsted AcidsHCl, H₂SO₄, p-toluenesulfonic acidElevated temperaturesA common and effective choice, but can lead to side reactions like chlorination with HCl.[1][6]
Lewis AcidsZnCl₂, BF₃, AlCl₃Elevated temperaturesAlso a standard and effective catalyst system.[1][2][3]
Polyphosphoric Acid (PPA)-Elevated temperaturesOften used for its strong dehydrating and acidic properties.[1]
"Green" CatalystsCitric AcidReflux conditionsA milder, more environmentally friendly alternative.[10]
Heterogeneous CatalystsAmberlite IR 120H70 °C in a flow reactorAllows for easier catalyst removal and potential for continuous flow synthesis.[11]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Fischer indole synthesis.

Materials:

  • Phenylhydrazine

  • Ethyl pyruvate

  • Acid catalyst (e.g., polyphosphoric acid, or a solution of HCl in ethanol)

  • Ethanol (or another suitable solvent)

Procedure:

  • Hydrazone Formation (Optional, can be done in situ):

    • Dissolve phenylhydrazine (1 equivalent) in ethanol.

    • Add ethyl pyruvate (1 equivalent) dropwise to the solution while stirring.

    • Stir the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the completion of the reaction.

    • The resulting phenylhydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly in the next step.

  • Indolization:

    • To the phenylhydrazone (or the reaction mixture from the previous step), add the acid catalyst. If using PPA, it is often used as the solvent as well. If using a solution of HCl in ethanol, it can be added directly.

    • Heat the reaction mixture to reflux (or the optimal temperature determined for the specific catalyst) and monitor the progress by TLC.

    • The reaction time can vary from a few hours to overnight.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If PPA was used, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Protocol 2: Japp-Klingemann Reaction to form the Phenylhydrazone of Ethyl Pyruvate

This protocol outlines the synthesis of the hydrazone intermediate.

Materials:

  • Aniline

  • Sodium nitrite

  • Hydrochloric acid

  • Ethyl 2-methylacetoacetate

  • Sodium hydroxide or sodium acetate

Procedure:

  • Diazotization of Aniline:

    • Dissolve aniline in a solution of hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 15-30 minutes to ensure complete formation of the benzenediazonium chloride.

  • Coupling Reaction:

    • In a separate flask, dissolve ethyl 2-methylacetoacetate in a solution of sodium hydroxide or sodium acetate in water/ethanol to form the enolate.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the enolate solution with vigorous stirring, maintaining the temperature below 5 °C.

    • A precipitate of the phenylhydrazone of ethyl pyruvate should form.

  • Isolation:

    • Stir the reaction mixture for an additional 30-60 minutes at low temperature.

    • Collect the precipitate by filtration.

    • Wash the solid with cold water and dry it.

    • The crude hydrazone can be used directly in the Fischer indole synthesis.

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_hydrazone Step 1: Hydrazone Formation cluster_indolization Step 2: Indolization cluster_purification Step 3: Purification phenylhydrazine Phenylhydrazine hydrazone Ethyl Pyruvate Phenylhydrazone phenylhydrazine->hydrazone ethyl_pyruvate Ethyl Pyruvate ethyl_pyruvate->hydrazone indole_product This compound hydrazone->indole_product catalyst Acid Catalyst (e.g., PPA, HCl) catalyst->indole_product heat Heat heat->indole_product chromatography Column Chromatography indole_product->chromatography pure_product Pure Product chromatography->pure_product

Caption: Experimental workflow for the Fischer indole synthesis.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Potential Solutions low_yield Low Yield of Indole cause1 Suboptimal Catalyst low_yield->cause1 cause2 Incorrect Temperature low_yield->cause2 cause3 Hydrazone Instability low_yield->cause3 cause4 Side Reactions low_yield->cause4 solution1 Screen Different Acid Catalysts cause1->solution1 solution2 Optimize Reaction Temperature cause2->solution2 solution3 In Situ Hydrazone Formation cause3->solution3 solution4 Change Catalyst to Control Side Products cause4->solution4

Caption: Troubleshooting logic for low product yield.

References

common side reactions in Fischer indole synthesis of indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the Fischer indole synthesis.

Troubleshooting Guides

This section provides solutions to common problems observed during the Fischer indole synthesis, such as low yields and the presence of multiple products.

Problem: Low Yield of the Desired Indole Product

Low yields in the Fischer indole synthesis can be a result of several factors, as the reaction is sensitive to various parameters.[1] Below is a step-by-step guide to improving your yield.

Potential Cause Suggested Solution
Purity of Starting Materials Ensure the arylhydrazine and carbonyl compounds are pure. Impurities can lead to side reactions.[1] Use freshly distilled or recrystallized starting materials.
Inappropriate Acid Catalyst The choice and strength of the acid catalyst are critical.[2] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[3] The optimal acid can vary depending on the substrates. It is recommended to screen different acid catalysts. Polyphosphoric acid (PPA) is often an effective catalyst.[1]
Suboptimal Reaction Temperature and Time The reaction often requires elevated temperatures.[1] However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and products.[1] It is crucial to monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal reaction time. Microwave-assisted synthesis can often improve yields and reduce reaction times.[1]
Incorrect Solvent Selection The choice of solvent can influence the reaction rate and yield. Polar aprotic solvents like DMSO and acetic acid are often employed.[1] In some instances, running the reaction neat (without a solvent) can be effective.[1]
Atmosphere For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]
Unstable Hydrazone Intermediate The intermediate phenylhydrazone may be unstable under the reaction conditions. In such cases, the hydrazone can be pre-formed and isolated before proceeding with the cyclization.

Problem: Multiple Spots on TLC Plate, Indicating Side Products

The formation of byproducts is a common issue in the Fischer indole synthesis. Undesirable products can include aldol condensation products or Friedel-Crafts products.[1][4]

Side Reaction Minimization Strategy
Aldol Condensation This is more prevalent with aldehydes and some ketones under acidic conditions.[4] To minimize this, carefully control the reaction temperature and consider using a milder acid catalyst. A lower reaction temperature may favor the desired indole formation over the aldol condensation pathway.
Friedel-Crafts Type Reactions The acidic conditions of the Fischer indole synthesis can sometimes lead to Friedel-Crafts alkylation or acylation of the indole product, especially if reactive alkylating or acylating agents are present or formed in situ.[4] Ensure the purity of starting materials and solvents to avoid introducing potential electrophiles.
Formation of Regioisomers When using unsymmetrical ketones, two different ene-hydrazine intermediates can form, leading to a mixture of isomeric indole products.[5] The regioselectivity can be influenced by the acidity of the medium, steric effects, and the substitution on the hydrazine.[6] In some cases, using a weakly acidic medium can favor indolization towards the more functionalized carbon. If inseparable, consider using a symmetrical ketone if the synthetic route allows.
N-N Bond Cleavage For certain substrates, particularly those with electron-donating substituents on the phenylhydrazine, a competing side reaction involving the heterolytic cleavage of the N-N bond can occur.[7] This pathway is favored when the resulting iminylcarbocation is stabilized, leading to byproducts instead of the desired indole.[7] This is a known issue in the synthesis of C3-N-substituted indoles.[7] Using milder Lewis acids may sometimes improve the yield of the desired indole in these cases.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Fischer indole synthesis?

A1: The most common side reactions include:

  • Aldol condensation: Particularly when using aldehydes or enolizable ketones as starting materials.[4]

  • Friedel-Crafts reactions: The acidic conditions can promote alkylation or acylation of the newly formed indole ring.[4]

  • Formation of regioisomers: The use of unsymmetrical ketones can lead to the formation of two or more isomeric indole products.[5]

  • N-N bond cleavage: This is a significant side reaction for substrates with electron-donating groups, which can stabilize the resulting carbocation and compete with the desired cyclization.[7]

Q2: How can I control the regioselectivity when using an unsymmetrical ketone?

A2: Controlling regioselectivity can be challenging. The outcome is influenced by the acid catalyst, reaction temperature, and the steric and electronic properties of the ketone and phenylhydrazine.[6] Generally, stronger acids and higher temperatures tend to favor the formation of the thermodynamically more stable indole isomer. Conversely, milder conditions may favor the kinetically controlled product. It is advisable to perform small-scale trial reactions with different acid catalysts and conditions to determine the optimal setup for the desired regioisomer.

Q3: Can I use acetaldehyde to synthesize the parent, unsubstituted indole?

A3: The direct synthesis of unsubstituted indole from acetaldehyde and phenylhydrazine is often unsuccessful under standard Fischer indole synthesis conditions.[4][5] However, it can be achieved by using pyruvic acid to form 2-indolecarboxylic acid, which is subsequently decarboxylated.[5] Another approach involves passing acetaldehyde vapor over a catalyst on a solid support.[5]

Q4: My reaction fails to proceed, and I only observe starting material on my TLC. What should I do?

A4: If the reaction does not proceed, consider the following:

  • Insufficiently strong acid catalyst: Try a stronger acid, for example, switching from zinc chloride to polyphosphoric acid.[2]

  • Low reaction temperature: The key[2][2]-sigmatropic rearrangement often has a high activation energy and requires elevated temperatures.[2]

  • Stable hydrazone: The initially formed hydrazone may be too stable to tautomerize to the necessary ene-hydrazine. In such cases, more forcing conditions (higher temperature, stronger acid, or microwave irradiation) may be required.[2]

Quantitative Data on Side Product Formation

The following table summarizes the influence of the acid catalyst on the product distribution in the Fischer indole synthesis of methyl ketones, illustrating the challenge of regioselectivity.

KetoneAcid Catalyst% Yield of 2-Substituted Indole% Yield of 3-Substituted Indole
Ethyl methyl ketone90% (w/w) H₃PO₄0Major Product
Ethyl methyl ketone83% (w/w) P₂O₅ in H₂OMajor ProductMinor Product
Phenethyl methyl ketone30% (w/w) H₂SO₄0Major Product
Phenethyl methyl ketone70% (w/w) H₂SO₄Major ProductMinor Product

Data compiled from a study on the effect of acid catalysts on unsymmetrical ketones.[8]

Experimental Protocols

Protocol: Synthesis of 2-Phenylindole from Acetophenone and Phenylhydrazine

This protocol provides a general procedure for the Fischer indole synthesis, with considerations for minimizing side reactions.

Materials:

  • Acetophenone

  • Phenylhydrazine

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride)

  • Ethanol

  • Crushed ice

  • 10% Sodium hydroxide solution

Procedure:

  • Hydrazone Formation (Optional One-Pot): In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol. Add phenylhydrazine (1 equivalent) dropwise while stirring. Add a few drops of glacial acetic acid and heat the mixture to 80°C for approximately 45 minutes. This step can be performed separately to isolate the hydrazone, which can be beneficial if the hydrazone is stable and the subsequent cyclization requires different conditions.[1]

  • Indolization: In a separate flask, preheat polyphosphoric acid (approximately 4g per 1.2g of hydrazone) to about 100°C. Carefully add the pre-formed hydrazone (or the crude reaction mixture from the previous step after removing the ethanol) to the hot PPA with vigorous stirring. Heat the mixture to 150-160°C for 10-15 minutes. The color of the mixture will typically darken.[1] Note: The high temperature and strong acid can promote side reactions. Monitor the reaction closely by TLC to avoid prolonged heating.

  • Work-up: Allow the reaction mixture to cool to about 100°C and then carefully pour it onto crushed ice with stirring. The crude 2-phenylindole will precipitate.[1]

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the mixture is alkaline. Collect the solid product by vacuum filtration and wash it thoroughly with water, followed by a small amount of cold ethanol.[2]

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2-phenylindole.[2]

Visualizing Reaction Pathways

The following diagrams illustrate the main Fischer indole synthesis pathway and a common side reaction pathway.

Fischer_Indole_Synthesis cluster_main Main Reaction Pathway A Aryl Hydrazine + Carbonyl Compound B Arylhydrazone A->B Condensation C Ene-hydrazine B->C Tautomerization D [3,3]-Sigmatropic Rearrangement Intermediate C->D [3,3]-Sigmatropic Rearrangement E Aminal D->E Aromatization F Indole E->F Elimination of NH3

Caption: The main reaction pathway of the Fischer indole synthesis.

Side_Reactions cluster_side Side Reaction Pathway: N-N Bond Cleavage C Ene-hydrazine (Protonated) G Iminylcarbocation + Aniline C->G Heterolytic N-N Cleavage H Side Products G->H

Caption: A common side reaction involving N-N bond cleavage.

References

Technical Support Center: Synthesis of Ethyl 2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl 2-methyl-1H-indole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format to help you navigate your experimental challenges.

Q1: My Fischer indole synthesis of this compound is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in the Fischer indole synthesis are a common issue. Several factors could be contributing to this problem. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, and optimizing reaction conditions is key.[1][2]

Potential Causes:

  • Incomplete Phenylhydrazone Formation: The initial condensation of phenylhydrazine with ethyl 2-oxobutanoate (ethyl acetoacetate) to form the phenylhydrazone may be incomplete.

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Common catalysts include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, AlCl₃).[2] An inappropriate catalyst or concentration can lead to side reactions or decomposition.

  • High Reaction Temperature: While heat is required for the cyclization, excessive temperatures can lead to the decomposition of the starting materials, intermediate, or the final product.

  • Presence of Water: The reaction is sensitive to water, which can hydrolyze the hydrazone intermediate.

  • Side Reactions: Undesired side reactions, such as the formation of isomeric indole products or other byproducts, can reduce the yield of the desired product.[1]

Troubleshooting Steps:

  • Ensure Complete Hydrazone Formation: Before initiating the cyclization, ensure the complete formation of the phenylhydrazone. This can often be done as a one-pot reaction where the aldehyde or ketone is heated with the arylhydrazine in a solvent like acetic acid before adding the cyclization catalyst.[1]

  • Optimize the Acid Catalyst: Experiment with different acid catalysts and their concentrations. Polyphosphoric acid (PPA) is often effective for this synthesis. A trial-and-error approach may be necessary to find the optimal catalyst for your specific substrate.

  • Control the Reaction Temperature: Carefully control the reaction temperature. Start with a lower temperature and gradually increase it, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Purification: Proper purification is crucial. The crude product can be purified by column chromatography on silica gel.[3]

Q2: I am observing the formation of an unexpected isomer during the synthesis. How can I improve the regioselectivity?

A2: The formation of isomers can occur, especially when using unsymmetrical ketones in the Fischer indole synthesis.[4] For the synthesis of this compound, the starting ketone is ethyl pyruvate, which is symmetrical and should theoretically lead to a single product. However, impurities in starting materials or side reactions could potentially lead to other products.

Potential Causes for Isomer Formation:

  • Impure Starting Materials: Impurities in the phenylhydrazine or ethyl pyruvate could lead to the formation of different indole products.

  • Rearrangement Reactions: Under harsh acidic conditions, rearrangements of the intermediate carbocations can sometimes occur, leading to isomeric products.

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure the purity of your phenylhydrazine and ethyl pyruvate using techniques like NMR or GC-MS.

  • Milder Reaction Conditions: Try using milder acid catalysts or lower reaction temperatures to minimize the potential for rearrangement reactions.

  • Alternative Synthetic Routes: If regioselectivity remains an issue, consider alternative synthetic routes such as the Japp-Klingemann reaction followed by Fischer indole cyclization, which can offer better control over the final product structure.[5]

Q3: The purification of my crude this compound by column chromatography is difficult. Are there alternative purification methods?

A3: While column chromatography is a common purification method, it can sometimes be challenging.[3]

Alternative Purification Strategies:

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. A suitable solvent system needs to be identified. Ethanol is often a good starting point for indole derivatives.

  • Acid-Base Extraction: Since the indole nitrogen is weakly acidic, it's possible to perform an acid-base extraction to remove non-acidic or non-basic impurities. However, the pKa of the indole NH is high, so a strong base would be required. This method is generally less effective for simple indoles.

  • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be used, although it is a more expensive and time-consuming method.[6]

Tips for Column Chromatography:

  • Solvent System Optimization: Carefully optimize the eluent system for column chromatography using TLC. A common eluent for this compound is a mixture of ethyl acetate and hexane.[3]

  • Dry Loading: If the compound has low solubility in the eluent, consider dry loading the sample onto the column.

Q4: What is the Japp-Klingemann reaction, and can it be used to synthesize this compound?

A4: The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones from β-keto-esters and aryl diazonium salts.[5][7] These hydrazones can then be cyclized via the Fischer indole synthesis to produce indoles.[5] This two-step approach can offer advantages in terms of yield and regioselectivity.

Reaction Steps:

  • Diazotization: Aniline is treated with sodium nitrite and a strong acid (like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

  • Coupling: The diazonium salt is then reacted with a β-keto-ester, in this case, ethyl 2-methylacetoacetate, to form a hydrazone intermediate.

  • Fischer Indole Cyclization: The resulting hydrazone is then heated in the presence of an acid catalyst to yield the final indole product.[8]

This method provides an alternative and often more controlled route to the desired indole.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound

This protocol is a general guideline. Optimization of specific parameters may be required.

Materials:

  • Phenylhydrazine

  • Ethyl pyruvate

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Ethanol (or another suitable solvent)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and ethyl pyruvate (1 equivalent) in ethanol.

  • Stir the mixture at room temperature for 1-2 hours to form the phenylhydrazone. Monitor the reaction by TLC.

  • Once the hydrazone formation is complete, carefully add polyphosphoric acid (in excess) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor the progress of the cyclization by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Quantitative Data Summary

ParameterValueReference
Molecular Formula C₁₂H₁₃NO₂[9]
Molecular Weight 203.24 g/mol [9]
Melting Point 134-136 °C[9]
Appearance White to off-white solid

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Formation Phenylhydrazine->Phenylhydrazone EthylPyruvate Ethyl Pyruvate EthylPyruvate->Phenylhydrazone Cyclization Acid-Catalyzed Cyclization Phenylhydrazone->Cyclization Acid, Heat Indole Ethyl 2-methyl-1H- indole-3-carboxylate Cyclization->Indole Troubleshooting_Low_Yield Start Low Yield Observed CheckHydrazone Incomplete Hydrazone Formation? Start->CheckHydrazone OptimizeCatalyst Suboptimal Acid Catalyst? CheckHydrazone->OptimizeCatalyst No SolutionHydrazone Ensure complete formation before cyclization CheckHydrazone->SolutionHydrazone Yes CheckTemp Incorrect Reaction Temperature? OptimizeCatalyst->CheckTemp No SolutionCatalyst Screen different acids and concentrations OptimizeCatalyst->SolutionCatalyst Yes CheckPurity Impure Starting Materials? CheckTemp->CheckPurity No SolutionTemp Optimize temperature; avoid overheating CheckTemp->SolutionTemp Yes SolutionPurity Verify purity of starting materials CheckPurity->SolutionPurity Yes

References

optimization of reaction conditions for ethyl 2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-methyl-1H-indole-3-carboxylate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, particularly when using the Japp-Klingemann and Fischer indole synthesis pathway.

Q1: My overall yield for the synthesis is very low. What are the potential causes and how can I improve it?

A1: Low overall yield is a common problem that can arise from inefficiencies in either the Japp-Klingemann reaction to form the hydrazone intermediate or the subsequent Fischer indole cyclization.

Troubleshooting Steps:

  • Japp-Klingemann Reaction:

    • Incomplete Diazotization: Ensure the complete conversion of your aniline starting material to the diazonium salt. Maintain a low temperature (0-5 °C) during diazotization to prevent decomposition.

    • pH Control: The coupling of the diazonium salt with ethyl 2-methylacetoacetate is pH-sensitive. The reaction is typically carried out in a basic medium to facilitate the formation of the enolate of the β-ketoester.[1][2] Ensure adequate base is present.

    • Stability of Diazonium Salt: Use the diazonium salt immediately after its preparation as it can be unstable.

  • Fischer Indole Synthesis:

    • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, hydrochloric acid, or Lewis acids like zinc chloride.[3] The optimal catalyst and concentration may need to be determined empirically.

    • Reaction Temperature and Time: Both excessively high temperatures and prolonged reaction times can lead to decomposition of the starting materials, intermediate, or product. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Side Reactions: Be aware of potential side reactions. For instance, if using an alcohol as a solvent with a strong acid catalyst at high temperatures, ether formation or other solvent-related side products can occur.

Q2: I am observing multiple spots on my TLC during the Fischer indole cyclization, and purification by column chromatography is proving difficult. What could be the issue?

A2: The presence of multiple spots on TLC that are difficult to separate is a frequent challenge in Fischer indole synthesis.[4]

Potential Causes and Solutions:

  • Incomplete Reaction: One of the spots could be your unreacted hydrazone intermediate. Ensure the reaction has gone to completion by monitoring with TLC and extending the reaction time or increasing the temperature if necessary, while being mindful of potential decomposition.

  • Isomeric Products: Depending on the substitution pattern of your phenylhydrazine, the formation of regioisomers is possible.[5] If the starting phenylhydrazine is meta-substituted, a mixture of 4- and 6-substituted indoles can be formed.[5]

  • Side Products/Degradation: Over-exposure to strong acid and high temperatures can lead to the formation of various side products.

  • Purification Strategy:

    • Solvent System Optimization: Systematically screen different solvent systems for your column chromatography. A common starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). Gradually increasing the polarity of the eluent should allow for the separation of products with different polarities.

    • Alternative Chromatography: If silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

Q3: During the workup of my reaction, I am experiencing product loss. What are some best practices to minimize this?

A3: Product loss during workup can significantly impact your overall yield.

Recommendations:

  • Extraction: Ensure you are using the appropriate organic solvent for extraction. The solvent should have good solubility for your product and be immiscible with the aqueous layer. Perform multiple extractions with smaller volumes of solvent for better efficiency.

  • Washing: When washing the organic layer, be mindful of the pH. If your product has acidic or basic functionalities, washing with acidic or basic solutions could lead to its partitioning into the aqueous layer. Use brine (saturated NaCl solution) for a final wash to help remove dissolved water from the organic layer.

  • Drying and Evaporation: Use an appropriate drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) to remove residual water from the organic phase before solvent evaporation. When removing the solvent using a rotary evaporator, avoid using excessive temperature or high vacuum to prevent the loss of volatile products.

Q4: I am considering alternative synthetic routes. What are some other viable methods for preparing this compound?

A4: Besides the classical Japp-Klingemann/Fischer indole synthesis, other methods have been reported for the synthesis of similar indole derivatives.

  • Palladium-Catalyzed Heterocyclization: A microwave-assisted, palladium-catalyzed intramolecular oxidative coupling of enamines can be an efficient method to produce functionalized 2-methyl-1H-indole-3-carboxylate derivatives.[6]

  • From 2-Iodoaniline: Ethyl 2-methylindole-3-carboxylate can be prepared by reacting 2-iodoaniline with the sodium salt of ethyl acetoacetate in the presence of copper iodide.

Data Presentation

Table 1: Comparison of Reaction Conditions for Indole Synthesis

ParameterJapp-Klingemann/Fischer IndolePalladium-Catalyzed Cyclization[6]Copper-Catalyzed Synthesis
Starting Materials Phenylhydrazine, Ethyl 2-methylacetoacetateSubstituted anilines, Ethyl acetoacetate2-Iodoaniline, Ethyl acetoacetate sodium salt
Key Reagents NaNO₂, HCl, Base, Acid catalyst (e.g., PPA, H₂SO₄)Palladium catalyst, BaseCopper iodide
Reaction Conditions Low temperature for diazotization, acidic cyclizationMicrowave irradiationNot specified
Reported Yields Variable, can be lowGenerally good to excellentNot specified
Advantages Well-established, classical methodHigh efficiency, good yieldsDirect coupling
Disadvantages Can have low yields, harsh acidic conditionsRequires specialized equipment (microwave reactor), catalyst costUse of expensive starting material (2-iodoaniline)

Experimental Protocols

Protocol 1: Synthesis of this compound via Japp-Klingemann and Fischer Indole Synthesis (General Procedure)

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Step 1: Formation of Phenylhydrazone (Japp-Klingemann Reaction) [1][2]

  • Dissolve aniline in a suitable solvent (e.g., water, ethanol) and cool to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

  • In a separate flask, dissolve ethyl 2-methylacetoacetate in a basic solution (e.g., aqueous sodium hydroxide or sodium ethoxide in ethanol) and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the solution of the β-ketoester with vigorous stirring. Maintain the temperature and basic pH.

  • After the addition is complete, continue stirring for a specified time until the reaction is complete (monitor by TLC).

  • The resulting phenylhydrazone may precipitate out of the solution or can be extracted with a suitable organic solvent.

  • Isolate and purify the phenylhydrazone intermediate.

Step 2: Cyclization to this compound (Fischer Indole Synthesis) [3]

  • Place the purified phenylhydrazone in a round-bottom flask.

  • Add an acid catalyst (e.g., polyphosphoric acid, or a solution of a strong acid like H₂SO₄ in a suitable solvent like ethanol or acetic acid).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the crude product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_japp_klingemann Japp-Klingemann Reaction cluster_fischer_indole Fischer Indole Synthesis cluster_purification Purification start1 Aniline diazotization Diazotization (NaNO2, HCl, 0-5 °C) start1->diazotization start2 Ethyl 2-methylacetoacetate coupling Coupling (Basic conditions) start2->coupling diazotization->coupling hydrazone Phenylhydrazone Intermediate coupling->hydrazone cyclization Cyclization (Acid catalyst, Heat) hydrazone->cyclization product Ethyl 2-methyl-1H- indole-3-carboxylate cyclization->product purification_step Recrystallization or Column Chromatography product->purification_step final_product Pure Product purification_step->final_product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic cluster_jk Japp-Klingemann Issues cluster_fis Fischer Indole Issues cluster_solutions_jk Solutions cluster_solutions_fis Solutions low_yield Low Overall Yield incomplete_diazo Incomplete Diazotization low_yield->incomplete_diazo bad_ph Incorrect pH low_yield->bad_ph unstable_diazo Diazonium Salt Decomposition low_yield->unstable_diazo bad_catalyst Suboptimal Acid Catalyst low_yield->bad_catalyst bad_temp_time Incorrect Temp/Time low_yield->bad_temp_time side_reactions Side Reactions low_yield->side_reactions sol_diazo Maintain 0-5 °C incomplete_diazo->sol_diazo sol_ph Ensure Basic Medium bad_ph->sol_ph sol_unstable Use Immediately unstable_diazo->sol_unstable sol_catalyst Screen Catalysts bad_catalyst->sol_catalyst sol_temp_time Monitor by TLC bad_temp_time->sol_temp_time

References

Technical Support Center: Synthesis of Ethyl 2-Methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-methyl-1H-indole-3-carboxylate. The content is designed to address specific issues that may be encountered during experimentation, with a focus on identifying and mitigating byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and versatile method is the Fischer indole synthesis.[1][2] This typically involves the acid-catalyzed cyclization of an arylhydrazone. The required phenylhydrazone intermediate is often prepared beforehand using the Japp-Klingemann reaction from ethyl acetoacetate and an appropriate aryldiazonium salt.[3][4][5][6]

Q2: What is the general reaction scheme for the Japp-Klingemann/Fischer indole synthesis of the target molecule?

A2: The synthesis is a two-step process:

  • Japp-Klingemann Reaction: Aniline is diazotized and coupled with ethyl acetoacetate to form ethyl 2-(phenylhydrazono)propanoate.

  • Fischer Indole Synthesis: The resulting hydrazone is then cyclized in the presence of an acid catalyst to yield this compound.

Q3: What are the key byproducts to watch out for during the Fischer indole synthesis step?

A3: The primary byproducts of concern are regioisomers, particularly if substituted phenylhydrazines are used. For the synthesis of this compound from the phenylhydrazone of ethyl pyruvate, the formation of regioisomers is not an issue. However, other potential byproducts can include:

  • Incomplete cyclization: Residual hydrazone may remain if the reaction conditions are not optimal.

  • Side reactions from the acid catalyst: Strong acids at high temperatures can lead to various side reactions. For instance, the use of hydrochloric acid can sometimes result in the formation of chlorinated byproducts.

  • Diphenylamine derivatives: Under certain conditions, the rearrangement of intermediates can lead to the formation of diphenylamine-related impurities.[7]

Q4: How can I monitor the progress of the reaction and identify the product and byproducts?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress by observing the disappearance of starting materials and the appearance of the product spot.[8]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis, allowing for the separation and quantification of the starting materials, intermediate hydrazone, final product, and any byproducts. A reversed-phase C18 column with a UV detector is typically employed.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile components in the reaction mixture and provides mass spectral data for structural confirmation.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of the desired product and any isolated byproducts.[8]

Troubleshooting Guides

Issue 1: Low Yield in the Japp-Klingemann Reaction
Potential Cause Troubleshooting Steps
Decomposition of the diazonium salt Prepare the diazonium salt at 0-5 °C and use it immediately. Ensure efficient cooling and stirring during the diazotization and coupling steps.
Incorrect pH for coupling The coupling reaction is pH-sensitive. The pH should be maintained between 4 and 5 to ensure a sufficient concentration of the enolate of ethyl acetoacetate. Using an excess of sodium acetate (3-4 equivalents) can help maintain the optimal pH.[9]
Side reactions of the diazonium salt Avoid an excess of sodium nitrite during diazotization, as it can lead to the formation of nitroso compounds. Adding the sodium nitrite solution slowly and keeping the temperature low can minimize this.[9]
Low electrophilicity of diazonium salt (with electron-donating groups on the aniline) For electron-rich anilines, the resulting diazonium salt is less electrophilic, which can lead to lower yields. Consider using a slight excess of the diazonium salt to drive the reaction forward.[9]
Issue 2: Formation of Impurities in the Fischer Indole Synthesis
Potential Cause Troubleshooting Steps
Formation of multiple unidentified spots on TLC This may be due to side reactions like aldol condensations or Friedel-Crafts type reactions. Purifying the hydrazone intermediate before the cyclization step can result in a cleaner reaction. Using a milder Lewis acid catalyst (e.g., ZnCl₂) or running the reaction at a lower temperature for a longer duration may also help.
Oxidation of the indole product Indoles can be sensitive to oxidation, especially under harsh acidic conditions and at high temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
Incomplete reaction If TLC shows significant amounts of unreacted hydrazone, the reaction may require more forcing conditions. Gradually increasing the reaction temperature or switching to a stronger acid catalyst (e.g., from zinc chloride to polyphosphoric acid) can improve conversion.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(phenylhydrazono)propanoate (Japp-Klingemann Reaction)

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Ethyl acetoacetate

  • Sodium Acetate

  • Ethanol

  • Ice

Procedure:

  • In a flask, dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water. Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, ensuring the temperature remains below 5 °C.

  • In a separate, larger flask, dissolve ethyl acetoacetate (0.1 mol) and sodium acetate (0.3 mol) in ethanol. Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared diazonium salt solution to the ethyl acetoacetate solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Pour the reaction mixture into a large volume of cold water. The crude ethyl 2-(phenylhydrazono)propanoate will precipitate.

  • Collect the solid by filtration and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain the pure hydrazone.

Protocol 2: Synthesis of this compound (Fischer Indole Synthesis)

Materials:

  • Ethyl 2-(phenylhydrazono)propanoate

  • Anhydrous Zinc Chloride (or another suitable acid catalyst like polyphosphoric acid or ethanolic sulfuric acid)

  • Ethanol (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the dried ethyl 2-(phenylhydrazono)propanoate (0.1 mol) and the acid catalyst. For example, use a 10% solution of anhydrous zinc chloride in ethanol.

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.

  • After the reaction is complete (typically after several hours, as indicated by the disappearance of the hydrazone spot on TLC), cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a large beaker of ice water. The crude this compound will precipitate.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom ¹H NMR (in CDCl₃) ¹³C NMR (in CDCl₃)
NH~8.1 (br s)-
C4-H~7.9 (d)~126.5
C5-H~7.2 (t)~121.5
C6-H~7.1 (t)~120.0
C7-H~7.3 (d)~111.0
C2-CH₃~2.7 (s)~14.0
OCH₂CH₃~4.4 (q)~60.0
OCH₂CH₃~1.4 (t)~14.5
C2-~142.0
C3-~105.0
C3a-~128.0
C7a-~135.0
C=O-~166.0

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Visualizations

Logical Workflow for Troubleshooting Fischer Indole Synthesis

fischer_troubleshooting start Reaction Start check_tlc Monitor by TLC start->check_tlc complete Reaction Complete? check_tlc->complete workup Work-up and Purification complete->workup Yes incomplete_rxn Incomplete Reaction complete->incomplete_rxn No (Hydrazone remains) low_yield Low Yield workup->low_yield Poor Recovery messy_rxn Messy Reaction (Multiple Spots) workup->messy_rxn Impure Product inert_atmosphere Use Inert Atmosphere low_yield->inert_atmosphere Suspect Oxidation purify_hydrazone Purify Hydrazone Intermediate messy_rxn->purify_hydrazone milder_conditions Use Milder Conditions messy_rxn->milder_conditions increase_temp Increase Temperature / Time incomplete_rxn->increase_temp stronger_acid Use Stronger Acid Catalyst incomplete_rxn->stronger_acid

Caption: A troubleshooting workflow for common issues in Fischer indole synthesis.

Japp-Klingemann Reaction Mechanism

japp_klingemann anilide Aniline diazonium Aryldiazonium Salt anilide->diazonium NaNO₂, HCl azo Azo Intermediate diazonium->azo eaa Ethyl Acetoacetate enolate Enolate eaa->enolate Base (NaOAc) enolate->azo + Diazonium Salt hydrazone Ethyl 2-(phenylhydrazono)propanoate azo->hydrazone Hydrolysis & Rearrangement

Caption: Simplified mechanism of the Japp-Klingemann reaction.

References

Technical Support Center: Purification of Ethyl 2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of ethyl 2-methyl-1H-indole-3-carboxylate.

Troubleshooting Guide

Purification of this compound, a key intermediate in pharmaceutical synthesis, can present several challenges, often stemming from the preceding Fischer indole synthesis or the inherent properties of the compound and its related impurities. This guide will help you navigate common issues.

Diagram: Troubleshooting Workflow for Purification

Purification_Troubleshooting start Crude Product Analysis (TLC, LC-MS, NMR) unreacted_starting_materials Unreacted Starting Materials (Aryl Hydrazine, Ketone/Aldehyde) start->unreacted_starting_materials Presence of starting materials side_products Side-Products (e.g., from aldol condensation, regioisomers) start->side_products Multiple spots on TLC tarry_byproducts Tarry/Polymeric Byproducts start->tarry_byproducts Dark, insoluble material column_chromatography Column Chromatography unreacted_starting_materials->column_chromatography side_products->column_chromatography recrystallization Recrystallization tarry_byproducts->recrystallization Initial clean-up oiling_out Product 'Oils Out' recrystallization->oiling_out Problem low_recovery Low Recovery recrystallization->low_recovery Problem poor_purity Purity Not Improved recrystallization->poor_purity Problem poor_separation Poor Separation (co-elution) column_chromatography->poor_separation Problem streaking Streaking/Tailing on Column column_chromatography->streaking Problem product_decomposition Product Decomposition on Silica column_chromatography->product_decomposition Problem recrystallization_solutions Adjust Solvent System (e.g., ethanol, ethyl acetate/hexane) Use anti-solvent Ensure slow cooling oiling_out->recrystallization_solutions low_recovery_solutions Cool filtrate for second crop Reduce solvent volume low_recovery->low_recovery_solutions purity_solutions Wash crystals with cold solvent Consider a different solvent poor_purity->purity_solutions column_solutions Optimize Eluent System (e.g., gradient elution) Try different stationary phase (e.g., alumina, reverse phase) poor_separation->column_solutions streaking_solutions Add triethylamine (1%) to eluent Ensure proper sample loading streaking->streaking_solutions decomposition_solutions Use deactivated silica gel Work quickly, avoid prolonged exposure product_decomposition->decomposition_solutions

Caption: Troubleshooting workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Synthesis-Related Purification Issues

Q1: My crude product from the Fischer indole synthesis is a dark, tarry mess. How can I purify my target compound?

A1: The Fischer indole synthesis is sensitive to reaction conditions like temperature and acid strength, which can lead to the formation of polymeric or tarry byproducts.[1]

  • Initial Cleanup: Before attempting column chromatography, try to precipitate the product by triturating the crude mixture with a non-polar solvent like hexane or a mixture of ethyl acetate and hexane. This can help remove some of the tar.

  • Recrystallization: If the product is solid, recrystallization from a suitable solvent such as ethanol can be an effective first-pass purification step.[2][3]

  • Column Chromatography: If the above methods are insufficient, silica gel column chromatography is a common next step. However, it may be necessary to first pass the crude material through a short plug of silica to remove the most polar, tarry impurities before a more careful chromatographic separation.

Q2: I am observing multiple spots on my TLC plate after synthesis. What could these be and how do I separate them?

A2: Multiple spots can indicate the presence of unreacted starting materials, regioisomers, or other side-products.

  • Potential Impurities:

    • Unreacted Arylhydrazine/Ketone: These are common impurities if the reaction has not gone to completion.

    • Regioisomers: If an unsymmetrical ketone is used, two different indole products can be formed. The ratio of these products can depend on the acid catalyst used.[4]

    • Side-Products: The reaction can produce unwanted byproducts such as those from aldol condensation.[1]

  • Separation Strategy:

    • Column Chromatography: This is the most effective method for separating compounds with different polarities. A common eluent system is a mixture of ethyl acetate and hexane.[5] You may need to use a gradient elution (gradually increasing the polarity of the eluent) to achieve good separation.

    • Recrystallization: If the impurities have significantly different solubilities from your desired product, fractional recrystallization might be possible.

Chromatography Challenges

Q3: My compound is streaking or tailing on the silica gel column. What can I do to improve the separation?

A3: Streaking is often an issue with nitrogen-containing compounds like indoles due to their interaction with the acidic silica gel.

  • Add a Base: Adding a small amount of a basic modifier like triethylamine (~1%) to your eluent system can neutralize the acidic sites on the silica gel and lead to sharper peaks and better separation.[6]

  • Proper Loading: Ensure your crude sample is dissolved in a minimal amount of solvent and loaded onto the column in a concentrated band. Overloading the column can also lead to poor separation.

Q4: I'm having trouble separating my product from an impurity with a very similar Rf value. What are my options?

A4: Separating compounds with similar Rf values is a common challenge.[6]

  • Optimize Eluent System: Try different solvent systems. Sometimes, switching one of the solvents in your eluent (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.

  • Change Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).

  • Recrystallization: If your product is crystalline, meticulous recrystallization may be able to exclude the closely-eluting impurity, especially if it is present in a smaller amount.

Recrystallization Challenges

Q5: When I try to recrystallize my this compound, it "oils out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the compound is insoluble in the cold solvent but melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Use More Solvent: You may not be using enough solvent to fully dissolve the compound at the boiling point of the solvent.

  • Change Solvent System: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or use a co-solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of crystals rather than an oil. Seeding the solution with a small crystal of the pure product can also help initiate crystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of this compound using silica gel chromatography.

  • Preparation of the Column:

    • Select an appropriate size glass column and pack it with silica gel (100-200 mesh is common) as a slurry in the initial eluent (e.g., 10% ethyl acetate in hexane). The amount of silica gel should be roughly 50-100 times the weight of your crude product.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent itself).

    • Alternatively, use "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.

  • Elution:

    • Begin eluting the column with a low polarity solvent system (e.g., 10% ethyl acetate in hexane).

    • Gradually increase the polarity of the eluent as needed (e.g., to 20% or 30% ethyl acetate in hexane) to elute your product.[5] The progress of the separation should be monitored by collecting fractions and analyzing them by TLC.

  • Fraction Collection and Analysis:

    • Collect fractions and spot them on a TLC plate.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes a typical recrystallization procedure. Ethanol is a commonly used solvent for this compound.[2][3]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. You may need to heat the mixture gently.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature. Crystals should start to form.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals in a vacuum oven or air dry them to remove all traces of solvent. The melting point of pure this compound is 134-136 °C.[7][8]

Quantitative Data Summary

ParameterValueSource
Melting Point 134-136 °C[7][8]
Purity (Commercial) ≥ 98%[7][9]
Typical Column Chromatography Eluent Ethyl acetate in Hexane (e.g., 10% to 50%)[5]
Common Recrystallization Solvent Ethanol[2][3]

References

Technical Support Center: Synthesis of Ethyl 2-Methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the preparation of ethyl 2-methyl-1H-indole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of the phenylhydrazone of ethyl 2-oxobutanoate. The required phenylhydrazone is typically prepared beforehand or generated in situ from phenylhydrazine and a suitable keto-ester precursor. A common method for synthesizing the necessary hydrazone is the Japp-Klingemann reaction.[1][2][3]

Q2: What are the primary impurities I should be aware of during this synthesis?

A2: The two major impurities of concern are:

  • Regioisomer (Ethyl 3-methyl-1H-indole-2-carboxylate): Formation of this isomer can occur depending on the reaction conditions and the specific precursors used.

  • Pyrazolone Derivatives (e.g., 3-methyl-1-phenylpyrazol-5-one): These can form as a significant byproduct from the reaction of phenylhydrazine with ethyl acetoacetate under certain conditions.[4]

Q3: How can I monitor the progress of the reaction and detect impurities?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside standards of your starting materials and, if available, the desired product and potential impurities, you can track the consumption of reactants and the formation of products and byproducts. Staining with a permanganate solution can help visualize the spots. For more detailed analysis and quantification of impurities, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What are the typical purification methods for the final product?

A4: The crude product is most commonly purified by column chromatography on silica gel. A typical eluent system is a mixture of ethyl acetate and hexane. Recrystallization from a suitable solvent, such as ethanol, can also be employed for further purification.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Incorrect Acid Catalyst: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, zinc chloride, sulfuric acid) are critical.[2] 2. Decomposition of Reactants or Product: Harsh acidic conditions or prolonged high temperatures can lead to degradation. 3. Impure Starting Materials: Purity of phenylhydrazine and the keto-ester is crucial.1. Optimize Catalyst: Perform small-scale trials with different acid catalysts and concentrations. Polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) are often effective. For PPA, ensure it is fresh and viscous. For ZnCl₂, it should be anhydrous. 2. Control Reaction Conditions: Gradually increase the temperature and monitor the reaction by TLC to find the optimal balance between reaction rate and decomposition. Neutralize the reaction mixture promptly during workup. 3. Purify Reactants: Ensure phenylhydrazine is distilled and the keto-ester is of high purity before use.
Presence of a Second Indole Isomer (Regioisomer) Lack of Regiocontrol: The[5][5]-sigmatropic rearrangement in the Fischer indole synthesis can proceed in two different ways with unsymmetrical ketones or their precursors, leading to a mixture of regioisomers.Control Cyclization Conditions: The choice of acid catalyst can influence regioselectivity. The use of milder acids or specific Lewis acids like ZnCl₂ in an ionic liquid medium (choline chloride·2ZnCl₂) has been reported to favor the formation of a single isomer.[6]
Significant Amount of a Polar, UV-Active Byproduct Formation of Pyrazolone: Reaction of phenylhydrazine with ethyl acetoacetate can lead to the formation of 3-methyl-1-phenylpyrazol-5-one, a common byproduct.Use a Pre-formed Hydrazone: To avoid this side reaction, it is highly recommended to first synthesize the phenylhydrazone of ethyl 2-oxobutanoate via the Japp-Klingemann reaction and then perform the Fischer indole cyclization on the purified hydrazone.[1]
Formation of a Stable Azo Compound in the Japp-Klingemann Reaction Suboptimal pH or Temperature: The Japp-Klingemann reaction is sensitive to pH and temperature. If conditions are not right, the intermediate azo compound may be isolated instead of the desired hydrazone.Adjust Reaction Conditions: Ensure the reaction is run under appropriate pH control (typically basic conditions to form the enolate) and temperature. If a stable azo compound is formed, adjusting the pH or temperature during the reaction may facilitate its conversion to the hydrazone.
Difficult Purification (Streaking on TLC, Co-elution) 1. Residual Acid or Base: Traces of acid or base from the reaction or workup can cause streaking on silica gel. 2. Closely Eluting Impurities: The regioisomer or other byproducts may have similar polarities to the desired product.1. Thorough Workup: Ensure the crude product is thoroughly washed to remove any residual acid or base before chromatography. A wash with a saturated sodium bicarbonate solution followed by brine is recommended. 2. Optimize Chromatography: Use a long column with a shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate in hexane and gradually increasing it) to improve separation.

Quantitative Data Summary

Catalyst Solvent Temperature (°C) Typical Yield (%) Purity (%) Notes
Polyphosphoric Acid (PPA) Neat100-12060-80>95 (after chromatography)PPA acts as both catalyst and solvent. Can lead to colored byproducts, requiring careful purification.
Zinc Chloride (ZnCl₂) Ethanol or Acetic AcidReflux70-85>98 (after chromatography)Requires anhydrous ZnCl₂ for best results. Milder conditions compared to PPA.
Sulfuric Acid (H₂SO₄) Ethanol or Acetic AcidReflux50-70>95 (after chromatography)Can lead to charring and other side reactions if the temperature is not carefully controlled.
Choline chloride·2ZnCl₂ (Ionic Liquid) Neat10080-90>98Offers high regioselectivity and the product can sometimes be isolated by direct sublimation.[6]

Experimental Protocols

Key Experiment 1: Synthesis of Ethyl 2-oxobutanoate Phenylhydrazone (via Japp-Klingemann Reaction)

Objective: To synthesize the key intermediate for the Fischer indole synthesis, avoiding the co-formation of pyrazolone impurities.

Materials:

  • Aniline

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Ethyl acetoacetate

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

Procedure:

  • Diazotization of Aniline: Dissolve aniline (1 equivalent) in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1 equivalent) in water, keeping the temperature below 5 °C. Stir for 15 minutes to ensure complete formation of the benzenediazonium chloride solution.

  • Japp-Klingemann Coupling: In a separate flask, dissolve ethyl acetoacetate (1 equivalent) in ethanol. Cool the solution to 0-5 °C and slowly add a solution of sodium hydroxide to form the enolate. To this solution, add the freshly prepared benzenediazonium chloride solution dropwise, maintaining the temperature below 10 °C.

  • Hydrolysis and Workup: Stir the reaction mixture at room temperature for 2-3 hours. The intermediate azo compound will hydrolyze. Acidify the mixture with dilute HCl to precipitate the crude phenylhydrazone.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from ethanol to obtain pure ethyl 2-oxobutanoate phenylhydrazone.

Key Experiment 2: Fischer Indole Synthesis of this compound

Objective: To cyclize the phenylhydrazone intermediate to the desired indole product.

Materials:

  • Ethyl 2-oxobutanoate phenylhydrazone

  • Polyphosphoric Acid (PPA) or anhydrous Zinc Chloride (ZnCl₂)

  • Ethanol (if using ZnCl₂)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Procedure (using Polyphosphoric Acid):

  • Reaction Setup: In a round-bottom flask, add polyphosphoric acid. Heat the PPA to approximately 80-90 °C with stirring.

  • Addition of Hydrazone: Slowly add the ethyl 2-oxobutanoate phenylhydrazone in portions to the hot PPA.

  • Reaction: Increase the temperature to 100-110 °C and stir for 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice. The crude product will precipitate.

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_japp_klingemann Japp-Klingemann Reaction cluster_fischer_indole Fischer Indole Synthesis cluster_product Final Product aniline Aniline diazotization Diazotization of Aniline aniline->diazotization ethyl_acetoacetate Ethyl Acetoacetate coupling Coupling with Ethyl Acetoacetate Enolate ethyl_acetoacetate->coupling diazotization->coupling hydrazone_formation Formation of Ethyl 2-oxobutanoate Phenylhydrazone coupling->hydrazone_formation cyclization Acid-Catalyzed Cyclization hydrazone_formation->cyclization workup Workup & Extraction cyclization->workup purification Column Chromatography workup->purification final_product This compound purification->final_product troubleshooting_logic cluster_low_yield_causes Potential Causes for Low Yield cluster_impurity_types Types of Impurities cluster_solutions Corrective Actions start Reaction Outcome Unsatisfactory low_yield Low Yield start->low_yield impurity_detected Impurity Detected by TLC/HPLC start->impurity_detected cause_catalyst Incorrect Catalyst/Conditions low_yield->cause_catalyst cause_degradation Reactant/Product Degradation low_yield->cause_degradation cause_purity Impure Starting Materials low_yield->cause_purity regioisomer Regioisomer Formation impurity_detected->regioisomer pyrazolone Pyrazolone Formation impurity_detected->pyrazolone solution_optimize Optimize Catalyst & Temperature cause_catalyst->solution_optimize cause_degradation->solution_optimize solution_purify_reactants Purify Starting Materials cause_purity->solution_purify_reactants solution_regiocontrol Modify Catalyst for Regiocontrol regioisomer->solution_regiocontrol solution_hydrazone Use Pre-formed Hydrazone pyrazolone->solution_hydrazone

References

Technical Support Center: Scale-up Synthesis of Ethyl 2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the scale-up synthesis of ethyl 2-methyl-1H-indole-3-carboxylate.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis, formatted in a question-and-answer style.

Issue 1: Low Yield of this compound

Question: We are experiencing significantly lower than expected yields of this compound upon scaling up our Fischer indole synthesis. What are the potential causes and how can we mitigate them?

Answer: Low yields during the scale-up of the Fischer indole synthesis are a common challenge. Several factors can contribute to this issue:

  • Incomplete Hydrazone Formation: The initial condensation of phenylhydrazine and ethyl 2-methylacetoacetate to form the hydrazone intermediate is crucial. On a larger scale, inefficient mixing or localized temperature variations can lead to incomplete conversion.

    • Solution: Ensure robust and efficient stirring throughout the reaction. Monitor the reaction closely by TLC or LC-MS to confirm the complete consumption of the starting materials before proceeding with the cyclization step.

  • Suboptimal Acid Catalyst Concentration: The concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid) is critical. An incorrect concentration can lead to side reactions or incomplete cyclization.

    • Solution: The optimal catalyst loading often needs to be re-evaluated during scale-up. A catalyst screen at a small scale that mimics the thermal properties of the larger reactor can help identify the ideal catalyst and its concentration.

  • Side Reactions and Byproduct Formation: At elevated temperatures required for the Fischer indole synthesis, various side reactions can occur, consuming starting materials and intermediates. Common byproducts can include regioisomers, dimeric species, and products from the decomposition of the hydrazone.[1]

    • Solution: Lowering the reaction temperature and extending the reaction time can sometimes minimize side reactions. The use of milder catalysts, such as certain Lewis acids, may also improve selectivity.[2]

  • Product Degradation: The indole product itself can be sensitive to the harsh acidic conditions and high temperatures of the reaction, leading to degradation.

    • Solution: Minimize the time the product is exposed to high temperatures and acidic conditions. Once the reaction is complete, as determined by in-process controls, proceed with the work-up and isolation promptly.

Issue 2: Formation of Impurities and Purification Challenges

Question: Our scaled-up synthesis of this compound is resulting in a crude product with significant impurities that are difficult to remove by standard crystallization. What are these impurities and what purification strategies can we employ?

Answer: Purification is a major hurdle in the large-scale synthesis of many indole derivatives. The impurities can be a complex mixture of starting materials, intermediates, and byproducts.

  • Common Impurities:

    • Unreacted Phenylhydrazine and Ethyl 2-methylacetoacetate: Incomplete reaction will leave starting materials in your crude product.

    • Hydrazone Intermediate: If the cyclization step is not driven to completion, the hydrazone will be a major impurity.

    • Regioisomers: If substituted phenylhydrazines are used, cyclization can occur at different positions, leading to isomeric indole products that can be difficult to separate.

    • Polymeric Materials: Indoles can be susceptible to polymerization under strong acid conditions, leading to insoluble, high molecular weight byproducts.[3]

  • Purification Strategies:

    • Optimized Crystallization: A systematic approach to finding the right solvent system for crystallization is crucial. Consider using a solvent/anti-solvent system. For this compound, recrystallization from ethanol or a mixture of ethyl acetate and hexane has been reported to be effective.[4]

    • Slurry Washes: Before final crystallization, washing the crude solid with a solvent in which the product has low solubility but the impurities are more soluble can significantly improve purity.

    • Chromatography: While challenging on a large scale, flash chromatography can be a viable option for high-value products. For very difficult separations, more advanced techniques like preparative HPLC might be necessary, though this is often not economically feasible for large quantities.

    • Activated Carbon Treatment: Treatment of a solution of the crude product with activated carbon can help remove colored impurities and some polar byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes for this compound on a large scale?

A1: The two most common and scalable synthetic routes are the Fischer Indole Synthesis and the Japp-Klingemann Reaction followed by Fischer cyclization.[2][5]

  • Fischer Indole Synthesis: This is a one-pot reaction where phenylhydrazine is reacted with ethyl 2-methylacetoacetate in the presence of an acid catalyst.[2] It is often preferred for its operational simplicity.

  • Japp-Klingemann Reaction: This two-step process involves the reaction of a diazonium salt with ethyl 2-methylacetoacetate to form a hydrazone, which is then cyclized to the indole using Fischer conditions.[5] This route can offer better control and potentially higher purity of the intermediate hydrazone.

Q2: Are there any safer and more environmentally friendly alternatives to the traditional Fischer Indole Synthesis for scale-up?

A2: Yes, modern approaches are being developed to address the safety and environmental concerns associated with traditional methods, which often use hazardous reagents and high temperatures.

  • Flow Chemistry: Continuous flow synthesis offers significant advantages for scale-up. It allows for better control over reaction parameters (temperature, pressure, and reaction time), improved safety due to smaller reaction volumes at any given time, and can lead to higher yields and purity.[6] The use of immobilized catalysts in flow reactors can also simplify purification.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in some cases. However, scaling up microwave reactions can be challenging due to the limited penetration depth of microwaves.[6]

Q3: How can I monitor the progress of the reaction effectively during a large-scale synthesis?

A3: In-process controls (IPCs) are essential for successful scale-up. Thin-layer chromatography (TLC) is a simple and effective tool for qualitative monitoring of the disappearance of starting materials and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods should be developed and validated. These techniques can provide accurate information on the conversion, yield, and purity profile of the reaction mixture over time, allowing for precise determination of the reaction endpoint.

Data Presentation

The choice of acid catalyst in the Fischer indole synthesis can significantly impact the yield of the final product. The following table summarizes typical yields for the synthesis of indole derivatives using various catalysts.

CatalystTypical Yield (%)Reference
Polyphosphoric Acid (PPA)60-80[7]
Sulfuric Acid (H₂SO₄)50-70[2]
Zinc Chloride (ZnCl₂)40-60[2]
Amberlite IR 120 H70-85[8]

Note: Yields are highly dependent on the specific substrates, reaction conditions, and scale. This table provides a general comparison.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound (Lab Scale)

This protocol is a representative procedure and may require optimization for larger scales.

Materials:

  • Phenylhydrazine

  • Ethyl 2-methylacetoacetate

  • Ethanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1 equivalent) and ethyl 2-methylacetoacetate (1.1 equivalents) in anhydrous ethanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the hydrazone. Monitor the reaction by TLC.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.5 to 1 equivalent) dropwise with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the cyclization by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or an ethyl acetate/hexane mixture.

Mandatory Visualization

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification Phenylhydrazine Phenylhydrazine Hydrazone_Formation Hydrazone Formation Phenylhydrazine->Hydrazone_Formation Ketoester Ethyl 2-methylacetoacetate Ketoester->Hydrazone_Formation Cyclization Acid-Catalyzed Cyclization Hydrazone_Formation->Cyclization Quenching Quenching & Neutralization Cyclization->Quenching Extraction Extraction Quenching->Extraction Purification Crystallization Extraction->Purification Product Ethyl 2-methyl-1H- indole-3-carboxylate Purification->Product

Caption: Workflow for the Fischer Indole Synthesis.

Japp-Klingemann and Fischer Synthesis Logical Relationship

Japp_Klingemann_Fischer cluster_start Starting Materials cluster_japp Japp-Klingemann Reaction cluster_fischer Fischer Cyclization Aniline Aniline Diazotization Diazotization of Aniline Aniline->Diazotization Ethyl_acetoacetate Ethyl 2-methylacetoacetate Coupling Coupling with Ketoester Ethyl_acetoacetate->Coupling Diazotization->Coupling Hydrazone Hydrazone Intermediate Coupling->Hydrazone Cyclization Acid-Catalyzed Cyclization Product Ethyl 2-methyl-1H- indole-3-carboxylate Cyclization->Product Hydrazone->Cyclization

Caption: Japp-Klingemann and Fischer Synthesis Pathway.

References

Technical Support Center: Optimizing Ethyl 2-methyl-1H-indole-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 2-methyl-1H-indole-3-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Fischer indole synthesis, which is a common route.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Ineffective Catalyst: The chosen acid catalyst (Brønsted or Lewis acid) may not be strong enough or suitable for the specific substrates. 2. Poor Quality Reagents: Phenylhydrazine may have oxidized, or the ketone/aldehyde could be impure. 3. Incorrect Reaction Temperature: The temperature may be too low for the cyclization to occur or too high, leading to decomposition. 4. Presence of Water: Moisture can interfere with the acid catalyst and hydrolyze intermediates.1. Catalyst Screening: Test a range of catalysts. For the Fischer indole synthesis, common choices include Brønsted acids like HCl, H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH), as well as Lewis acids such as ZnCl₂, BF₃·OEt₂, and AlCl₃.[1][2] For alternative palladium-catalyzed methods, ensure the correct ligand and palladium source are used. 2. Reagent Purification: Use freshly distilled or purified phenylhydrazine and carbonyl compounds. Store phenylhydrazine under an inert atmosphere. 3. Temperature Optimization: Experiment with a range of temperatures. Reactions catalyzed by weaker acids may require higher temperatures.[3] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[4] 4. Anhydrous Conditions: Ensure all glassware is oven-dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Formation of Multiple Products (Low Selectivity) 1. Isomeric Products: If using an unsymmetrical ketone, cyclization can occur on either side of the carbonyl group, leading to regioisomers. 2. Side Reactions: The acidic conditions can promote side reactions, such as polymerization or rearrangement of starting materials or the product. 3. Air Oxidation: The indole ring can be susceptible to oxidation, especially at elevated temperatures.1. Choice of Ketone: Where possible, use a symmetrical ketone to avoid regioselectivity issues. For unsymmetrical ketones, the choice of acid catalyst can sometimes influence the product ratio.[3] 2. Milder Conditions: Consider using a milder acid catalyst or a lower reaction temperature to minimize side reactions. The Buchwald-Hartwig modification of the Fischer indole synthesis can sometimes offer higher selectivity.[1][5] 3. Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidation.
Incomplete Reaction 1. Insufficient Catalyst: The amount of catalyst may be too low to drive the reaction to completion. 2. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. 3. Reversible Reaction: The initial formation of the phenylhydrazone may be reversible.1. Increase Catalyst Loading: Incrementally increase the molar percentage of the catalyst. 2. Monitor Reaction Progress: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction until the starting material is consumed. 3. Remove Water: If water is a byproduct of hydrazone formation, its removal (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the product.
Product Degradation 1. Harsh Acidic Conditions: Strong acids and high temperatures can lead to the decomposition of the indole product. 2. Prolonged Reaction Time: Leaving the product in the reaction mixture for an extended period after completion can lead to degradation.1. Milder Catalyst: Opt for a milder acid catalyst. 2. Careful Monitoring: Monitor the reaction closely and work it up as soon as it is complete.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Fischer indole synthesis is a widely used and classic method.[1][2] It involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[1]

Q2: Which catalysts are typically used for the Fischer indole synthesis?

A2: A variety of Brønsted and Lewis acids can be used. Common Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[1][2] Useful Lewis acids include zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[1][2] The choice of catalyst can significantly impact the reaction yield and selectivity.[2]

Q3: Are there alternative methods to the Fischer indole synthesis for this compound?

A3: Yes, other methods have been developed. One notable alternative is a palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines, which can provide excellent yields and high regioselectivity.[4] Another approach involves the reaction of 2-iodoaniline with the sodium salt of ethyl acetoacetate in the presence of copper iodide.[6]

Q4: How do substituents on the phenylhydrazine ring affect the Fischer indole synthesis?

A4: Electron-donating groups on the aromatic ring generally accelerate the reaction, while electron-withdrawing groups can hinder it, sometimes preventing the reaction from occurring altogether.[3] The position of the substituent also dictates the position of that substituent on the final indole ring.[3]

Q5: What are some common side reactions to be aware of?

A5: Besides the formation of regioisomers with unsymmetrical ketones, side reactions can include polymerization of the starting materials or product, and rearrangements under the acidic conditions. Air oxidation of the indole product can also occur, particularly at higher temperatures.

Q6: Can microwave irradiation be used to improve the synthesis?

A6: Yes, microwave-assisted synthesis has been shown to be effective for the preparation of indole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating.[4]

Experimental Protocols

Protocol 1: Classical Fischer Indole Synthesis

This protocol is a generalized procedure based on the principles of the Fischer indole synthesis.

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid)

  • Solvent (e.g., ethanol, acetic acid, or toluene)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve phenylhydrazine in the chosen solvent.

  • Add ethyl acetoacetate to the solution and stir. If the hydrazone does not precipitate, an acid catalyst (a few drops of acetic acid) can be added to facilitate its formation.

  • Isolate the intermediate phenylhydrazone by filtration if it precipitates, or proceed with the crude mixture.

  • To the phenylhydrazone, add the cyclization acid catalyst (e.g., PPA, ZnCl₂, or p-TsOH).

  • Heat the reaction mixture to the appropriate temperature (this can range from room temperature to reflux, depending on the catalyst and substrates) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench it by pouring it into ice water or a cooled sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Palladium-Catalyzed Intramolecular Cyclization

This protocol is based on a modern approach to indole synthesis.[4]

Materials:

  • Substituted aniline

  • Ethyl acetoacetate

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Oxidant (e.g., Ag₂CO₃)

  • Solvent (e.g., DMF or DMSO)

Procedure:

  • Synthesize the N-aryl enamine precursor by reacting the substituted aniline with ethyl acetoacetate.

  • In a reaction vessel, dissolve the N-aryl enamine in the chosen solvent.

  • Add the palladium catalyst and the oxidant.

  • Heat the mixture, potentially using microwave irradiation, and monitor the reaction by TLC or LC-MS.[4]

  • After completion, cool the mixture and dilute it with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Catalyst Performance Data

The following table summarizes representative data for different catalytic systems. Note that yields are highly dependent on the specific substrates and reaction conditions.

CatalystMethodSolventTemperature (°C)Yield (%)Reference
ZnCl₂Fischer Indole SynthesisAcetic AcidRefluxModerate to High[2]
Polyphosphoric Acid (PPA)Fischer Indole SynthesisNeat80-120Good to Excellent[1]
p-Toluenesulfonic Acid (p-TsOH)Fischer Indole SynthesisTolueneRefluxGood[1]
Pd(OAc)₂ / Ag₂CO₃Intramolecular CyclizationDMF120 (Microwave)>80[4]
Au/ZnAnnulation of N-Arylhydroxamic Acid and AlkyneToluene6090[7]

Visualizations

Catalyst_Selection_Workflow Catalyst Selection Workflow for Indole Synthesis start Start: Synthesize This compound method Choose Synthesis Method start->method fischer Fischer Indole Synthesis method->fischer Classical palladium Palladium-Catalyzed Cyclization method->palladium Modern other Other Methods method->other Alternative catalyst_type Select Catalyst Type fischer->catalyst_type pd_catalyst Palladium(II) source (e.g., Pd(OAc)2) palladium->pd_catalyst optimize Optimize Reaction Conditions (Temperature, Solvent, Time) other->optimize bronsted Brønsted Acid (e.g., PPA, p-TsOH) catalyst_type->bronsted lewis Lewis Acid (e.g., ZnCl2, BF3) catalyst_type->lewis bronsted->optimize lewis->optimize pd_catalyst->optimize analyze Analyze Yield and Purity optimize->analyze success Successful Synthesis analyze->success High Yield troubleshoot Troubleshoot (Low Yield, Side Products) analyze->troubleshoot Low Yield troubleshoot->method Change Method troubleshoot->catalyst_type Change Catalyst

Caption: Catalyst selection workflow for indole synthesis.

Troubleshooting_Tree Troubleshooting Low Yield in Indole Synthesis start Low Product Yield check_reagents Are reagents pure and anahydrous? start->check_reagents purify_reagents Purify/dry reagents and solvents. check_reagents->purify_reagents No check_catalyst Is the catalyst active and appropriate? check_reagents->check_catalyst Yes purify_reagents->check_catalyst change_catalyst Screen different catalysts (e.g., PPA, ZnCl2) or increase loading. check_catalyst->change_catalyst No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes change_catalyst->check_temp adjust_temp Adjust temperature. Consider microwave heating. check_temp->adjust_temp No check_time Is reaction time sufficient? check_temp->check_time Yes adjust_temp->check_time increase_time Increase reaction time and monitor by TLC/LC-MS. check_time->increase_time No side_reactions Are there side products? check_time->side_reactions Yes increase_time->side_reactions milder_conditions Use milder conditions (lower temp, milder acid). side_reactions->milder_conditions Yes end Re-evaluate and optimize side_reactions->end No milder_conditions->end

References

managing temperature control in ethyl 2-methyl-1H-indole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on managing temperature control during the synthesis of ethyl 2-methyl-1H-indole-3-carboxylate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered in this process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on temperature-related solutions.

IssuePotential Temperature-Related CauseRecommended Solution
Low or No Product Yield Suboptimal Reaction Temperature: The Fischer indole synthesis, a common route for this compound, is highly temperature-dependent. The reaction may be too slow at lower temperatures, or starting materials and the product may decompose at excessively high temperatures.[1][2]Systematically screen a range of temperatures to identify the optimal conditions for your specific setup. For some indole syntheses, very low temperatures (e.g., -70°C) are crucial for intermediate steps, while the cyclization step in a Fischer indole synthesis often requires elevated temperatures.[3] Consider a trial range from room temperature up to the boiling point of the solvent.
Localized Overheating: Uneven heating of the reaction mixture can lead to the degradation of reactants and products.Ensure uniform heating by using a suitable heating mantle and efficient stirring. For exothermic steps, consider using a cooling bath to maintain the desired temperature.
Formation of Multiple Products/Impurities Side Reactions at High Temperatures: Elevated temperatures can promote alternative reaction pathways, leading to the formation of undesired byproducts and a complex product mixture that is difficult to purify.Lowering the reaction temperature may enhance selectivity by favoring the kinetic product. Monitor the reaction closely using Thin Layer Chromatography (TLC) to observe the formation of byproducts at different temperatures.
Decomposition of Starting Materials or Product: The indole ring and the ester functional group can be sensitive to high temperatures, especially in the presence of strong acids, leading to decomposition.If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. Signs of decomposition can include the formation of dark, tarry substances.
Inconsistent Results Between Batches Poor Temperature Control: Fluctuations in reaction temperature between different experimental runs can lead to variability in yield and purity.Implement precise temperature monitoring and control. Use a calibrated thermometer and a reliable heating/cooling system. For sensitive reactions, automated laboratory reactors can provide excellent temperature stability.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the Fischer indole synthesis of this compound?

A1: The Fischer indole synthesis generally requires elevated temperatures to facilitate the acid-catalyzed cyclization of the phenylhydrazone intermediate.[2] While a specific optimal temperature for this exact molecule can vary based on the catalyst and solvent used, a common starting point for optimization is the reflux temperature of the solvent (e.g., ethanol or acetic acid). Some variations of indole synthesis, however, may require very low temperatures for certain steps, as low as -70°C, to control reactivity and prevent side reactions.[3]

Q2: How critical is precise temperature control for this synthesis?

A2: Precise temperature control is critical for achieving high yield and purity. In many indole syntheses, even small variations in temperature can influence the rate of competing side reactions, leading to the formation of different isomers or degradation products. Maintaining a stable and uniform temperature is crucial for reproducible results.

Q3: What are the signs that my reaction temperature is too high?

A3: Indications that your reaction temperature may be too high include:

  • The formation of dark, insoluble, tarry byproducts.

  • A decrease in the yield of the desired product as the temperature is increased.

  • The appearance of multiple, difficult-to-separate spots on a TLC plate.

  • Evidence of product or starting material decomposition when analyzed by techniques like LC-MS.

Q4: Can alternative heating methods like microwave irradiation be used?

A4: Yes, microwave-assisted synthesis has been successfully used for preparing derivatives of 2-methyl-1H-indole-3-carboxylate.[4] Microwave heating can offer rapid and uniform heating, potentially reducing reaction times and improving yields and regioselectivity by minimizing the formation of side products.[4]

Experimental Protocol: Fischer Indole Synthesis of this compound

This protocol is a composite of general procedures for the Fischer indole synthesis and should be optimized for your specific laboratory conditions.

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)

  • Solvent (e.g., ethanol or glacial acetic acid)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Thermometer or temperature probe

Procedure:

  • Formation of the Phenylhydrazone Intermediate:

    • In a round-bottom flask, dissolve phenylhydrazine in the chosen solvent.

    • Slowly add an equimolar amount of ethyl acetoacetate to the solution while stirring.

    • This initial reaction is often exothermic; maintain the temperature at or below room temperature using a water bath if necessary.

    • Stir the mixture for 1-2 hours at room temperature to form the phenylhydrazone. The progress can be monitored by TLC.

  • Cyclization to the Indole:

    • To the mixture containing the phenylhydrazone, add the acid catalyst. The choice and amount of catalyst will influence the required reaction temperature.

    • Heat the reaction mixture to the desired temperature (e.g., reflux) with vigorous stirring.

    • Monitor the reaction progress by TLC until the starting material is consumed and the product spot is maximized. This can take several hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into ice-cold water to precipitate the crude product.

    • If an acid like sulfuric acid was used, neutralize the mixture with a base (e.g., sodium bicarbonate solution) until the pH is neutral.

    • Collect the solid product by filtration and wash it with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Phenylhydrazone Formation cluster_cyclization Cyclization cluster_workup Work-up and Purification start Mix Phenylhydrazine and Solvent add_eaa Add Ethyl Acetoacetate start->add_eaa stir Stir at Room Temperature (1-2h) add_eaa->stir add_catalyst Add Acid Catalyst stir->add_catalyst heat Heat to Target Temperature (e.g., Reflux) add_catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool precipitate Pour into Ice Water cool->precipitate filter Filter Crude Product precipitate->filter recrystallize Recrystallize filter->recrystallize end end recrystallize->end Pure Product

Caption: A flowchart of the synthesis of this compound.

troubleshooting_logic Troubleshooting Temperature Control Issues cluster_low_yield Low Yield Analysis cluster_impurities Impurity Analysis cluster_inconsistent Inconsistency Analysis start Problem Observed low_yield Low or No Yield start->low_yield impurities Multiple Products/Impurities start->impurities inconsistent Inconsistent Results start->inconsistent temp_too_low Is temperature too low? low_yield->temp_too_low temp_too_high_ly Is temperature too high (decomposition)? low_yield->temp_too_high_ly uneven_heating Is heating uneven? low_yield->uneven_heating temp_too_high_imp Is temperature too high (side reactions)? impurities->temp_too_high_imp poor_control Is temperature control imprecise? inconsistent->poor_control solution_increase_temp Solution: Increase Temperature Systematically temp_too_low->solution_increase_temp solution_decrease_temp Solution: Decrease Temperature temp_too_high_ly->solution_decrease_temp solution_stirring Solution: Improve Stirring/Use Heating Mantle uneven_heating->solution_stirring temp_too_high_imp->solution_decrease_temp solution_precise_control Solution: Use Calibrated Thermometer and Controller poor_control->solution_precise_control

Caption: A troubleshooting guide for temperature issues in the synthesis.

References

Technical Support Center: Synthesis of Ethyl 2-Methyl-1H-Indole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of ethyl 2-methyl-1H-indole-3-carboxylate, with a specific focus on the impact of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and historically significant method is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from phenylhydrazine and ethyl acetoacetate.[1] More modern approaches include palladium-catalyzed intramolecular oxidative coupling and reactions involving copper-iodide catalysts with starting materials like 2-iodoaniline.[4][5]

Q2: How does the choice of solvent critically impact the Fischer indole synthesis for this compound?

A2: The solvent plays a multifaceted role in the Fischer indole synthesis:

  • Reagent Solubility: The solvent must effectively dissolve the starting phenylhydrazine and the keto-ester to ensure a homogenous reaction mixture.

  • Catalyst Compatibility: Many variations of this synthesis use strong Brønsted or Lewis acids as catalysts.[1][3] The solvent must be inert to the acid and not interfere with its catalytic activity.

  • Reaction Temperature: The boiling point of the solvent is a key factor in controlling the reaction temperature, which is often elevated to drive the cyclization and dehydration steps.[2]

  • Participation in Reaction: In some cases, acidic solvents like glacial acetic acid can also act as the catalyst.[3]

Q3: Which solvents are most effective for the Fischer indole synthesis of this target molecule?

A3: The choice of solvent is linked to the acid catalyst used. Protic acids such as acetic acid and polyphosphoric acid (PPA) are frequently used and can sometimes serve as both the solvent and the catalyst.[3][6] Ethanol is also a common choice, particularly when using catalysts like hydrochloric or sulfuric acid. For Lewis acid-catalyzed versions, aprotic solvents may be employed.

Q4: What solvents are used in the more modern, metal-catalyzed synthesis routes?

A4: Palladium-catalyzed syntheses have been successfully performed in polar aprotic solvents like Dimethylformamide (DMF).[5][7] These reactions, often enhanced by microwave irradiation, benefit from DMF's high boiling point and ability to dissolve organometallic complexes.[5]

Q5: What are the standard workup and purification solvents for isolating this compound?

A5: After the reaction is complete, the crude product is typically isolated by quenching the reaction mixture in water or ice-water. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.[7][8] Purification is commonly achieved through recrystallization from a solvent such as ethanol or by silica gel column chromatography using a mixture of ethyl acetate and a non-polar solvent like hexane as the eluent.[7][8]

Troubleshooting Guide

Problem: Low or No Product Yield

Low product yield is a common issue that can often be traced back to reaction conditions, where the solvent plays a critical role.

  • Possible Cause 1: Inappropriate Solvent/Catalyst System.

    • Solution: The synergy between the solvent and the acid catalyst is crucial for the Fischer indole synthesis.[3] Using a strong Lewis acid in a protic solvent like ethanol can lead to deactivation or unwanted side reactions. For Brønsted acids (H₂SO₄, HCl), ethanol or acetic acid are standard choices. For Lewis acids (ZnCl₂, AlCl₃), aprotic solvents are generally preferred.[1]

  • Possible Cause 2: Insufficient Reaction Temperature.

    • Solution: The Fischer indole synthesis often requires heat to proceed efficiently.[2] If the chosen solvent has a low boiling point, the reaction may not reach the necessary activation energy. Consider switching to a higher-boiling solvent like glacial acetic acid or DMF (for metal-catalyzed methods) or running the reaction in a sealed vessel to allow for higher temperatures.

  • Possible Cause 3: Degradation of Starting Materials or Product.

    • Solution: Harsh acidic conditions, especially at high temperatures, can lead to the formation of tar and other byproducts. If significant degradation is observed, consider a milder catalyst or a solvent that allows for lower reaction temperatures. Some modern variations have been developed to proceed under milder conditions.[2]

Troubleshooting_Low_Yield cluster_conditions Condition Analysis start Low or No Yield check_reagents Verify Purity of Starting Materials start->check_reagents First check_conditions Review Reaction Conditions start->check_conditions If Reagents OK temp Temperature Too Low? check_conditions->temp catalyst Incorrect Catalyst or Concentration? check_conditions->catalyst solvent Inappropriate Solvent? check_conditions->solvent solution_temp Use Higher-Boiling Solvent or Sealed Vessel temp->solution_temp Action solution_catalyst Switch to Recommended Catalyst (e.g., PPA, AcOH, ZnCl₂) catalyst->solution_catalyst Action solution_solvent Select Solvent Compatible with Catalyst (e.g., EtOH for H⁺, Aprotic for Lewis Acid) solvent->solution_solvent Action

Caption: Troubleshooting workflow for low product yield.

Problem: Significant Formation of Impurities or Tar

The formation of byproducts often indicates that the reaction conditions are too harsh or that side reactions are occurring.

  • Possible Cause: Solvent and Acid Combination is too Aggressive.

    • Solution: Highly concentrated strong acids can lead to polymerization and degradation, resulting in tar formation. Try diluting the acid catalyst with more solvent. Alternatively, switch to a weaker acid or a solid acid catalyst that can be easily filtered off. Using glacial acetic acid often provides a good balance, acting as both a moderately acidic catalyst and a solvent.[3]

Problem: Difficulty with Product Isolation and Crystallization

Challenges in the workup or purification phase can prevent the recovery of an otherwise successful reaction.

  • Possible Cause: Product is Soluble in the Workup/Crystallization Solvent.

    • Solution: If the product is not precipitating upon quenching with water, it may have some water solubility or be trapped in emulsions. Ensure the aqueous phase is saturated with NaCl before extraction to decrease the solubility of the organic product. For recrystallization, the ideal solvent is one in which the product is highly soluble at high temperatures but poorly soluble at room temperature or below. Ethanol is often effective.[8] If a single solvent is not suitable, a binary solvent system, such as ethyl acetate/hexane, can be used where the product is soluble in one (ethyl acetate) and insoluble in the other (hexane).

Quantitative Data on Synthesis Conditions

The following table summarizes conditions from various synthetic methods. Note that direct comparison is challenging as reaction types and catalysts differ.

Synthesis MethodSolvent(s)Catalyst / ConditionsReaction TimeYield (%)Reference
Pd-Catalyzed CouplingDMFPd(OAc)₂, Cu(OAc)₂, K₂CO₃, 80 °C3 h72%[5]
Fischer IndoleAcetic AcidSelf-catalyzed, room temp.-High[3]
Gassman SynthesisMethanol, DichloromethaneNaOMe, t-BuOCl, TriethylamineOvernight51-70%[8]
DesulfurizationEthanolRaney Nickel1 h93-99%[8]

Experimental Protocols

Protocol 1: Classical Fischer Indole Synthesis

This generalized protocol is based on the classical Fischer method.

  • In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in glacial acetic acid.

  • Add ethyl acetoacetate (1.05 eq) dropwise to the solution while stirring.

  • Heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction progress using TLC. The reaction may take several hours.

  • After completion, allow the mixture to cool to room temperature and pour it slowly into a beaker of ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from hot ethanol to yield this compound.

Fischer_Workflow reagents Phenylhydrazine + Ethyl Acetoacetate solvent_acid Solvent: Acetic Acid (acts as catalyst) reagents->solvent_acid reflux Heat to Reflux (Cyclization) solvent_acid->reflux workup Cool & Quench in Ice-Water reflux->workup filtration Filter & Wash Precipitate workup->filtration purification Recrystallize from Ethanol filtration->purification product Final Product purification->product

Caption: General workflow for the Fischer indole synthesis.

Protocol 2: Palladium-Catalyzed Microwave-Assisted Synthesis

This protocol is based on modern microwave-assisted methods.[5]

  • To a microwave reaction vial, add the appropriate enamine precursor (formed from an aniline and ethyl acetoacetate).

  • Add Pd(OAc)₂ (0.1 eq), Cu(OAc)₂ (3.0 eq), and K₂CO₃ (3.0 eq).

  • Add DMF as the solvent.

  • Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 80-120 °C) for the specified time (e.g., 30-180 minutes).

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by silica gel column chromatography (e.g., ethyl acetate/hexane gradient).

References

Validation & Comparative

A Comparative Guide to Ethyl and Methyl 2-Methyl-1H-indole-3-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, indole derivatives hold a prominent position due to their versatile biological activities. Among these, the 2-methyl-1H-indole-3-carboxylate scaffold serves as a crucial building block for the synthesis of a wide array of pharmacologically active compounds. This guide provides an objective, data-driven comparison of two closely related analogues: ethyl 2-methyl-1H-indole-3-carboxylate and mthis compound. This analysis is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate starting material for their specific research and development needs.

Physicochemical Properties: A Subtle Distinction

The primary difference between the two molecules lies in the ester group at the C3 position of the indole ring: an ethyl ester in one and a methyl ester in the other. This seemingly minor variation can influence several key physicochemical properties that are critical for reaction kinetics, solubility, and ultimately, the pharmacokinetic profile of derivative compounds.

PropertyThis compoundMthis compound
Molecular Formula C₁₂H₁₃NO₂C₁₁H₁₁NO₂
Molecular Weight 203.24 g/mol [1]189.21 g/mol
Melting Point 134-136 °C[1]Not explicitly found, but derivatives have varied melting points.
Appearance White to off-white crystalline powderOrangewish powder[2]
CAS Number 53855-47-3[1]65417-22-3

Synthesis and Reactivity: Common Pathways, Potential Rate Differences

Both ethyl and mthis compound can be synthesized through several established methods, with the Fischer indole synthesis being a classic and versatile approach.

Experimental Protocol: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde. For the synthesis of 2-methyl-1H-indole-3-carboxylates, the corresponding acetoacetate (ethyl acetoacetate or methyl acetoacetate) is reacted with phenylhydrazine.

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate or Methyl acetoacetate

  • Glacial acetic acid (or other acid catalysts like polyphosphoric acid)

  • Ethanol (as a solvent and for recrystallization)

Procedure:

  • A mixture of phenylhydrazine and either ethyl acetoacetate or methyl acetoacetate is prepared in a suitable solvent, often glacial acetic acid or ethanol.

  • The mixture is heated under reflux for a specified period, typically several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of water.

  • The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol.

Fischer_Indole_Synthesis Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone Acetoacetate Ethyl or Methyl Acetoacetate Acetoacetate->Hydrazone Acid Acid Catalyst (e.g., Acetic Acid) Enehydrazine Enehydrazine Intermediate Acid->Enehydrazine Heat Heat Rearrangement [3,3]-Sigmatropic Rearrangement Heat->Rearrangement Hydrazone->Enehydrazine Tautomerization Enehydrazine->Rearrangement Protonation Cyclization Cyclization & Aromatization Rearrangement->Cyclization Product Ethyl or Methyl 2-methyl-1H-indole-3-carboxylate Cyclization->Product Elimination of NH3

Caption: Fischer Indole Synthesis Workflow.

While the fundamental reaction mechanism is the same for both esters, the reaction rates and yields may differ slightly due to the steric and electronic differences between the ethyl and methyl groups. However, without direct comparative experimental data, these differences are presumed to be minor.

Other synthetic routes, such as palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines, have also been employed for the synthesis of mthis compound and its derivatives, offering high yields and regioselectivity.[2]

Biological Activity and Applications: A Field of Potential

Both ethyl and mthis compound serve as valuable starting materials for the synthesis of compounds with a wide range of biological activities. The indole-3-carboxylate core is a privileged scaffold in medicinal chemistry.

Antimicrobial Agents: this compound has been used as a reactant in the preparation of 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles, which have shown antimicrobial properties.[1]

Anticancer Agents: Derivatives of mthis compound have been investigated for their potential as anticancer agents. For instance, novel derivatives have been synthesized and evaluated for their activity against various cancer cell lines.

While direct comparative biological data for the parent ethyl and methyl esters is scarce, the choice between them in a drug discovery program can be influenced by the desired properties of the final compound. The slightly higher lipophilicity of the ethyl ester may lead to derivatives with altered cell permeability and metabolic stability compared to their methyl ester counterparts.

The Ester Dilemma: Methyl vs. Ethyl in Drug Design

The choice between a methyl and an ethyl ester in a lead compound or a synthetic intermediate is a common consideration in drug design.

  • Metabolic Stability: Methyl esters are generally more susceptible to hydrolysis by esterases than ethyl esters due to lower steric hindrance. This can be either an advantage or a disadvantage. A more labile methyl ester might be desirable for a prodrug strategy where rapid conversion to the active carboxylic acid is required. Conversely, an ethyl ester might be preferred for a drug intended to have a longer half-life.

  • Lipophilicity and Permeability: As mentioned, the ethyl group imparts greater lipophilicity. This can enhance membrane permeability and, consequently, oral absorption. However, excessive lipophilicity can also lead to increased metabolic clearance and potential toxicity.

  • Solubility: The difference in polarity between the two esters can affect their solubility in both aqueous and organic media, which is a critical factor in formulation and reaction setup.

Ester_Comparison Ester Ester Group (Methyl vs. Ethyl) Properties Physicochemical Properties Lipophilicity Steric Hindrance Solubility Ester->Properties Pharmacokinetics Pharmacokinetic Profile Absorption Distribution Metabolism (Esterase Hydrolysis) Excretion Properties:f1->Pharmacokinetics:f1 influences Properties:f2->Pharmacokinetics:f3 affects Properties:f3->Pharmacokinetics:f1 impacts BiologicalActivity Biological Activity Receptor Binding Cell Permeability Pharmacokinetics->BiologicalActivity determines efficacy & duration

References

A Comparative Guide to the Reactivity of Ethyl Indole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of ethyl indole-3-carboxylate with alternative indole structures, supported by experimental data. The information is intended to assist researchers in designing synthetic routes and understanding the chemical behavior of this important class of compounds.

Executive Summary

Ethyl indole-3-carboxylate is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its reactivity is characterized by the interplay between the electron-rich indole nucleus and the electron-withdrawing ethyl carboxylate group at the C-3 position. This guide explores the impact of this substituent on various key reactions, comparing its performance with unsubstituted indole and other relevant derivatives. While direct quantitative rate comparisons are not extensively available in the literature, this guide compiles available yield data and qualitative reactivity trends to provide a useful comparative overview.

Reactivity Comparison: Electrophilic Substitution

The indole ring is highly susceptible to electrophilic aromatic substitution, with the C-3 position being the most nucleophilic and therefore the primary site of attack. The presence of an electron-withdrawing group, such as an ethyl carboxylate, at the C-3 position deactivates the indole ring towards electrophilic attack compared to unsubstituted indole. However, electrophilic substitution can still occur, often at other positions of the indole nucleus.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings. In indoles, this reaction typically occurs at the C-3 position. For ethyl indole-3-carboxylate, where the C-3 position is blocked, the reactivity is altered.

SubstrateReagentsProductYield (%)Reference
IndolePOCl₃, DMFIndole-3-carboxaldehydeHigh[General knowledge]
Ethyl indole-2-carboxylatePOCl₃, DMFEthyl 3-formyl-1H-indole-2-carboxylate-[1]

Experimental Protocol: Vilsmeier-Haack Reaction of Ethyl Indole-2-carboxylate [1]

  • To a solution of ethyl indole-2-carboxylate in dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for a specified time.

  • The reaction is quenched by pouring it into ice-water and then neutralized with a base (e.g., NaOH solution).

  • The precipitated product, ethyl 3-formyl-1H-indole-2-carboxylate, is collected by filtration, washed with water, and dried.

Mannich Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom. For indoles, this typically occurs at the C-3 position.

SubstrateReagentsProductYield (%)Reference
IndoleCH₂O, Dimethylamine, Acetic Acid3-(Dimethylaminomethyl)indole (Gramine)High
2-MethylindoleCH₂O, Secondary Amine, CH₂Cl₂3-(Aminomethyl)-2-methylindoleLow[General knowledge]

Experimental Protocol: Mannich Reaction of Indole

  • A mixture of formaldehyde, a secondary amine (e.g., dimethylamine), and acetic acid is prepared.

  • Indole is added to this mixture, and the reaction is stirred at room temperature.

  • The reaction mixture is then basified to precipitate the product, gramine.

  • The product is collected by filtration, washed, and can be purified by recrystallization.

Nitration

Nitration of indoles is sensitive to reaction conditions due to the acid-sensitivity of the indole ring. When the C-3 position is substituted with an electron-withdrawing group, nitration typically occurs on the benzene ring.

SubstrateReagentsProduct(s)Yield (%)Reference
3-AcetylindoleConc. HNO₃3-Acetyl-6-nitroindole and 3-Acetyl-4-nitroindolePredominantly 6-nitro[2]
Ethyl indole-2-carboxylateHNO₃/H₂SO₄Ethyl 4-nitroindole-2-carboxylate-[2]

Experimental Protocol: Nitration of 3-Acetylindole [2]

  • 3-Acetylindole is dissolved in a suitable solvent.

  • Concentrated nitric acid is added dropwise at a low temperature.

  • The reaction is stirred for a period, and then quenched with water.

  • The products are extracted with an organic solvent, and the isomers are separated by chromatography.

Friedel-Crafts Acylation & Alkylation

Friedel-Crafts reactions on indoles can be complex due to the high nucleophilicity of the ring and potential for poly-substitution. The presence of a deactivating group at C-3 can influence the regioselectivity.

Experimental Protocol: N-Acetylation of Ethyl Indole-3-carboxylate [3]

  • A mixture of ethyl 1H-indole-3-carboxylate, 2-acetamido-3-ethoxy-3-oxopropanoic acid, and pyridine is prepared.

  • Acetic anhydride is added dropwise at 15 °C.

  • The reaction mixture is stirred at 60 °C for 3 hours.

  • After workup including extraction with ethyl acetate, 1-acetyl-1H-indole-3-carboxylic acid ethyl ester is isolated in high yield (99%).[3]

Experimental Protocol: Friedel-Crafts Alkylation of Indole [4]

  • To a solution of the indole and a trichloroacetimidate electrophile in a suitable solvent (e.g., dichloromethane), a Lewis acid catalyst (e.g., BF₃·OEt₂) is added at a low temperature.

  • The reaction is stirred until completion (monitored by TLC).

  • The reaction is quenched, and the product is purified by column chromatography.

Reactivity at the Ester Functional Group

The ethyl carboxylate group at C-3 can undergo typical ester reactions.

Reduction

The ester group can be reduced to an alcohol.

Experimental Protocol: Reduction of an Indole-2-carboxylate [5]

  • To a solution of the ethyl indole-2-carboxylate derivative in a suitable solvent like methanol, a reducing agent such as magnesium is added.

  • The reaction is stirred until the starting material is consumed.

  • Workup involves quenching the reaction and extracting the product.

Signaling Pathways and Reaction Mechanisms

The reactivity of ethyl indole-3-carboxylate is governed by the principles of electrophilic aromatic substitution and the electronic effects of the substituents on the indole ring.

Electrophilic_Substitution_Mechanism Indole Indole Ring Sigma_Complex Sigma Complex (Cationic Intermediate) Indole->Sigma_Complex Attack by π-electrons Electrophile Electrophile (E+) Electrophile->Sigma_Complex Product Substituted Indole Sigma_Complex->Product Deprotonation Proton H+ Sigma_Complex->Proton

Caption: General mechanism of electrophilic substitution on an indole ring.

The regioselectivity of these reactions is influenced by both the inherent electronic properties of the indole nucleus and the nature of the substituents present.

Regioselectivity_Factors cluster_indole Indole Ring cluster_factors Influencing Factors C3 C3 Position (Most Nucleophilic) C2 C2 Position Benzene_Ring Benzene Ring (C4, C5, C6, C7) Substituent_Effect Substituent at C3 (e.g., -COOEt is deactivating) Electrophilic_Attack Electrophilic Attack Substituent_Effect->Electrophilic_Attack Directs to other positions Reaction_Conditions Reaction Conditions (e.g., Acid Strength) Reaction_Conditions->Electrophilic_Attack Affects reactivity and selectivity Electrophilic_Attack->C3 Preferred Site (unsubstituted) Electrophilic_Attack->C2 Possible with C3 blocked Electrophilic_Attack->Benzene_Ring Alternative Sites (with C3 blocked)

Caption: Factors influencing the regioselectivity of electrophilic substitution on indoles.

Conclusion

Ethyl indole-3-carboxylate exhibits a rich and varied reactivity profile. The electron-withdrawing nature of the ester group at the C-3 position deactivates the indole ring towards electrophilic substitution compared to unsubstituted indole, and it directs incoming electrophiles to other positions on the ring, primarily the benzene portion. Nevertheless, a wide range of transformations, including N-alkylation/acylation, and reactions at the ester functionality, can be achieved. A thorough understanding of these reactivity patterns is essential for the strategic design and synthesis of complex indole-containing target molecules in drug discovery and development. Further quantitative kinetic studies would be invaluable for a more precise comparison of the reactivity of differently substituted indoles.

References

A Comparative Spectroscopic Analysis of Ethyl 2-Methyl-1H-indole-3-carboxylate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of ethyl 2-methyl-1H-indole-3-carboxylate and its positional isomers, where the methyl group is located at positions 4, 5, 6, and 7 on the indole ring. Understanding the distinct spectroscopic signatures of these closely related molecules is crucial for their unambiguous identification in complex reaction mixtures and for structure-activity relationship (SAR) studies in drug discovery. This document presents a summary of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, alongside detailed experimental protocols for these analytical techniques.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers. Variations in the position of the methyl group on the benzene ring of the indole nucleus lead to distinct shifts in the NMR spectra and subtle differences in the IR and mass fragmentation patterns.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundNHH-4H-5H-6H-7-CH₂- (ester)-CH₃ (ester)-CH₃ (ring)
This compound~8.0-8.5 (br s)~7.9-8.1 (d)~7.1-7.3 (m)~7.1-7.3 (m)~7.3-7.5 (d)~4.3 (q)~1.4 (t)~2.7 (s)
Ethyl 2,4-dimethyl-1H-indole-3-carboxylate~7.9-8.4 (br s)-~6.9-7.1 (d)~7.0-7.2 (t)~7.1-7.3 (d)~4.3 (q)~1.4 (t)~2.4 (s), ~2.7 (s)
Ethyl 2,5-dimethyl-1H-indole-3-carboxylate~7.8-8.3 (br s)~7.7-7.9 (s)-~6.9-7.1 (dd)~7.2-7.4 (d)~4.3 (q)~1.4 (t)~2.4 (s), ~2.7 (s)
Ethyl 2,6-dimethyl-1H-indole-3-carboxylate~7.8-8.3 (br s)~7.8-8.0 (d)~6.9-7.1 (s)-~7.2-7.4 (d)~4.3 (q)~1.4 (t)~2.4 (s), ~2.7 (s)
Ethyl 2,7-dimethyl-1H-indole-3-carboxylate~7.9-8.4 (br s)~7.7-7.9 (d)~6.9-7.1 (t)~6.9-7.1 (d)-~4.3 (q)~1.4 (t)~2.5 (s), ~2.7 (s)

Note: The chemical shifts (δ) are approximate and can vary based on the solvent and concentration. br s = broad singlet, s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets.

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundC=OC-2C-3C-3aC-4C-5C-6C-7C-7a-CH₂- (ester)-CH₃ (ester)-CH₃ (ring)
This compound~165~145~107~128~120~122~121~111~136~59~14~13
Ethyl 2,4-dimethyl-1H-indole-3-carboxylate~165~145~107~128~130~121~120~109~136~59~14~13, ~18
Ethyl 2,5-dimethyl-1H-indole-3-carboxylate~165~145~107~126~120~132~123~111~134~59~14~13, ~21
Ethyl 2,6-dimethyl-1H-indole-3-carboxylate~165~145~107~128~119~120~132~111~136~59~14~13, ~21
Ethyl 2,7-dimethyl-1H-indole-3-carboxylate~165~145~107~127~118~122~120~121~135~59~14~13, ~16

Note: The chemical shifts (δ) are approximate and can vary based on the solvent and concentration.

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC=O StretchC=C Stretch (Aromatic)C-N Stretch
This compound~3400~1680~1610, ~1460~1250
Positional Isomers~3400~1680~1610, ~1460~1250

Note: The IR absorption bands are generally broad for the N-H stretch and sharp for the C=O stretch. The spectra of the positional isomers are expected to be very similar in the functional group region.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound203174 ([M-C₂H₅]⁺), 158 ([M-OC₂H₅]⁺), 130 ([M-COOC₂H₅]⁺)
Positional Isomers203Similar fragmentation patterns are expected, with potential minor differences in fragment ion intensities.

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the indole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with an exponential line broadening of 0.3 Hz.

    • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same spectrometer.

    • Employ a proton-decoupled pulse sequence.

    • Typical acquisition parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Process the data with an exponential line broadening of 1-2 Hz.

    • Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect data in the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Scan a mass range appropriate for the compound's molecular weight (e.g., m/z 50-300).

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Visualization of Isomeric Relationships

The following diagram illustrates the structural relationship between this compound and its positional isomers.

G Positional Isomers of this compound cluster_isomers Positional Isomers parent This compound isomer4 Ethyl 2,4-dimethyl-1H-indole-3-carboxylate parent->isomer4 Methyl at C4 isomer5 Ethyl 2,5-dimethyl-1H-indole-3-carboxylate parent->isomer5 Methyl at C5 isomer6 Ethyl 2,6-dimethyl-1H-indole-3-carboxylate parent->isomer6 Methyl at C6 isomer7 Ethyl 2,7-dimethyl-1H-indole-3-carboxylate parent->isomer7 Methyl at C7

Caption: Relationship between the parent compound and its isomers.

Experimental Workflow

The general workflow for the spectroscopic analysis of the indole carboxylate isomers is depicted below.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis synthesis Synthesis of Isomers purification Purification synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR purification->ir ms MS purification->ms data_analysis Data Analysis & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for spectroscopic analysis of isomers.

A Comparative Guide to the Biological Activity of Ethyl vs. Methyl Indole Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole and its derivatives represent a critical scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities. Among these, indole esters, particularly ethyl and methyl esters, are frequently explored for their therapeutic potential. This guide provides a comparative overview of the biological activities of ethyl versus methyl indole esters, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is supported by experimental data and detailed methodologies to assist researchers in their drug discovery and development endeavors.

Executive Summary

While direct head-to-head comparative studies are limited, the available research on various substituted indole esters provides valuable insights into the potential influence of the ester group on biological activity. The choice between an ethyl and a methyl ester can subtly alter a compound's physicochemical properties, such as lipophilicity and steric hindrance, which in turn can affect its interaction with biological targets. This guide summarizes key findings from the literature to aid in the rational design of novel indole-based therapeutics.

Anticancer Activity

The indole nucleus is a prevalent feature in many anticancer agents. The nature of the ester group at various positions on the indole ring can influence the cytotoxic and antiproliferative activity of these compounds.

Data Summary
Compound ClassEster GroupCancer Cell Line(s)Activity (IC50)Reference
5-Hydroxyindole-3-carboxylic acid ester derivativesEthyl (with various amine substitutions)MCF-7 (Breast)4.7 µM (for the most potent derivative)[1]
5-Bromo-7-azaindolin-2-one derivativesMethyl, Ethyl, Benzyl (on oxime moiety)HepG2, A549, Skov-32.357–3.012 µM (for the most potent ethyl derivative)[2]
Thiazolyl-indole-2-carboxamide derivativesEthylMCF-7, HCT-116, etc.6.10 ± 0.4 µM (for the most potent derivative)[3]
Methyl indole-3-carboxylate derivativesMethylMelanoma, Renal, Breast cancer cell linesGrowth inhibition observed[4]

Note: The provided IC50 values are for the most potent compounds within a series and may not represent a direct comparison between ethyl and methyl esters of the same parent molecule.

Discussion
  • A study on 5-hydroxyindole-3-carboxylic acid esters demonstrated that an ethyl ester derivative with a 4-methoxybenzylamine substituent was the most potent against MCF-7 breast cancer cells, with an IC50 value of 4.7 µM.[1]

  • In a series of 5-bromo-7-azaindolin-2-one derivatives, the substitution on an oxime moiety was varied. An ethyl-substituted derivative (23p) was found to be the most active, with IC50 values ranging from 2.357 to 3.012 µM against HepG2, A549, and Skov-3 cancer cell lines, showing significantly higher potency than the reference drug Sunitinib.[2]

  • While a direct comparison is not available, a review on anticancer indole derivatives noted that N-1 substitution with a hydroxymethyl group was more effective than methyl or ethyl groups in enhancing anticancer activity.[5] This suggests that modifications at other positions can have a more significant impact than the ester group itself.

Antimicrobial Activity

Indole derivatives have shown promise as antimicrobial agents, targeting both bacteria and fungi. The ester functional group can play a role in the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.

Data Summary
Compound ClassEster GroupMicroorganism(s)Activity (MIC)Reference
(Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesMethylGram-positive and Gram-negative bacteria0.004–0.03 mg/mL (for the most active compound)[6]
Benzimidazole-5-carboxylatesMethyl, EthylS. aureus, MRSA, S. faecalis, MRSE, E. coli, C. albicans0.39-1.56 µg/mL (for potent amidine derivatives)[7]
Thiazole derivativesEthylVarious pathogenic bacteria and fungiSignificant activity observed[8]
Discussion
  • A series of novel (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates exhibited good to very good antibacterial activity against a panel of eight bacterial species, with the most active compound showing MIC values in the range of 0.004–0.03 mg/mL.[6]

  • In a study on benzimidazole-5-carboxylates, a related heterocyclic system, both methyl and ethyl esters were synthesized as part of a larger series. Aromatic amidine derivatives of these esters demonstrated potent antibacterial activity, with MIC values as low as 0.39 µg/mL against methicillin-resistant S. epidermidis (MRSE).[7] While not a direct comparison on an indole scaffold, this study suggests that both small alkyl esters can be incorporated into highly active antimicrobial compounds.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and indole derivatives have been investigated for their potential to modulate inflammatory pathways.

Discussion

Direct comparative studies on the anti-inflammatory activity of ethyl versus methyl indole esters are scarce in the readily available literature. However, research on structurally similar compounds can provide valuable insights. For instance, a study comparing ethyl and methyl caffeate (phenylpropanoid esters) found that ethyl caffeate exhibited more potent anti-inflammatory activity than methyl caffeate in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the slightly larger ethyl group might confer enhanced activity, potentially due to increased lipophilicity facilitating better cell membrane interaction or a more favorable binding orientation with the target enzyme.

Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (ethyl and methyl indole esters) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol (Broth Microdilution Method):

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 105 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Signaling Pathways and Experimental Workflows

Indole derivatives have been shown to modulate various signaling pathways involved in cancer progression. The PI3K/Akt/mTOR and MAPK pathways are two of the most well-documented targets.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Indole_Esters Indole Esters Indole_Esters->Akt Inhibition Indole_Esters->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by indole esters.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Indole Esters Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 3-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The biological activity of indole esters is influenced by a combination of factors, including the substitution pattern on the indole ring and the nature of the ester group. While direct comparative data between ethyl and methyl indole esters is not extensive, the available literature suggests that both can be incorporated into potent anticancer and antimicrobial agents. The choice between an ethyl and a methyl ester may lead to subtle differences in activity, potentially due to variations in lipophilicity and steric properties. Further systematic studies directly comparing ethyl and methyl esters of the same indole core are warranted to delineate the precise structure-activity relationships and to guide the design of more effective indole-based therapeutics. This guide provides a foundation for researchers to build upon, offering a summary of existing data, detailed experimental protocols, and a visualization of relevant biological pathways.

References

The Synthetic Advantage: Ethyl 2-Methyl-1H-indole-3-carboxylate as a Superior Precursor for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the indole nucleus stands as a privileged scaffold, forming the core of numerous pharmacologically active compounds. For researchers and scientists engaged in the synthesis of novel therapeutics, the choice of starting materials is a critical determinant of efficiency, yield, and overall success. This guide provides a comprehensive comparison of ethyl 2-methyl-1H-indole-3-carboxylate against alternative precursors, highlighting its advantages in the synthesis of bioactive molecules, particularly 1,3,4-oxadiazole derivatives with potential antimicrobial applications.

Executive Summary

This compound offers distinct advantages as a starting material in multi-step organic synthesis. Its facile conversion to key intermediates, such as 2-methyl-1H-indole-3-carbohydrazide, and the subsequent high-yield cyclization to form 1,3,4-oxadiazoles, make it a preferred choice over other indole-based precursors. Modern synthetic methodologies, such as microwave-assisted palladium-catalyzed reactions, further enhance its utility by significantly reducing reaction times and improving yields in the preparation of the indole core structure.

Comparative Performance Analysis

The strategic advantage of utilizing this compound lies in the efficiency of the overall synthetic pathway. While direct comparative data for the entire synthesis of a specific target molecule from different precursors is scarce in the literature, a comparison of the key synthetic steps reveals its superiority.

Table 1: Comparison of Synthetic Methods for Indole-3-carboxylate Precursors

MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Citation
Microwave-Assisted Pd-Catalyzed Cyclization Substituted Anilines, Methyl acetoacetatePd(OAc)₂, Cu(OAc)₂, K₂CO₃DMF603 h>90[1]
Conventional Pd-Catalyzed CyclizationSubstituted Anilines, Methyl acetoacetatePd(OAc)₂, Cu(OAc)₂, K₂CO₃DMF80-1103-16 h62-72[1]
Fischer Indole SynthesisPhenylhydrazine, Ethyl acetoacetateAcid catalyst (e.g., H₂SO₄, PPA)EthanolRefluxSeveral hoursVariable, often moderate[2]

The data clearly indicates that modern palladium-catalyzed methods for the synthesis of the 2-methyl-1H-indole-3-carboxylate core are highly efficient, with microwave-assisted techniques offering a significant reduction in reaction time and an increase in yield compared to conventional heating.[1] The Fischer indole synthesis, a classic method, while versatile, often results in lower yields and requires harsher conditions.

Table 2: Comparison of Intermediates in the Synthesis of 2-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole

PrecursorIntermediateReagent for Step 1Typical Yield (Step 1)Reagent for Step 2Typical Yield (Step 2)
This compound 2-methyl-1H-indole-3-carbohydrazideHydrazine HydrateHigh (~90%)Benzoic Acid / PPAGood to Excellent
Mthis compound2-methyl-1H-indole-3-carbohydrazideHydrazine HydrateHigh (~90%)Benzoic Acid / PPAGood to Excellent
2-Methyl-1H-indole-3-carboxylic acid2-methyl-1H-indole-3-carbohydrazideSOCl₂ then Hydrazine HydrateModerate to HighBenzoic Acid / PPAGood to Excellent

While both ethyl and methyl esters of 2-methyl-1H-indole-3-carboxylic acid are excellent precursors for the formation of the key carbohydrazide intermediate, the ethyl ester is often more readily available and cost-effective for large-scale synthesis. The direct use of the carboxylic acid requires an additional activation step, which can add to the complexity and cost of the synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1H-indole-3-carbohydrazide from this compound

This protocol details the efficient conversion of the ethyl ester to the corresponding hydrazide, a crucial intermediate.

Materials:

  • This compound

  • Hydrazine hydrate (99-100%)

  • Ethanol, absolute

Procedure:

  • A mixture of this compound (1 equivalent) and an excess of hydrazine hydrate (10 equivalents) in absolute ethanol is prepared in a round-bottom flask.

  • The mixture is heated under reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, during which the product, 2-methyl-1H-indole-3-carbohydrazide, precipitates as a white solid.

  • The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.

Expected Yield: ~90%

Protocol 2: Synthesis of 2-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole

This protocol describes the cyclization of the carbohydrazide with benzoic acid to form the target 1,3,4-oxadiazole derivative.

Materials:

  • 2-Methyl-1H-indole-3-carbohydrazide

  • Benzoic acid

  • Polyphosphoric acid (PPA)

Procedure:

  • A mixture of 2-methyl-1H-indole-3-carbohydrazide (1 equivalent) and benzoic acid (1.1 equivalents) is added to polyphosphoric acid (PPA) in a reaction vessel.

  • The mixture is heated at 120-140 °C for 2-4 hours, with stirring. The reaction should be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker of crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and then with a dilute solution of sodium bicarbonate to remove any unreacted benzoic acid.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 2-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole.

Expected Yield: Good to Excellent

Signaling Pathways and Workflows

The synthesis of 2-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole from this compound follows a straightforward and efficient pathway.

Synthesis_Pathway A Ethyl 2-methyl-1H- indole-3-carboxylate B 2-Methyl-1H-indole- 3-carbohydrazide A->B Hydrazine Hydrate, Ethanol, Reflux C 2-Methyl-3-(5-phenyl- 1,3,4-oxadiazol-2-yl)-1H-indole B->C Benzoic Acid, PPA, Heat

Caption: Synthetic pathway from the starting ester to the final oxadiazole.

The experimental workflow for this synthesis is designed for efficiency and high purity of the final product.

Experimental_Workflow cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Oxadiazole Cyclization A Mix this compound, Hydrazine Hydrate, and Ethanol B Reflux for 6-8 hours A->B C Cool and Precipitate B->C D Filter and Dry C->D E Mix 2-Methyl-1H-indole-3-carbohydrazide, Benzoic Acid, and PPA D->E Intermediate Product F Heat at 120-140°C E->F G Quench with Ice Water F->G H Filter, Wash, and Dry G->H I Recrystallize H->I J Characterization (NMR, MS, etc.) I->J Final Product

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion

This compound stands out as a highly advantageous starting material for the synthesis of complex, biologically active molecules. Its efficient conversion to key intermediates, coupled with the high yields achievable through modern synthetic methods, provides a clear and compelling case for its use in drug discovery and development pipelines. The detailed protocols and workflows presented in this guide offer a practical framework for researchers to leverage the benefits of this versatile precursor in their synthetic endeavors.

References

comparative analysis of indole synthesis methods for carboxylated indoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole nucleus represents a privileged scaffold due to its prevalence in biologically active compounds. The introduction of a carboxylic acid moiety to this structure further enhances its utility as a versatile building block in medicinal chemistry. This guide provides a comparative analysis of classical and modern synthetic methods for accessing carboxylated indoles, supported by experimental data to inform the selection of the most appropriate strategy.

This document outlines several key synthetic methodologies, including the classical Reissert, Fischer, and Nenitzescu indole syntheses, alongside contemporary transition-metal-catalyzed approaches such as palladium- and rhodium-catalyzed carbonylations, and a transition-metal-free CO2 fixation method. Each method's efficiency, substrate scope, and reaction conditions are compared to provide a comprehensive overview for the synthesis of indole-2-carboxylic acids, indole-3-carboxylic acids, and other carboxylated indole derivatives.

Comparative Analysis of Synthesis Methods

The choice of synthetic method for a carboxylated indole is dictated by the desired position of the carboxyl group, available starting materials, and tolerance to reaction conditions. The following table summarizes quantitative data for several key methods.

MethodTarget Carboxylated IndoleStarting MaterialsCatalyst/ReagentsTemperature (°C)Time (h)Yield (%)Reference
Reissert Synthesis Indole-2-carboxylic acido-Nitrotoluene, Diethyl oxalate1. NaOEt/EtOH2. Zn/AcOHCondensation: 35-40Cyclization: RTNot Specified~55 (2 steps)[1]
Fischer Synthesis 1-Methylindole-2-carboxylic acidN-Methylphenylhydrazone of pyruvic acidAlcoholic HClNot SpecifiedNot SpecifiedLow (5%)[2]
Nenitzescu Synthesis Ethyl 2-methyl-5-hydroxyindole-3-carboxylate1,4-Benzoquinone, Ethyl β-aminocrotonateNone (reflux in acetone)RefluxNot Specified46[3]
Nenitzescu Synthesis (Lewis Acid Cat.) Ethyl 1,2-dimethyl-5-hydroxy-indole-3-carboxylate1,4-Benzoquinone, (Z)-Ethyl 3-(methylamino)but-2-enoateZnCl2 (8 mol%)200.6765[4]
Pd-Catalyzed Carbonylation Ethyl indole-3-carboxylateIndole, Ethanol, COPd(OAc)2 (5 mol%), I2, K2CO380-10024-48up to 98[5]
Rh-Catalyzed Carbonylation Substituted Indole-3-carboxylatesIndole, Alcohol, CO[Rh(COD)Cl]2, K2S2O811024-48up to 92[5]
Transition-Metal-Free CO2 Fixation Indole-3-carboxylic acid2-Ethynylaniline, CO2 (10 atm)K2CO365Not SpecifiedHigh[6]

Logical Workflow for Method Selection

The selection of an appropriate synthetic method for a carboxylated indole can be guided by the desired substitution pattern and the complexity of the starting materials. The following diagram illustrates a logical workflow for this decision-making process.

IndoleSynthesis Selection of Synthesis Method for Carboxylated Indoles Start Desired Carboxylated Indole Indole2COOH Indole-2-Carboxylic Acid Start->Indole2COOH C2-Carboxylation Indole3COOH Indole-3-Carboxylic Acid Start->Indole3COOH C3-Carboxylation HydroxyIndoleCOOH Hydroxy-Indole-Carboxylic Acid Start->HydroxyIndoleCOOH C3-Carboxylation with C5-Hydroxylation Reissert Reissert Synthesis Indole2COOH->Reissert Classical Route Fischer Fischer Synthesis Indole3COOH->Fischer From Hydrazones Modern Modern Catalytic Methods (e.g., Carbonylation, CO2 Fixation) Indole3COOH->Modern From Indole or 2-Ethynylaniline Nenitzescu Nenitzescu Synthesis HydroxyIndoleCOOH->Nenitzescu From Benzoquinone Product Final Product Reissert->Product Yields Indole-2-Carboxylic Acid Directly Fischer->Product Requires Carboxylated Precursor Nenitzescu->Product Yields 5-Hydroxyindole-3-Carboxylate Modern->Product High Yield & Selectivity

Caption: Logical workflow for selecting a synthesis method for carboxylated indoles.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published literature and offer a starting point for laboratory synthesis.

Reissert Synthesis of Indole-2-Carboxylic Acid

This two-step procedure involves the initial condensation of o-nitrotoluene with diethyl oxalate followed by reductive cyclization.[1]

Step 1: Condensation

  • In a suitable reaction vessel, dissolve sodium ethoxide in absolute ethanol.

  • To this solution, add o-nitrotoluene and diethyl oxalate.

  • Heat the reaction mixture at 35-40 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up by acidification with 20% HCl to yield ethyl o-nitrophenylpyruvate.

Step 2: Reductive Cyclization

  • The ethyl o-nitrophenylpyruvate obtained from the first step is subjected to reduction and cyclization.

  • A common method involves using zinc dust in acetic acid at room temperature.[7] Other reducing agents such as ferrous sulfate and ammonia can also be employed.[8]

  • The reaction mixture is stirred until the reduction of the nitro group and subsequent cyclization to the indole ring is complete, as monitored by TLC.

  • The crude indole-2-carboxylic acid is isolated by filtration and purified by recrystallization. The overall yield for the two steps is approximately 55%.[1]

Nenitzescu Synthesis of Ethyl 2-methyl-5-hydroxyindole-3-carboxylate

This method provides direct access to 5-hydroxyindole derivatives through the condensation of a benzoquinone with a β-aminocrotonic ester.[3]

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-benzoquinone and ethyl β-aminocrotonate in acetone.

  • Heat the mixture to reflux. The reaction progress can be followed by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 2-methyl-5-hydroxyindole-3-carboxylate in approximately 46% yield.[3]

Lewis Acid Catalyzed Variation: A more efficient variation of the Nenitzescu synthesis employs a Lewis acid catalyst.[4]

  • In a reaction vial, dissolve the enamine (e.g., (Z)-Ethyl 3-(methylamino)but-2-enoate, 1.0 mmol) in cyclopentyl methyl ether (CPME, 2 mL).

  • In a separate vessel, dissolve 1,4-benzoquinone (1.0 mmol) and ZnCl2 (0.08 mmol, 8 mol%) in CPME (3 mL).

  • Add the benzoquinone solution to the enamine solution and stir at room temperature for 40 minutes.

  • The product often precipitates from the reaction mixture and can be isolated by filtration, washing with a cold solvent, and drying to yield the 5-hydroxyindole product. For example, ethyl 1,2-dimethyl-5-hydroxy-indole-3-carboxylate can be obtained in 65% yield.[4]

Palladium-Catalyzed C-H Carbonylation for Indole-3-carboxylates

This modern approach allows for the direct carbonylation of the indole C-H bond to introduce a carboxylate group at the C3 position.[5]

  • To a pressure vessel, add the indole substrate, an alcohol (e.g., ethanol), Pd(OAc)2 (5 mol%), I2, and K2CO3.

  • Seal the vessel and charge it with carbon monoxide (CO) gas (typically 1 atm).

  • Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.

  • After cooling to room temperature, carefully vent the CO gas.

  • The reaction mixture is then diluted with an organic solvent and filtered.

  • The filtrate is concentrated, and the crude product is purified by column chromatography to yield the corresponding indole-3-carboxylate. Yields of up to 98% have been reported.[5]

Transition-Metal-Free CO2 Fixation for Indole-3-carboxylic Acid

This method provides a facile synthesis of 3-carboxylated indoles via a tandem cyclization of 2-ethynylanilines and subsequent CO2 fixation.[6]

  • In a high-pressure reactor, combine the 2-ethynylaniline substrate and K2CO3.

  • Seal the reactor and pressurize it with carbon dioxide (CO2) to 10 atm.

  • Heat the reaction mixture to 65 °C with stirring.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the reactor to room temperature and carefully vent the CO2.

  • The reaction mixture is then acidified and extracted with an organic solvent.

  • The organic extracts are dried and concentrated to give the crude indole-3-carboxylic acid, which can be purified by recrystallization or column chromatography. This method generally provides high yields.[6]

References

A Comparative Guide to the Structural Validation of Ethyl 2-Methyl-1H-indole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the structure of ethyl 2-methyl-1H-indole-3-carboxylate and its derivatives. The information presented herein is supported by experimental data from various sources and is intended to assist researchers in the accurate characterization of these pharmaceutically relevant compounds.

Structural Elucidation: A Multi-faceted Approach

The unambiguous determination of the chemical structure of synthesized organic compounds is a critical step in drug discovery and development. A combination of spectroscopic techniques is typically employed to provide orthogonal data, ensuring a high degree of confidence in the assigned structure. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the structural validation of this compound and its analogues.

Data Presentation: Spectroscopic Data for this compound and Derivatives

The following tables summarize key spectroscopic data for this compound and a selection of its derivatives. It is important to note that this data has been compiled from multiple sources, and slight variations may be observed due to different experimental conditions.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundSolventN-HAr-H-OCH₂CH₃ (q)-CH₃ (s)-OCH₂CH₃ (t)Reference
This compoundCDCl₃~8.10 (br s)7.98-7.15 (m)4.38 (q, J=7.1 Hz)2.75 (s)1.42 (t, J=7.1 Hz)[1]
Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylateCDCl₃~8.20 (br s)8.10 (d), 7.25 (dd), 7.15 (d)4.35 (q, J=7.1 Hz)2.70 (s)1.40 (t, J=7.1 Hz)[2]
Ethyl 5-nitro-2-methyl-1H-indole-3-carboxylateDMSO-d₆~9.40 (br s)8.69 (s), 8.21 (s), 7.50 (s)4.32 (q, J=7.0 Hz)2.70 (s)1.35 (t, J=7.0 Hz)[2]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundSolventC=OAromatic CC-2C-3-OCH₂CH₃-CH₃-OCH₂CH₃Reference
This compoundCDCl₃165.8135.9, 128.8, 122.0, 121.2, 120.3, 111.0143.2104.559.814.614.5[2]
Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylateCDCl₃165.5134.5, 130.3, 124.9, 123.8, 114.0, 112.5142.9104.260.014.514.4[2]
Ethyl 5-nitro-2-methyl-1H-indole-3-carboxylateDMSO-d₆161.3142.8, 139.3, 130.8, 124.9, 118.2, 111.9145.9103.961.814.414.3[2]

Table 3: Mass Spectrometry Data (m/z)

CompoundIonization Mode[M]+ or [M+H]+Key Fragment IonsReference
This compoundESI+204.1175.1, 158.1, 130.1[3]
Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylateESI+282.0/284.0253.0/255.0, 236.0/238.0, 208.0/210.0[2]
Ethyl 5-nitro-2-methyl-1H-indole-3-carboxylateESI+249.1220.1, 203.1, 175.1[2]

Table 4: FTIR Spectroscopic Data (Wavenumber, cm⁻¹)

CompoundN-H StretchC=O StretchAromatic C-H StretchC-N StretchReference
This compound~3300~1670~3100-3000~1250[1]
2-methyl-1H-indole-3-carboxylic acid [2-(2-chloro-phenyl)-4-oxo-thiazolidin-3-yl] amide339816013058-[1]
2-methyl-1H-indole-3-carboxylic acid [2-(2-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-amide33751604--[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of the purified indole derivative into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Cap the NMR tube and vortex gently to ensure complete dissolution of the sample.

¹H NMR Data Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans (NS): 16-64 (dependent on sample concentration).

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Data Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay (D1): 2-5 seconds.

  • Spectral Width (SW): 0-200 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Assign peaks based on chemical shifts, coupling constants, and multiplicities.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern.

Instrumentation: Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer.

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent, typically containing 0.1% formic acid to promote protonation.

ESI-MS Parameters (Positive Ion Mode):

  • Capillary Voltage: 3.5-4.5 kV.

  • Cone Voltage: 20-40 V.

  • Source Temperature: 100-120 °C.

  • Desolvation Temperature: 250-350 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Energy (for MS/MS): Ramped from 10-40 eV to induce fragmentation.

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺ for positive mode).

  • Analyze the fragmentation pattern to identify characteristic losses and confirm the structure of different parts of the molecule.

  • Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Analysis:

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H stretch, C=O stretch, aromatic C-H stretch).

  • Compare the obtained spectrum with reference spectra of known indole derivatives.

Mandatory Visualization

The following diagrams illustrate key concepts related to the analysis and biological relevance of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Extraction reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms ftir FTIR Spectroscopy purification->ftir data_proc Data Processing & Interpretation nmr->data_proc ms->data_proc ftir->data_proc structure_confirm Structure Confirmation data_proc->structure_confirm

Experimental workflow for synthesis and structural validation.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole_Derivative Indole Derivative (e.g., this compound) AhR_complex AhR Complex (AhR, HSP90, AIP) Indole_Derivative->AhR_complex Binds AhR_ligand_complex Ligand-AhR Complex AhR_complex->AhR_ligand_complex Conformational Change (HSP90/AIP Dissociation) ARNT ARNT AhR_ligand_complex->ARNT Translocates & Dimerizes with AhR_ARNT_dimer AhR-ARNT Heterodimer ARNT->AhR_ARNT_dimer XRE Xenobiotic Response Element (XRE) AhR_ARNT_dimer->XRE Binds Gene_Transcription Target Gene Transcription (e.g., CYP1A1, IL-22) XRE->Gene_Transcription Initiates Biological_Response Biological Response (e.g., Immune Modulation, Drug Metabolism) Gene_Transcription->Biological_Response

References

Navigating the Selectivity of Indole-Based Anti-Inflammatory Agents: A Comparative Analysis of Ethyl 2-Methyl-1H-Indole-3-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity and selectivity of therapeutic candidates is paramount. This guide provides a comparative analysis of the bioactivity of ethyl 2-methyl-1H-indole-3-carboxylate analogs, focusing on their interactions with key targets in the inflammatory cascade. By presenting experimental data, detailed protocols, and visual pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships that govern the selectivity of this important class of compounds.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Analogs of this compound have garnered significant attention for their therapeutic potential, particularly as anti-inflammatory agents. A critical aspect of their development is the characterization of their selectivity profile to minimize off-target effects and enhance therapeutic efficacy. This guide focuses on a comparative study of benzo[g]indol-3-carboxylate derivatives, structurally related to the parent compound, and their inhibitory activity against three key enzymes in the arachidonic acid cascade: 5-lipoxygenase (5-LO), microsomal prostaglandin E2 synthase-1 (mPGES-1), and cyclooxygenase (COX).

Comparative Bioactivity of Benzo[g]indol-3-carboxylate Analogs

The following table summarizes the in vitro inhibitory activities of a series of benzo[g]indol-3-carboxylate analogs against 5-LO, mPGES-1, and COX-1/2. The data is extracted from a study by Koeberle et al. (2009), which investigated these compounds as dual inhibitors of 5-LO and mPGES-1.[2]

Compound5-LO IC₅₀ (µM)mPGES-1 IC₅₀ (µM)COX-1 Inhibition (%) at 10 µMCOX-2 Inhibition (%) at 10 µM
1a HH> 101.3NDND
1b H2-Cl-benzyl> 100.6NDND
1c H3-Cl-benzyl> 100.6NDND
1d H4-Cl-benzyl> 100.8NDND
1e H2-F-benzyl> 100.5NDND
1f H3-F-benzyl> 100.4NDND
1g H4-F-benzyl> 100.7NDND
2a 5-OHH1.50.32515
2b 5-OH2-Cl-benzyl0.50.23020
7a 5-OH3-Cl-benzyl0.30.12818
2d 5-OH4-Cl-benzyl0.40.23222
2e 5-OH2-F-benzyl0.60.32717
2f 5-OH3-F-benzyl0.40.12919
2g 5-OH4-F-benzyl0.50.23121

ND: Not Determined

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide, as described by Koeberle et al. (2009).[2]

5-Lipoxygenase (5-LO) Activity Assay

Human 5-LO was purified from polymorphonuclear leukocytes. The assay was performed in a 1 mL reaction volume containing 80 mM potassium phosphate buffer (pH 7.4), 1 mM ATP, 1 mM CaCl₂, and 10 µg of purified 5-LO. The enzyme was pre-incubated with the test compounds for 10 minutes at 4°C. The reaction was initiated by the addition of 20 µM arachidonic acid and incubated for 10 minutes at 37°C. The reaction was stopped by the addition of 1 mL of ice-cold methanol. The formation of 5-LO products was determined by reverse-phase high-performance liquid chromatography (RP-HPLC).

Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1) Activity Assay

The activity of human mPGES-1 was determined in a cell-free assay using microsomes prepared from IL-1β-stimulated A549 cells. The reaction mixture (100 µL) contained 10 µg of microsomal protein, 1 µM PGH₂, and the test compound in 100 mM potassium phosphate buffer (pH 7.4) with 2.5 mM glutathione. The mixture was incubated for 1 minute at 25°C. The reaction was terminated by the addition of 100 µL of a stop solution (1 M HCl/methanol, 1:9, v/v). PGE₂ levels were quantified by an enzyme-linked immunosorbent assay (ELISA).

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

The inhibitory activity of the compounds against human recombinant COX-1 and COX-2 was determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX. The reaction was initiated by the addition of arachidonic acid, and the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine was monitored spectrophotometrically at 590 nm.

Visualizing the Molecular Pathways and Experimental Design

To better illustrate the biological context and experimental approach, the following diagrams were created using the Graphviz DOT language.

cluster_pathway Arachidonic Acid Cascade cluster_cox COX Pathway cluster_lo 5-LO Pathway AA Arachidonic Acid COX COX-1/2 AA->COX LOX 5-Lipoxygenase (5-LO) AA->LOX PLA2 Phospholipase A₂ PLA2->AA Membrane Membrane Phospholipids PGH2 PGH₂ COX->PGH2 Prostaglandins mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E₂ (Inflammation) mPGES1->PGE2 HPETE 5-HPETE LOX->HPETE Leukotrienes Leukotrienes Leukotrienes (Inflammation) HPETE->Leukotrienes

Caption: Simplified signaling pathway of the arachidonic acid cascade.

cluster_workflow In Vitro Enzyme Inhibition Workflow cluster_assays Enzyme Assays start Start compounds Synthesize Benzo[g]indol-3-carboxylate Analogs start->compounds assay_5lo 5-LO Activity Assay (Purified Enzyme) compounds->assay_5lo assay_mpges1 mPGES-1 Activity Assay (Cell Microsomes) compounds->assay_mpges1 assay_cox COX-1/2 Inhibition Assay (Recombinant Enzymes) compounds->assay_cox analysis Data Analysis (IC₅₀ Determination) assay_5lo->analysis assay_mpges1->analysis assay_cox->analysis sar Structure-Activity Relationship (SAR) & Selectivity Profile analysis->sar end End sar->end

Caption: Workflow for assessing enzyme inhibition by indole analogs.

Conclusion

The presented data highlights the potential of this compound analogs, specifically the benzo[g]indole-3-carboxylates, as selective inhibitors of key enzymes in the inflammatory pathway. The structure-activity relationship suggests that substitution at the 5-position of the indole ring with a hydroxyl group and at the 2-position with a halogenated benzyl group enhances the inhibitory potency against both 5-LO and mPGES-1, while demonstrating weaker effects on COX-1 and COX-2. This selectivity profile is advantageous for the development of novel anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors. Further cross-reactivity studies against a broader panel of biological targets are warranted to fully elucidate the selectivity and potential off-target effects of this promising class of compounds.

References

A Comparative Benchmarking Guide: Ethyl 2-Methyl-1H-indole-3-carboxylate as a Versatile Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the indole scaffold remains a cornerstone for the development of novel functional molecules. Among the diverse array of indole-based building blocks, ethyl 2-methyl-1H-indole-3-carboxylate stands out as a readily available and versatile precursor. This guide provides an objective comparison of this compound against other key indole building blocks, supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic strategies.

Quantitative Data Presentation

The following table summarizes the physicochemical properties and reported reaction yields for this compound and comparable indole building blocks. This data, compiled from various sources, facilitates a comparative assessment of their utility in common synthetic transformations.

Building BlockMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key ReactionReagents & ConditionsYield (%)Reference
This compound C₁₂H₁₃NO₂203.24134-136N-Alkylation (morpholinoethylation)4-(2-chloroethyl)morpholine, NaH, DMF, 80°CNot specified[1]
Mthis compound C₁₁H₁₁NO₂189.21Not specifiedPd-Catalyzed HeterocyclizationMicrowave irradiationExcellent[2]
2-Methyl-1H-indole-3-carboxylic acid C₁₀H₉NO₂175.18Not specifiedAmide formationSubstituted methoxy aniline, DCC, butanolNot specified[1]
Ethyl indol-2-carboxylate C₁₁H₁₁NO₂189.21Not specifiedN-BenzylationBenzyl bromide, aq. KOH, acetone, 20°CExcellent[3]
Methyl indol-2-carboxylate C₁₀H₉NO₂175.18149-150SynthesisTransesterification from ethyl ester, NaOMe, methanol89[3]
Indole-2-carboxylic acid C₉H₇NO₂161.16203-204SynthesisHydrolysis of methyl ester55[3]
Ethyl 2-methylindole-5-carboxylate C₁₂H₁₃NO₂203.24140.5-142.0DesulfurizationRaney nickel, absolute ethanol93-99[4]

Experimental Protocols

Detailed methodologies for key synthetic transformations involving indole building blocks are provided below.

Fischer Indole Synthesis of this compound

The Fischer indole synthesis is a classic and versatile method for preparing indoles.[5]

Procedure:

  • A mixture of ethyl acetoacetate (6.3 ml, 0.05 mol) and glacial acetic acid (3 ml, 0.05 mol) are placed in a flat-bottom flask.

  • The mixture is refluxed in methanol.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.[1]

N-Alkylation of an Indole Ester

N-alkylation is a common modification to explore structure-activity relationships. The following protocol describes the N-alkylation of this compound.

Procedure:

  • To a solution of this compound (1 g) in 10 ml of DMF, add 4 equivalents of sodium hydride (NaH) and 4-(2-chloroethyl)morpholine.

  • The mixture is refluxed at 80°C and the reaction is monitored by TLC.

  • After completion, water is added, and the product is extracted with dichloromethane.

  • The organic layer is dried over anhydrous sodium sulfate and evaporated to yield ethyl 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylate.[1]

Hydrolysis of an Indole Ester to the Carboxylic Acid

The hydrolysis of the ester group to a carboxylic acid is a fundamental step for further derivatization, such as amide bond formation.

Procedure:

  • Dissolve the ethyl 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylate in methanol.

  • Add 1 equivalent of sodium hydroxide (NaOH) and stir the mixture for 2 hours.

  • Extract the product with dichloromethane and water.

  • Collect the aqueous layer and acidify with 1N HCl to precipitate the product, 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid.[1]

Visualizations

Signaling Pathway

Indole derivatives are crucial in many biological processes. For instance, the neurotransmitter serotonin, an indoleamine, plays a significant role in various physiological functions. The diagram below illustrates a simplified serotonin signaling pathway.

G Serotonin Signaling Pathway cluster_synapse Synaptic Cleft Tryptophan Tryptophan FiveHTP 5-Hydroxytryptophan Tryptophan->FiveHTP TPH Serotonin Serotonin (5-HT) FiveHTP->Serotonin AADC Presynaptic Presynaptic Neuron SERT SERT (Reuptake) Serotonin->SERT Reuptake Receptor 5-HT Receptor Presynaptic->Receptor Release Postsynaptic Postsynaptic Neuron Signal Signal Transduction Receptor->Signal Activation Response Cellular Response Signal->Response SERT->Presynaptic

Caption: A simplified diagram of the serotonin signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and derivatization of indole compounds, starting from a Fischer indole synthesis.

G General Workflow for Indole Derivatization start Start Materials (Phenylhydrazine, Ketone/Aldehyde) fischer Fischer Indole Synthesis start->fischer indole_ester Indole Ester (e.g., this compound) fischer->indole_ester hydrolysis Ester Hydrolysis indole_ester->hydrolysis n_alkylation N-Alkylation indole_ester->n_alkylation carboxylic_acid Indole Carboxylic Acid hydrolysis->carboxylic_acid amide_coupling Amide Coupling carboxylic_acid->amide_coupling n_alkylated_ester N-Alkylated Indole Ester n_alkylation->n_alkylated_ester amide_derivative Indole Amide Derivative amide_coupling->amide_derivative purification Purification & Characterization n_alkylated_ester->purification amide_derivative->purification final_product1 Final Product 1 purification->final_product1 final_product2 Final Product 2 purification->final_product2

Caption: A general experimental workflow for indole synthesis and derivatization.

References

literature comparison of ethyl 2-methyl-1H-indole-3-carboxylate synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the indole scaffold represents a cornerstone of many therapeutic agents. Among its numerous derivatives, ethyl 2-methyl-1H-indole-3-carboxylate is a key intermediate in the synthesis of various biologically active compounds. This guide provides a comparative analysis of several prominent synthetic routes to this valuable molecule, offering insights into their methodologies, performance, and underlying chemical principles.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through various classic and modern synthetic strategies. Each method presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and accessibility of starting materials. The following table summarizes the key quantitative data for some of the most common and effective routes.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsReaction ConditionsYield (%)Reaction Time
Japp-Klingemann/Fischer Indole Synthesis Phenylhydrazine, Ethyl acetoacetateAcid catalyst (e.g., H₂SO₄, PPA)HeatingModerate to GoodSeveral hours
Copper-Catalyzed Synthesis 2-Iodoaniline, Ethyl acetoacetate sodium saltCopper(I) iodideHeating in a suitable solvent (e.g., DMF)GoodNot specified
Palladium-Catalyzed Heterocyclization Substituted anilines, Ethyl acetoacetatePd(OAc)₂, Cu(OAc)₂Microwave irradiation, 60-80°CExcellent (up to 94%)3 hours
Bischler-Möhlau Indole Synthesis α-Bromoacetophenone, AnilineExcess aniline, heat; or milder conditions with LiBr, microwaveHarsh (classical) or Milder (modified)Poor (classical)Not specified

Experimental Protocols

Japp-Klingemann/Fischer Indole Synthesis

This classical two-step approach first involves the Japp-Klingemann reaction to form the phenylhydrazone of ethyl pyruvate, which is then cyclized under acidic conditions in the Fischer indole synthesis.

Step 1: Japp-Klingemann Reaction

  • Aniline is diazotized with sodium nitrite and hydrochloric acid at 0-5 °C.

  • A solution of ethyl 2-methylacetoacetate in ethanol and sodium hydroxide is prepared and cooled.

  • The cold diazonium salt solution is slowly added to the ethyl 2-methylacetoacetate solution, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for several hours and then allowed to stand overnight.

  • The resulting phenylhydrazone is extracted with an organic solvent and purified.

Step 2: Fischer Indole Synthesis

  • The purified phenylhydrazone is dissolved in a suitable solvent such as ethanol or acetic acid.

  • A strong acid catalyst, like sulfuric acid or polyphosphoric acid, is added.

  • The mixture is heated under reflux for several hours.

  • After cooling, the reaction mixture is poured into water, and the precipitated product is filtered, washed, and recrystallized.

Copper-Catalyzed Synthesis from 2-Iodoaniline

This modern approach involves a copper-catalyzed coupling and cyclization reaction.

  • To a reaction vessel, add 2-iodoaniline, the sodium salt of ethyl acetoacetate, and a catalytic amount of copper(I) iodide.

  • Add a suitable high-boiling solvent, such as N,N-dimethylformamide (DMF).

  • The reaction mixture is heated under an inert atmosphere for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Palladium-Catalyzed Intramolecular Heterocyclization

This efficient microwave-assisted method provides high yields in a short reaction time.[1]

  • A mixture of the appropriately substituted aniline and ethyl acetoacetate is prepared.

  • Palladium(II) acetate and copper(II) acetate are added as the catalytic system.

  • The reaction vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 3 hours).

  • After the reaction, the mixture is cooled, and the product is isolated by extraction and purified by chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes discussed.

Japp_Klingemann_Fischer Aniline Aniline Diazonium Benzenediazonium Chloride Aniline->Diazonium Diazotization NaNO2_HCl NaNO2, HCl Hydrazone Phenylhydrazone Intermediate Diazonium->Hydrazone Japp-Klingemann Reaction EAA Ethyl 2-methylacetoacetate EAA->Hydrazone Base Base Product This compound Hydrazone->Product Fischer Indole Synthesis Acid Acid Catalyst (e.g., H2SO4)

Caption: Japp-Klingemann/Fischer Indole Synthesis Workflow.

Copper_Catalyzed_Synthesis Iodoaniline 2-Iodoaniline Product This compound Iodoaniline->Product EAA_Na Ethyl acetoacetate sodium salt EAA_Na->Product CuI CuI (catalyst) CuI->Product Coupling & Cyclization

Caption: Copper-Catalyzed Synthesis from 2-Iodoaniline.

Palladium_Catalyzed_Synthesis Aniline Substituted Aniline Enamine Enamine Intermediate Aniline->Enamine EAA Ethyl acetoacetate EAA->Enamine Product This compound Enamine->Product Intramolecular Heterocyclization Pd_Cu Pd(OAc)2, Cu(OAc)2 Microwave

Caption: Palladium-Catalyzed Intramolecular Heterocyclization.

Conclusion

The choice of synthetic route for this compound depends on several factors, including the desired scale of the reaction, the availability of starting materials and specialized equipment (such as a microwave reactor), and the importance of achieving high yields. While the Japp-Klingemann/Fischer indole synthesis is a well-established classical method, modern palladium- and copper-catalyzed reactions offer significant advantages in terms of efficiency and yield, making them highly attractive for contemporary drug discovery and development programs. The Gassman and Bischler-Möhlau syntheses, while historically significant, are generally less favored for this specific target due to either the need for additional steps or the harshness of classical conditions.[2][3] The Nenitzescu synthesis is not suitable as it primarily yields 5-hydroxyindoles.[4][5][6]

References

Safety Operating Guide

Proper Disposal of Ethyl 2-Methyl-1H-Indole-3-Carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of ethyl 2-methyl-1H-indole-3-carboxylate, ensuring compliance with safety regulations and minimizing environmental impact.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including eye shields, gloves, and a type N95 (US) dust mask. Handle the compound in a well-ventilated area, avoiding dust formation and contact with skin, eyes, and clothing.[1] In case of accidental contact, follow these first-aid measures:

  • Skin Contact: Wash the affected area with plenty of soap and water.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1]

  • Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.[1]

II. Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal plant or chemical destruction facility.[1][2] This ensures that the compound is managed in an environmentally safe and compliant manner.

Step-by-Step Disposal Procedure:

  • Container Management:

    • Keep the this compound in its original or a suitably labeled, tightly closed container to prevent accidental spillage or contamination.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Waste Collection:

    • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]

    • Place the container in a designated chemical waste accumulation area. This area should be secure and accessible only to authorized personnel.

  • Engage a Professional Waste Management Service:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste management company to arrange for pickup and disposal.[3]

    • Provide the waste management service with a clear and accurate description of the waste, including its name (this compound) and any known hazards.

  • Documentation:

    • Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company. This is crucial for regulatory compliance and laboratory record-keeping.

Crucial Disposal "Don'ts":

  • Do NOT dispose of this compound with household garbage.[4]

  • Do NOT allow the product to reach sewage systems or discharge it into drains.[2][4] This can cause significant environmental damage.[3]

  • Do NOT attempt to incinerate the compound unless you are using a licensed chemical destruction plant with appropriate flue gas scrubbing capabilities.[2]

III. Quantitative Data Summary

No specific quantitative data for disposal, such as concentration limits for drain disposal or specific waste codes, were identified in the provided safety data sheets. Disposal regulations are often site-specific and dependent on local, state, and federal laws. Always consult your local regulations and institutional guidelines.

ParameterValueSource
WGK (Water Hazard Class)3

Note: A WGK of 3 indicates a substance that is severely hazardous to water.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound for Disposal check_ppe Step 1: Wear Appropriate PPE (Gloves, Eye Protection, Dust Mask) start->check_ppe improper_disposal Improper Disposal Routes (Sewer, Regular Trash) start->improper_disposal package Step 2: Securely Package and Label Waste check_ppe->package contact_ehs Step 3: Contact Institutional EHS or Certified Waste Disposal Company package->contact_ehs provide_info Step 4: Provide Chemical Information for Pickup contact_ehs->provide_info document Step 5: Document the Disposal Process provide_info->document end End: Proper and Compliant Disposal Complete document->end

Caption: Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Ethyl 2-Methyl-1H-Indole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of ethyl 2-methyl-1H-indole-3-carboxylate (CAS Number: 53855-47-3). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C₁₂H₁₃NO₂[1][2]
Molecular Weight 203.24 g/mol [1][2]
Appearance Off-white to light brown powder
Melting Point 134-136 °C[1][2]
Purity ≥ 98%

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3][4][5] Adherence to the following PPE guidelines is mandatory to minimize exposure.

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a risk of splashing.[6]Protects eyes and face from splashes of the chemical or solvents.[6]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes must be worn to cover all exposed skin.[6]Prevents accidental skin contact with the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any damage before use and practice proper removal techniques. Double gloving may be appropriate for handling larger quantities or for extended periods.[6]Protects hands from direct contact with the chemical.
Respiratory Protection A NIOSH-approved N95 respirator should be used, especially when handling the powder outside of a fume hood or in case of insufficient ventilation.[2]Minimizes the inhalation of the powdered chemical.

Operational Plan for Safe Handling

The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, CAS number, and hazard symbols.

  • Log the chemical into the laboratory's inventory system.

2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7]

  • Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7]

  • The recommended storage temperature is in a freezer.[7]

3. Handling and Use:

  • All handling of the solid chemical should be conducted in a certified chemical fume hood to avoid inhalation of dust.

  • Use only spark-proof tools and explosion-proof equipment.[7]

  • Avoid the formation of dust and aerosols.[4]

  • Wash hands thoroughly after handling and before breaks.[7]

4. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

  • If swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect the chemical and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealed container for hazardous solid waste.[6]

  • Liquid Waste: Solutions containing this chemical should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of it down the drain.[4][5]

  • Disposal Method: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4][7]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receive Receive Shipment inspect Inspect Container receive->inspect log Log in Inventory inspect->log store Store in Freezer log->store Transfer to Storage don_ppe Don Appropriate PPE store->don_ppe Retrieve for Use fume_hood Work in Fume Hood don_ppe->fume_hood weigh_use Weigh and Use fume_hood->weigh_use collect_solid Collect Solid Waste weigh_use->collect_solid Contaminated Solids collect_liquid Collect Liquid Waste weigh_use->collect_liquid Chemical Solutions dispose Dispose via Licensed Service collect_solid->dispose collect_liquid->dispose

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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ethyl 2-methyl-1H-indole-3-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.